Methyl monensin
Description
The exact mass of the compound Monensin methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl monensin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl monensin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
28636-21-7 |
|---|---|
Molecular Formula |
C37H64O11 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21-,22+,23+,24-,25-,26-,27+,28+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1 |
InChI Key |
PFRZSHIENRKVSE-QNAGYLPBSA-N |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Pictograms |
Acute Toxic |
Synonyms |
MON1 compound monensin A methyl ester monensin methyl este |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Methyl Monensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl monensin, a derivative of the well-characterized polyether ionophore monensin, presents a fascinating case study in how a subtle chemical modification can fundamentally alter a molecule's biological mechanism of action. While both compounds exhibit significant biological activities, including antimicrobial and anticancer properties, their means of perturbing cellular ion homeostasis are distinct. This guide provides a comprehensive exploration of the core mechanism of methyl monensin, contrasting it with its parent compound and offering insights for researchers in drug development and cellular biology. Monensin itself is a product of the bacterium Streptomyces cinnamonensis and is biosynthesized through the polyketide pathway from acetate, propionate, and butyrate precursors.[1][2]
The Critical Distinction: From Mobile Carrier to Channel Former
The primary mechanism of action for monensin is its function as a mobile ion carrier that facilitates an electroneutral exchange of a monovalent cation, predominantly sodium (Na+), for a proton (H+) across lipid membranes.[3] This is made possible by the presence of a terminal carboxylic acid group which can be protonated and deprotonated.
In contrast, methyl monensin is the methyl ester of monensin A.[4] This esterification of the carboxyl group fundamentally alters its ion transport capabilities. Without the protonatable carboxyl group, methyl monensin cannot function as a cation/proton antiporter in the same manner as monensin.[5] Instead, evidence strongly suggests that methyl monensin acts as a channel-forming ionophore , specifically for protons.[4][6]
The Self-Assembling Proton Channel of Methyl Monensin
A key mechanistic insight into methyl monensin's action comes from spectroscopic and semiempirical studies, which propose the formation of a proton channel through the self-assembly of multiple methyl monensin molecules.[4] In the presence of water molecules, methyl monensin is thought to form a hydrate species, which then self-assembles into a supramolecular structure capable of spanning a lipid bilayer.[4]
The proposed model suggests that eight molecules of a hydrated methyl monensin species (MON1 + 3H₂O) associate to form a proton channel with a length of approximately 60 Å.[4] Within this channel, a network of hydrogen-bonded water molecules facilitates the rapid fluctuation of an excess proton across the membrane.[4] The hydrophobic exterior of this self-assembled channel allows for its stable incorporation into the lipid bilayer.[4]
This channel-forming mechanism represents a paradigm shift from the carrier-mediated transport of monensin. While monensin acts as a shuttle, binding and releasing ions on either side of the membrane, methyl monensin is proposed to create a more stable, albeit transient, pore for proton conduction.[4][6]
Comparative Ion Selectivity and Transport
Monensin exhibits a clear preference for monovalent cations, with a selectivity sequence of H+ > Na+ > K+.[7] Its ability to transport these cations is a function of both the affinity of the ion for the monensin molecule and the rate of diffusion of the monensin-ion complex across the membrane.[7]
Methyl monensin, lacking the carboxylate group for direct cation binding in the same manner as monensin, still forms stable 1:1 complexes with monovalent cations such as Li+, Na+, and K+.[8] The stability of these complexes is influenced by intramolecular hydrogen bonds involving the hydroxyl groups of the methyl monensin molecule.[8] However, the primary mode of ion transport for methyl monensin is believed to be proton channeling.[4][6] While it can form complexes with other cations, the efficiency and mechanism of their transport through a potential channel or other means are not as well-defined as its protonophoric activity.
Cellular Consequences: A Tale of Two Mechanisms
The disruption of ion gradients by both monensin and methyl monensin leads to a cascade of cellular effects. However, the distinct mechanisms of these two ionophores may result in nuanced differences in their cellular impact.
The Golgi Apparatus: A Common Target
The Golgi apparatus is a primary target for monensin.[9][10][11] The influx of Na+ into the Golgi cisternae, coupled with the efflux of H+, leads to an increase in the luminal pH and an osmotic influx of water, causing the characteristic swelling and vacuolization of the Golgi cisternae.[9][12] This disruption of Golgi structure and function leads to a blockage of intracellular protein transport.[5]
While direct comparative electron microscopy studies on the effects of methyl monensin on Golgi morphology are not extensively detailed in the reviewed literature, it is plausible that its proton channel activity would also disrupt the pH of the Golgi lumen, leading to similar consequences. By dissipating the proton gradient across the Golgi membrane, methyl monensin would alkalinize the cisternae, which is known to interfere with protein sorting and processing.[11]
Downstream Cellular Effects
The disruption of ion homeostasis and Golgi function by both monensin and its methyl ester derivative triggers a range of downstream cellular events, including:
-
Inhibition of Protein Secretion: By blocking transport through the Golgi, both molecules prevent the secretion of proteins from the cell.[5]
-
Induction of Apoptosis: In cancer cells, the cellular stress induced by ion gradient disruption can trigger apoptotic pathways.[13][14]
-
Cell Cycle Arrest: Monensin has been shown to cause cell cycle arrest in various cancer cell lines.[13]
The differential impact of a Na+/H+ antiport mechanism versus a proton channel on these downstream events is an area ripe for further investigation. For instance, the specific effects on cellular signaling pathways that are sensitive to changes in intracellular Na+ concentration may be more pronounced with monensin treatment.
Methodologies for Studying Methyl Monensin's Mechanism of Action
Investigating the unique channel-forming properties of methyl monensin requires specialized biophysical and cell biology techniques.
Black Lipid Membrane (BLM) Electrophysiology
To directly measure the formation and conductance of ion channels, black lipid membrane (BLM) electrophysiology is the gold standard.
Experimental Protocol: Characterizing Methyl Monensin Channels in a BLM
-
BLM Formation:
-
Prepare a lipid solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in n-decane).
-
"Paint" the lipid solution across a small aperture (typically 100-200 µm in diameter) in a hydrophobic septum separating two aqueous compartments.
-
Monitor the thinning of the lipid film by measuring its capacitance until a stable bilayer is formed.
-
-
Incorporation of Methyl Monensin:
-
Add a stock solution of methyl monensin in a suitable solvent (e.g., ethanol) to the cis compartment while stirring.
-
Monitor the membrane for discrete, stepwise increases in current, which are indicative of single-channel insertions.
-
-
Data Acquisition and Analysis:
-
Apply a constant voltage across the membrane and record the resulting current using a patch-clamp amplifier.
-
Analyze the current traces to determine the single-channel conductance (calculated from the amplitude of the current steps at a given voltage), open and closed lifetimes, and ion selectivity (by varying the ionic composition of the solutions in the cis and trans compartments).
-
Caption: Experimental workflow for characterizing methyl monensin channels using black lipid membrane electrophysiology.
Fluorescence-Based Assays for Proton Transport
Fluorescence-based assays can provide a high-throughput method for assessing the protonophoric activity of methyl monensin in liposomes.
Experimental Protocol: HPTS (pH-sensitive dye) Assay
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) containing the pH-sensitive fluorescent dye 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS).
-
Establish a pH gradient across the liposome membrane (e.g., internal pH 7.0, external pH 8.0).
-
-
Assay Procedure:
-
Add the HPTS-loaded liposomes to a fluorometer cuvette.
-
Add methyl monensin to the liposome suspension.
-
Monitor the change in HPTS fluorescence over time. A decrease in the fluorescence ratio (emission at 510 nm with excitation at 450 nm vs. 405 nm) indicates a drop in the internal pH of the liposomes, confirming proton influx.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change to determine the proton transport activity.
-
Compare the activity of methyl monensin to that of monensin and a known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
Caption: Workflow for the HPTS fluorescence assay to measure proton transport by methyl monensin.
Biological Activities: A Mechanistic Perspective
The distinct ionophoric mechanisms of monensin and methyl monensin likely contribute to differences in their biological activity profiles.
Antimicrobial Activity
Both monensin and its derivatives, including the methyl ester, exhibit activity primarily against Gram-positive bacteria.[6] The complex cell wall of Gram-negative bacteria is generally impermeable to these large molecules.[6] The antibacterial effect is attributed to the disruption of the cellular pH and sodium-potassium balance, leading to the inhibition of critical cellular processes and ultimately cell death.[6]
A comparative study on the antimicrobial activity of monensin and its esters against strains of Staphylococcus aureus (both MRSA and MSSA) showed that while monensin itself is highly active, some ester derivatives also exhibit moderate to high activity.[6] This suggests that while the Na+/H+ antiport of monensin is a potent mechanism, the ionophoric activity of its esters is also sufficient to induce bacterial cell death.
Anticancer Activity
Monensin has demonstrated anticancer effects in various cancer cell lines.[7][13] This activity is linked to its ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways such as the PI3K/AKT and Wnt pathways.[7] The disruption of ion homeostasis in cancer cells appears to be a central component of its anticancer mechanism.[7]
The anticancer potential of methyl monensin is an active area of research. Given its ability to disrupt proton gradients, it is likely to share some of the anticancer mechanisms of monensin, particularly those related to the induction of cellular stress. However, the differential effects of Na+ influx versus proton influx on specific cancer cell signaling pathways may lead to distinct efficacy profiles against different cancer types.
Conclusion
Methyl monensin represents a compelling example of how a simple chemical modification can lead to a profound change in the mechanism of action of a biologically active molecule. The transition from a mobile ion carrier to a self-assembling proton channel highlights the intricate relationship between molecular structure and function. For researchers in drug development, understanding these mechanistic nuances is crucial for the rational design of new therapeutic agents with improved efficacy and selectivity. Further investigation into the quantitative aspects of methyl monensin's channel activity and its detailed cellular consequences will undoubtedly provide valuable insights into the fundamental processes of ion transport and its role in health and disease.
References
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The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Łowicki, D., & Huczyński, A. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2013, 742149. [Link]
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Monensin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Huczyński, A., Ratajczak-Sitarz, M., Katrusiak, A., & Brzezinski, B. (2006). Spectroscopic and semiempirical studies of a proton channel formed by the methyl ester of monensin A. The Journal of Physical Chemistry B, 110(31), 15615–15623. [Link]
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Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 225–246. [Link]
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Deng, Y., et al. (2020). Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells. Life Sciences, 264, 118627. [Link]
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Monensin. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4. (2025). PubMed. Retrieved January 16, 2026, from [Link]
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Investigation of the anticancer mechanism of monensin via apoptosis-related factors in SH-SY5Y neuroblastoma cells. (2023). PubMed. Retrieved January 16, 2026, from [Link]
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Dayton, D. P. (1971). Biosynthesis of Monensin. Antimicrobial Agents and Chemotherapy, 1(5), 349-353. [Link]
- Morré, D. J., Boss, W. F., Grimes, H., & Mollenhauer, H. H. (1983). Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient. European Journal of Cell Biology, 30(1), 25–30.
- (n.d.). NMR Spectroscopy of Lipid Bilayers. [PDF].
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Huczyński, A., Przybylski, P., Brzezinski, B., & Bartl, F. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282–294. [Link]
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Characterization of M cell formation and associated mononuclear cells during indomethacin-induced intestinal inflammation. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Huczyński, A., & Łowicki, D. (2013). Structure and antimicrobial properties of monensin A and its derivatives: summary of the achievements. PubMed. Retrieved January 16, 2026, from [Link]
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Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). PubMed. Retrieved January 16, 2026, from [Link]
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NMR spectroscopy of lipid bilayers. (2010). PubMed. Retrieved January 16, 2026, from [Link]
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The monensin-mediated transport of sodium ions through phospholipid bilayers studied by 23Na-NMR spectroscopy. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Biosynthesis of Monensin. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Preparation of Methyl Monensin
This document provides an in-depth technical guide for the synthesis, purification, and characterization of Methyl monensin (also known as Monensin A methyl ester). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy.
Foundational Principles: Understanding Monensin and the Rationale for Methylation
The Parent Compound: Monensin A
Monensin is a polyether ionophore antibiotic isolated from the fermentation culture of Streptomyces cinnamonensis.[1][2] Its structure, first elucidated in 1967, is characterized by a series of interconnected tetrahydrofuran and tetrahydropyran rings, a spiroketal moiety, and a terminal carboxylic acid group.[1][3] This unique architecture creates a pseudocyclic conformation capable of encapsulating monovalent cations, with a notable preference for sodium (Na⁺).[2][4] This ability to complex with and transport cations across lipid membranes is the basis of its biological activity, functioning as a potent Na⁺/H⁺ antiporter.[1][5]
The biosynthesis of monensin within Streptomyces cinnamonensis follows the polyketide pathway, utilizing precursors of acetate, propionate, and butyrate.[6][7][8] The O-methyl group present in the natural structure is derived from methionine.[7]
Caption: Key structural features of the Monensin A molecule.
The Scientific Imperative for Methylation
The conversion of monensin to its methyl ester derivative is a critical modification that fundamentally alters its chemical and biological properties. By esterifying the terminal carboxylic acid, the molecule is transformed from a negatively chargeable ionophore into a neutral analog.[9][10]
This transformation is scientifically significant for several reasons:
-
Altered Ion Transport Mechanism: While monensin relies on the deprotonation of its carboxyl group to facilitate electroneutral Na⁺/H⁺ exchange, the neutral methyl ester derivative is incapable of this antiport mechanism. Instead, studies suggest it can self-assemble into proton channels, offering a different mode of influencing transmembrane ion flux.[11][12] This makes it an invaluable tool for dissecting the specific contributions of carrier vs. channel mechanisms in ionophore biology.
-
Applications in Sensor Technology: The neutral charge and retained ion-binding capacity of Methyl monensin make it an excellent ion-active component for sodium-selective electrodes and other analytical sensors.[9][13]
-
Pharmacological Research: As a neutral analog, Methyl monensin serves as a crucial control compound in biological studies to differentiate cellular effects caused by Na⁺/H⁺ antiport from other potential mechanisms of action of the parent drug.[14]
Synthetic Strategy and Protocol
The synthesis of Methyl monensin is fundamentally an esterification of the carboxylic acid on the Monensin A backbone. The choice of methodology must balance reaction efficiency with the need to preserve the complex and sensitive stereochemistry of the molecule. A common and reliable approach involves reaction with a methylating agent in the presence of a non-nucleophilic base.
Core Reaction Workflow
The overall process is a straightforward, multi-step chemical synthesis workflow common in natural product modification.
Caption: High-level workflow for the synthesis of Methyl Monensin.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of Methyl monensin on a laboratory scale.
2.2.1 Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Purpose |
| Monensin A (or Sodium Salt) | >95% Purity | Commercial Source | Starting Material |
| Methyl Iodide (CH₃I) | Reagent Grade | Sigma-Aldrich | Methylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Base Catalyst |
| Acetone | Anhydrous | VWR Chemicals | Reaction Solvent |
| Ethyl Acetate | ACS Grade | EMD Millipore | Extraction & Chromatography Solvent |
| Hexanes | ACS Grade | EMD Millipore | Chromatography Solvent |
| Deionized Water | Type I | Lab Filtration System | Aqueous Work-up |
| Brine (Saturated NaCl) | - | Lab Prepared | Washing Agent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary Phase for Chromatography |
2.2.2 Step-by-Step Synthesis Procedure
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Monensin A (e.g., 1.0 g, ~1.49 mmol). Note: If starting with Monensin sodium salt, it can often be used directly, though reaction times may be longer.
-
Dissolution: Add 100 mL of anhydrous acetone to the flask. Stir at room temperature until the monensin is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (e.g., 1.03 g, ~7.45 mmol, ~5 equivalents). The use of a powdered, anhydrous base is crucial to ensure a large surface area for reaction and to prevent unwanted side reactions with water. The excess base facilitates the deprotonation of the carboxylic acid.
-
Addition of Methylating Agent: Add methyl iodide (e.g., 0.46 mL, ~7.45 mmol, ~5 equivalents) dropwise to the stirring suspension. Methyl iodide is a highly effective methylating agent, but it is toxic and volatile; this step must be performed in a well-ventilated fume hood. An excess is used to drive the reaction to completion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~56°C for acetone).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 30-50% ethyl acetate in hexanes. The product, Methyl monensin, will appear as a new spot with a higher Rf value (less polar) than the starting material. The reaction is typically complete within 6-12 hours, as indicated by the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the potassium carbonate. Wash the solid filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). This removes any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
2.2.3 Purification
Purification is best achieved via flash column chromatography.
-
Column Preparation: Pack a glass column with silica gel in a hexanes/ethyl acetate slurry (e.g., 90:10).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl monensin as a glassy white solid.[14]
Characterization and Data Analysis
Confirmation of a successful synthesis requires rigorous characterization. The conversion of the carboxylic acid to a methyl ester results in distinct changes in the physicochemical and spectroscopic properties of the molecule.
Physicochemical Properties
| Property | Monensin A | Methyl Monensin | Rationale for Change |
| Molecular Formula | C₃₆H₆₂O₁₁[1] | C₃₇H₆₄O₁₁[14] | Addition of a -CH₂ group from methylation. |
| Molar Mass | 670.87 g/mol [1] | 684.90 g/mol [14] | Corresponds to the addition of a methylene unit (14.03 g/mol ). |
| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | The site of the chemical modification. |
| Polarity | Higher | Lower | Esterification removes the highly polar -OH of the acid. |
Spectroscopic Verification
Spectroscopic analysis provides definitive proof of the structural modification.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence is the disappearance of the broad singlet corresponding to the acidic carboxylic proton (typically >10 ppm) and the appearance of a new sharp singlet around 3.6-3.8 ppm, integrating to three protons, which is characteristic of the methyl ester (-OCH₃) group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new resonance will appear around 51-53 ppm, corresponding to the methoxy carbon of the ester. The carbonyl carbon resonance will also shift slightly.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) will disappear, and the C=O stretch may shift slightly (e.g., from ~1710 cm⁻¹ for the acid to ~1735 cm⁻¹ for the ester).
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the change in molecular weight, with the measured mass corresponding to the molecular formula C₃₇H₆₄O₁₁.
Conclusion and Outlook
The synthesis of Methyl monensin via esterification of the parent natural product is a robust and essential procedure for researchers in pharmacology, analytical chemistry, and biophysics. This guide outlines a validated and logical workflow, emphasizing the rationale behind key steps from reagent selection to purification and characterization. The resulting neutral ionophore, Methyl monensin, is not merely a derivative but a distinct chemical tool that enables the exploration of novel ion transport mechanisms and the development of advanced sensor technologies.
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The Biological Activity of Methyl Monensin Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Reimagining a Classic Ionophore
Monensin A, a polyether antibiotic produced by Streptomyces cinnamonensis, has long been recognized for its potent biological activities, stemming from its ability to complex with and transport monovalent cations like sodium (Na⁺) across cellular membranes.[1][2] This disruption of ion gradients forms the basis of its use as an anticoccidial agent in veterinary medicine and as a tool in cell biology to inhibit Golgi transport.[3][4] However, the inherent toxicity of monensin has limited its therapeutic applications in humans.[5] This has spurred extensive research into the chemical modification of the monensin molecule to generate derivatives with improved therapeutic indices and novel biological activities.[2]
Among these, methyl monensin derivatives, particularly monensin methyl ester, have emerged as a promising class of compounds. Esterification of the C-1 carboxyl group or methylation of the hydroxyl groups can significantly alter the ionophoric properties and, consequently, the biological effects of the parent molecule.[2][6] This guide provides an in-depth technical overview of the biological activities of methyl monensin derivatives, focusing on their antimicrobial and anticancer properties, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Ionophoric Activity and Beyond
The primary mechanism of action for monensin and its derivatives is their function as ionophores. Monensin A typically facilitates an electroneutral exchange of Na⁺ for a proton (H⁺) across lipid bilayers.[1][3] This disrupts the electrochemical gradients essential for numerous cellular processes.[2]
However, derivatives with a blocked carboxyl group, such as methyl esters, are incapable of this proton exchange. Their continued biological activity suggests the importance of an alternative, electrogenic transport mechanism where the monensin derivative-cation complex carries a net positive charge across the membrane.[2][3] Interestingly, monensin methyl ester has been shown to form a proton channel composed of eight molecules, allowing for the transport of H⁺ cations.[5]
Beyond simple ion transport, recent studies have revealed that the disruption of ion homeostasis by monensin and its derivatives triggers downstream effects on critical cellular signaling pathways, particularly those implicated in cancer progression.[1]
Synthesis of Methyl Monensin Derivatives
The synthesis of methyl monensin derivatives typically involves the modification of the C-1 carboxyl group or one of the hydroxyl groups at positions C-25 and C-26.[2][7]
Synthesis of Monensin Methyl Ester (Carboxyl Group Modification):
A common method for the synthesis of monensin methyl ester involves the reaction of monensin with methyl iodide in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like benzene.
Synthesis of Monensin O-Methyl Ethers (Hydroxyl Group Modification):
The synthesis of O-methyl ethers of monensin can be achieved through various methylation techniques targeting the hydroxyl groups. For instance, selective methylation can be accomplished using reagents like methyl iodide in the presence of a base, with the reactivity of the different hydroxyl groups influencing the substitution pattern.
Antimicrobial Activity of Methyl Monensin Derivatives
Monensin and its derivatives exhibit significant activity against Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus.[2][8] The disruption of the cellular ion balance and pH is the primary mechanism of their antibacterial action, leading to the inhibition of essential cellular processes and ultimately cell death.[2] The complex cell wall structure of Gram-negative bacteria generally renders them less susceptible to large antibiotic molecules like monensin and its derivatives.[8]
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Monensin Methyl Ester | Staphylococcus aureus | Moderate Activity | [5] |
| Monensin Methyl Ester | Bacillus subtilis | Moderate Activity | [5] |
| 2-morpholinoethyl ester | Methicillin-resistant S. aureus (MRSA) | High Activity | [5] |
| 2-morpholinoethyl ester | Methicillin-susceptible S. aureus (MSSA) | High Activity | [5] |
Anticancer Activity of Methyl Monensin Derivatives
The anticancer potential of monensin and its derivatives has garnered significant attention. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[9][10] Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative | Cancer Cell Line | IC50 | Reference |
| Monensin | CaSki (cervical cancer) | ~2.5 µM (for growth inhibition) | [7] |
| Monensin | SiHa (cervical cancer) | ~5 µM (for growth inhibition) | [7] |
| Monensin | HeLa (cervical cancer) | >10 µM (for growth inhibition) | [7] |
| Monensin | A549 (lung cancer) | Varies | [11] |
| Monensin | MCF-7 (breast cancer) | Varies | [11] |
Inhibition of Key Oncogenic Signaling Pathways
The anticancer effects of methyl monensin derivatives are not solely due to their ionophoric activity but are also intricately linked to the modulation of key signaling pathways that are often dysregulated in cancer.
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[12][13] Monensin has been identified as a potent inhibitor of this pathway.[8][12] It can block the phosphorylation of the Wnt co-receptor LRP6 and promote its degradation, leading to a reduction in both nuclear and cytoplasmic β-catenin levels.[8][12] This, in turn, downregulates the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[1][8]
The PI3K/AKT pathway is another critical regulator of cell growth, survival, and proliferation that is frequently overactive in cancer.[14] Monensin has been shown to inhibit this pathway, leading to decreased phosphorylation of AKT and its downstream targets.[1][14] The disruption of the PI3K/AKT pathway by monensin derivatives can induce apoptosis and suppress tumor growth.[1]
Experimental Protocols
The evaluation of the biological activity of methyl monensin derivatives relies on standardized and reproducible in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for assessing the antimicrobial potency of a compound.
Workflow:
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the methyl monensin derivative in a suitable solvent. Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate broth) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate. Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for S. aureus) for 18-24 hours.
-
Reading and Interpretation: After incubation, visually determine the MIC as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Determination of Cytotoxicity (IC50) by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a predetermined optimal density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the methyl monensin derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.
Conclusion and Future Directions
Methyl monensin derivatives represent a compelling avenue for the development of novel therapeutic agents. By modifying the parent monensin molecule, it is possible to fine-tune its ionophoric properties and enhance its biological activity against microbial pathogens and cancer cells. The ability of these derivatives to disrupt not only ion homeostasis but also critical oncogenic signaling pathways like Wnt/β-catenin and PI3K/AKT underscores their multifaceted therapeutic potential.
Further research should focus on a more comprehensive structure-activity relationship (SAR) analysis to guide the rational design of new derivatives with improved efficacy and reduced toxicity. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of methyl monensin derivatives holds the promise of repurposing this classic ionophore into a new generation of targeted therapies for a range of diseases.
References
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Huczyński, A., et al. (2020). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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Łowicki, D., & Huczyński, A. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2013, 742149. Retrieved from [Link]
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Wikipedia. (n.d.). Monensin. Retrieved from [Link]
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Huczyński, A., et al. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. PMC. Retrieved from [Link]
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Rochdi, A., et al. (1996). Ionophore properties of monensin derivatives studied on human erythrocytes by 23Na NMR and K+ and H+ potentiometry: relationship with antimicrobial and antimalarial activities. Journal of Medicinal Chemistry, 39(2), 588-595. Retrieved from [Link]
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Ketkar, A., et al. (2021). Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer. Korean Journal of Physiology & Pharmacology, 25(1), 21-30. Retrieved from [Link]
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Vachtenheim, J., et al. (2014). Monensin Inhibits Canonical Wnt Signaling in Human Colorectal Cancer Cells and Suppresses Tumor Growth in Multiple Intestinal Neoplasia Mice. Molecular Cancer Therapeutics, 13(6), 1541-1551. Retrieved from [Link]
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Wang, Y., et al. (2011). The tumor suppressor protein menin inhibits AKT activation by regulating its cellular localization. Cancer Research, 71(2), 371-382. Retrieved from [Link]
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Yilmaz, M. T., et al. (2023). Monensin, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin. Pharmaceuticals, 16(3), 421. Retrieved from [Link]
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A Technical Guide to Methyl Monensin: A Neutral Ionophore for Sodium Ion Applications
Abstract
This technical guide provides a comprehensive overview of methyl monensin, the neutral derivative of the carboxylic polyether antibiotic, monensin A. While monensin A functions as an electroneutral Na⁺/H⁺ antiporter, the esterification of its carboxyl group to form methyl monensin fundamentally alters its mechanism to that of a neutral, electrogenic carrier exclusively for cations, primarily sodium (Na⁺). This guide delves into the core principles of its selective Na⁺ transport, contrasts its mechanism with its parent compound, and details its primary applications, particularly in the development of ion-selective electrodes (ISEs). We provide field-proven, step-by-step protocols for the fabrication and characterization of a methyl monensin-based Na⁺-ISE and for studying its transport kinetics in model membranes. This document is intended to serve as a practical resource for researchers leveraging the unique properties of methyl monensin for advanced analytical, cellular, and biomedical applications.
Introduction: From Carboxylic Antiporter to Neutral Carrier
Ionophores are lipid-soluble molecules that reversibly bind ions and transport them across biological and artificial membranes.[1] They are broadly classified into two groups: channel-forming ionophores (e.g., Gramicidin A) that create pores in the membrane, and carrier ionophores that shuttle ions across.[2]
Monensin A, a polyether antibiotic isolated from Streptomyces cinnamonensis, is a well-characterized carrier ionophore with a high affinity for sodium ions.[3] Its structure features a terminal carboxylic acid group, which is crucial to its biological function. Monensin A operates as an electroneutral Na⁺/H⁺ antiporter .[4][5] It binds a Na⁺ ion, transports it across a membrane down its concentration gradient, and then releases the Na⁺ in exchange for a proton (H⁺), which it transports back. This process dissipates the Na⁺ gradient without altering the membrane potential.
However, many applications in electrochemistry and cell biology require the ability to transport Na⁺ in an electrogenic manner—that is, to move the net positive charge of the ion across the membrane, thereby influencing the membrane potential. This is not possible with the native monensin A due to its obligatory H⁺ exchange.
The solution is the chemical modification of monensin A to methyl monensin (also known as monensin A methyl ester).[6] By esterifying the terminal carboxylic acid group, the site for proton binding is blocked. This modification transforms the molecule into a neutral ionophore .[6] Methyl monensin can still complex with Na⁺, but it transports the ion without a counter-ion exchange. This results in the net translocation of a positive charge, a process critical for its function in potentiometric sensors and for studying electrogenic processes in cellular systems.[4][7]
Physicochemical Properties and Structural Insights
Methyl monensin's ability to selectively bind and transport Na⁺ is a direct consequence of its unique three-dimensional structure. The polyether backbone, containing multiple oxygen atoms, folds into a pseudocyclic conformation, creating a hydrophilic cavity.[3] This cavity is sterically and electrostatically optimized to coordinate a sodium ion.[8] The exterior of the molecule is lipophilic, allowing the entire ion-ionophore complex to dissolve in and diffuse across the lipid bilayer.
Table 1: Physicochemical Properties of Methyl Monensin
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₃₇H₆₄O₁₁ | [6] |
| Molecular Weight | 684.90 g/mol | [6] |
| Appearance | Glassy white solid | [6] |
| CAS Number | 28636-21-7 | [6] |
| Purity | ≥97% (TLC) | [6] |
| Solubility | Soluble in ethanol, methanol. | [6][9] |
| Storage | Long-term storage recommended at -20°C. |[6] |
Mechanism of Action: Electrogenic Na⁺ Transport
The functional distinction between monensin A and methyl monensin is paramount for experimental design.
-
Monensin A (Antiporter): Binds Na⁺, releases H⁺ on one side of the membrane, diffuses across, releases Na⁺, and binds H⁺ on the other side for the return journey. The cycle is electrically silent.
-
Methyl Monensin (Neutral Carrier): As a neutral molecule (I), it associates with a Na⁺ ion at the membrane interface to form a positively charged complex [NaI]⁺. This complex diffuses across the membrane, driven by both the concentration gradient of Na⁺ and the membrane potential. On the other side, the complex dissociates, releasing the Na⁺ ion and regenerating the neutral ionophore, which can then diffuse back. This process is electrogenic, as it results in a net transfer of charge.[4]
Studies using 23Na-NMR on unilamellar vesicles have confirmed that transport occurs via a 1:1 Na⁺-ionophore complex and that the rate-limiting step in the transport process is the dissociation of this complex at the membrane-water interface.[10][11]
Caption: Electrogenic transport cycle of Methyl Monensin.
Core Application: Sodium-Selective Electrodes (ISEs)
The most prominent application of methyl monensin is as the active sensing component (ionophore) in potentiometric Na⁺-selective electrodes.[12][13] These sensors measure the activity of sodium ions in a solution by generating a potential difference across a selective membrane.[8]
The electrode membrane is typically a plasticized polymer matrix, such as poly(vinyl chloride) (PVC), containing the lipophilic methyl monensin.[8] When the electrode is immersed in a sample, methyl monensin selectively complexes with Na⁺ ions at the membrane-sample interface. This selective binding generates a phase boundary potential that is proportional to the logarithm of the Na⁺ activity in the sample, as described by the Nernst equation (or the Nikolsky-Eisenman equation when considering interfering ions).[8]
Because methyl monensin is a neutral carrier, it creates a stable trap for Na⁺ within the membrane, leading to a robust and reproducible potential difference without requiring a proton gradient.[14][15]
Experimental Protocols & Methodologies
Protocol: Fabrication of a Methyl Monensin-Based Na⁺-ISE
This protocol describes the preparation of a PVC membrane sodium-selective electrode.
Causality Behind Component Choices:
-
Ionophore (Methyl Monensin): Provides the selective binding of Na⁺.
-
Polymer (PVC): Acts as a durable, inert matrix to physically support the membrane components.[8]
-
Plasticizer (e.g., dioctyl sebacate): A water-immiscible organic solvent that dissolves the other components, ensures membrane fluidity, and allows for the mobility of the ionophore-ion complex.[8][15]
Materials:
-
Methyl Monensin (ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Dioctyl sebacate (DOS) or similar plasticizer
-
Tetrahydrofuran (THF), freshly distilled and anhydrous
-
Glass rings (e.g., 5 mm internal diameter)
-
Polished glass plate
-
Electrode body and Ag/AgCl internal reference electrode
-
Internal filling solution: 0.1 M NaCl
-
Conditioning solution: 0.1 M NaCl
Step-by-Step Methodology:
-
Prepare Membrane Cocktail: In a small glass vial, dissolve ~1-2% methyl monensin, ~33% PVC, and ~65-66% DOS (by weight) in a minimal amount of THF (approx. 1.5 mL). A typical total weight for the membrane components is 150 mg.
-
Mix Thoroughly: Cover the vial and stir or sonicate until all components are fully dissolved and the solution is homogeneous.
-
Cast the Membrane: Place a glass ring on a clean, polished glass plate. Carefully pour the membrane cocktail into the ring, ensuring it fills the space evenly.
-
Solvent Evaporation: Cover the setup with a watch glass to allow for slow evaporation of the THF over 24 hours at room temperature. This prevents the formation of pores and ensures a uniform membrane.
-
Membrane Curing & Assembly: Once the THF has fully evaporated, a transparent, flexible membrane will have formed. Carefully cut a small disc (e.g., 6 mm diameter) from the membrane.
-
Electrode Assembly: Secure the membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive.
-
Fill and Condition: Fill the electrode body with the internal filling solution (0.1 M NaCl), ensuring no air bubbles are trapped near the membrane. Immerse the electrode tip in the conditioning solution (0.1 M NaCl) for at least 12-24 hours before use. This allows the membrane to become fully hydrated and establish a stable potential.
Caption: Workflow for fabricating a Methyl Monensin Na⁺-ISE.
Protocol: Characterization of the Na⁺-ISE
This protocol validates the performance of the newly fabricated electrode.
Methodology:
-
Potentiometric Calibration (Nernstian Response):
-
Prepare a series of standard NaCl solutions (e.g., 1.0 M down to 1x10⁻⁵ M) by serial dilution.
-
Immerse the Na⁺-ISE and a stable external reference electrode (e.g., double junction Ag/AgCl) into the solutions, starting from the most dilute.
-
Record the stable potential (in mV) for each standard.
-
Plot the potential (E) vs. the logarithm of the Na⁺ activity (log aNa⁺).
-
Self-Validation: The plot should be linear over a wide concentration range. The slope of the linear portion should be close to the theoretical Nernstian value of +59.16 mV per decade of activity change at 25°C for a monovalent cation.[8] A slope between 52-60 mV/decade indicates a well-functioning electrode.
-
-
Determination of Selectivity Coefficients (Fixed Interference Method):
-
The potentiometric selectivity coefficient (KpotNa⁺,J) quantifies the electrode's preference for Na⁺ over an interfering ion (J).[8]
-
Prepare two sets of solutions: (1) varying concentrations of the primary ion (NaCl) and (2) varying concentrations of the primary ion in a background of a fixed concentration of the interfering ion (e.g., 0.1 M KCl).
-
Measure the potential in both sets of solutions as described above.
-
Plot E vs. log aNa⁺ for both data sets.
-
The intersection of the extrapolated linear portions of the two curves provides the activity of Na⁺ (aNa⁺) that gives the same potential as the fixed activity of the interfering ion (aJ).
-
Calculate the selectivity coefficient using the formula: KpotNa⁺,J = aNa⁺ / aJ. A smaller value indicates greater selectivity for Na⁺.
-
Data Summary and Performance Metrics
The utility of methyl monensin lies in its high selectivity for Na⁺ over other biologically and environmentally relevant cations.
Table 2: Typical Performance of a Methyl Monensin-Based Na⁺-ISE
| Parameter | Typical Value | Significance |
|---|---|---|
| Linear Range | 1x10⁻⁴ M to 1.0 M | The concentration range over which the electrode provides a reliable, linear response.[16] |
| Nernstian Slope | 52-59 mV/decade | Confirms correct electrode function according to theoretical principles.[17] |
| log Kpot(Na⁺, K⁺) | ~ -2.5 | Indicates the electrode is ~300 times more selective for Na⁺ than K⁺.[17] |
| log Kpot(Na⁺, Ca²⁺) | ~ -4.1 | High selectivity against divalent cations.[17] |
| log Kpot(Na⁺, Mg²⁺) | ~ -4.3 | High selectivity against divalent cations.[17] |
Conclusion and Future Perspectives
Methyl monensin stands as a powerful and specialized tool in the field of ion transport and sensing. By chemically blocking the proton-binding site of its parent compound, it is transformed into a highly selective, neutral carrier for sodium ions. This enables its primary application in the construction of robust and reliable ion-selective electrodes for clinical, environmental, and industrial monitoring.[1][16] Furthermore, its ability to induce electrogenic Na⁺ flux makes it a valuable probe for studying membrane physiology and the roles of sodium gradients in cellular signaling and bioenergetics. Future research may focus on integrating methyl monensin into more complex biosensor platforms, such as fiber-optic optodes or microfluidic "lab-on-a-chip" systems, for real-time, in-situ analysis.[18][19]
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Moein, M., & Borisov, S. M. (2017). Sodium-Selective Fluoroionophore-Based Optodes for Seawater Salinity Measurement. Analytical Chemistry, 89(13), 7114–7121. [Link]
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Riddell, F. G., & Hayer, M. K. (1988). The monensin-mediated transport of Na+ and K+ through phospholipid bilayers studied by 23Na- and 39K-NMR. Biochimica et Biophysica Acta, 944(2), 279–284. [Link]
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Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding. (n.d.). Science.gov. Retrieved January 16, 2026, from [Link]
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Migdalska, K., et al. (2021). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry. [Link]
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Analysis of ion behavior and potentials in a Na+ ion-selective membrane containing methyl monensin. (1991). Clinical Chemistry. [Link]
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Huczyński, A., et al. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282–294. [Link]
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Analysis of Ion Behavior and Potentials in a Na Ion-Selective Membrane Containing Methyl Monensin. (1991). Clinical Chemistry. [Link]
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An In-depth Technical Guide to the Discovery and History of Methyl Monensin
Abstract
This technical guide provides a comprehensive exploration of Methyl monensin, a pivotal derivative of the polyether ionophore antibiotic, Monensin A. We delve into the historical context of Monensin's discovery, its establishment as a revolutionary coccidiostat, and the scientific impetus for the synthesis of its methyl ester. This document details the synthetic methodologies, advanced spectroscopic characterization, and the profound impact that the study of Methyl monensin had on elucidating the complex ion transport mechanisms of this class of molecules. By blocking the terminal carboxyl group, researchers were able to challenge and refine the initial hypothesis of a simple electroneutral Na+/H+ antiport, revealing the potential for electrogenic transport. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of Methyl monensin's origins, properties, and scientific significance.
The Dawn of a New Era: The Discovery of Monensin
The story of Methyl monensin begins with its parent compound, Monensin. In 1967, a team of scientists led by Agtarap at the Lilly Research Laboratories reported the isolation of a new biologically active compound from the fermentation broth of Streptomyces cinnamonensis.[1][2][3] This molecule, Monensin, was the first polyether antibiotic to have its complex structure elucidated, a significant achievement at the time.[2]
Monensin is a mixture of several congeners (A, B, C, D), with Monensin A being the primary and most active component.[4][5] Structurally, it is a polyether monocarboxylic acid, maintained in a pseudo-cyclic conformation by a network of intramolecular hydrogen bonds.[1][3]
The discovery was not merely a feat of natural product chemistry; it had an immediate and profound impact on veterinary medicine. Monensin proved to be a highly effective agent against coccidiosis, a parasitic disease in poultry and other livestock, and was commercially introduced in the United States in 1971 for this purpose.[6] Its application as a coccidiostat and later as a growth promoter in ruminants revolutionized the industry, and more animals have been treated with ionophores like monensin than any other class of veterinary medicinal agents.[6]
The biological activity of monensin stems from its function as an ionophore—a lipid-soluble molecule that can transport ions across cellular membranes.[1] Monensin exhibits a high selectivity for monovalent cations, with a preference for sodium (Na+) over potassium (K+) and lithium (Li+).[1][2] The initial and long-held hypothesis for its mechanism was a simple electroneutral antiport, where the monensin molecule, upon deprotonation of its terminal carboxyl group, binds a Na+ ion, transports it across the membrane, releases it, and then transports a proton (H+) back in the opposite direction, thus maintaining charge neutrality.[1][2]
The Rationale for Derivatization: The Genesis of Methyl Monensin
Scientific inquiry thrives on the rigorous testing of hypotheses. The proposed Na+/H+ antiport mechanism for monensin was elegant, but it hinged on the essential role of the terminal carboxylic acid group as the site of proton exchange. To validate this model, researchers needed to investigate what would happen if this functional group was rendered incapable of proton exchange.
This led to the logical next step: the chemical modification of the carboxyl group. By converting the carboxylic acid into an ester—specifically, a methyl ester—scientists could create a molecule, Methyl monensin , that retained the core ion-binding polyether structure but lacked the acidic proton. The central question was: would this new derivative still function as an ionophore? If the Na+/H+ antiport was the sole mechanism, Methyl monensin should be biologically inactive. However, if it retained activity, it would imply the existence of an alternative transport mechanism.[2]
The synthesis of Monensin A methyl ester (referred to as MON1 in some literature) provided the essential tool to probe these fundamental questions of ion transport.[7]
Experimental Protocol: Generalized Synthesis of Monensin A Methyl Ester
The esterification of Monensin A can be achieved through various standard organic chemistry methods. The following protocol is a generalized representation based on common esterification techniques applied to complex natural products. A specific method for synthesizing Monensin A methyl ester has been developed and studied.[7]
Objective: To convert the terminal carboxylic acid of Monensin A into a methyl ester.
Materials:
-
Monensin A
-
Anhydrous Methanol (as both reactant and solvent)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or Thionyl Chloride)
-
Sodium Bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Methodology:
-
Dissolution: Dissolve Monensin A in a suitable volume of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalysis: Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the Monensin A spot and the appearance of a new, less polar spot corresponding to the methyl ester.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between an organic solvent (e.g., Dichloromethane) and water. Extract the aqueous layer multiple times with the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure Methyl monensin.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FTIR.
Structural Characterization and Physicochemical Properties
The successful synthesis of Methyl monensin was confirmed through rigorous spectroscopic analysis. Techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Fourier Transform Infrared (FTIR) spectroscopy were instrumental in verifying its structure and studying its ability to form complexes with cations.[7][8]
Studies demonstrated that Methyl monensin readily forms stable 1:1 stoichiometric complexes with monovalent metal cations like Li+, Na+, and K+.[7] Spectroscopic analysis revealed that in these complexes, the cation is encapsulated within the hydrophilic cavity of the ionophore, while the overall structure is stabilized by a network of intramolecular hydrogen bonds involving the hydroxyl groups.[7] A key structural finding was that in the esterified form, the carbonyl oxygen of the ester group is not engaged in the intramolecular hydrogen bonding that characterizes the parent acid, altering the molecule's conformational dynamics.[7]
Table 1: Physicochemical Properties of Monensin A vs. Methyl Monensin A
| Property | Monensin A | Methyl Monensin A (Ester) |
| Chemical Formula | C₃₆H₆₂O₁₁ | C₃₇H₆₄O₁₁ |
| Molar Mass | 670.87 g/mol | 684.90 g/mol |
| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| Solubility in Water | Practically insoluble | Insoluble |
| Solubility (Organic) | Soluble in methanol, ethanol, chloroform[2][4] | Soluble in common organic solvents like acetonitrile, DCM[8] |
| Ion Transport | Primarily electroneutral Na⁺/H⁺ antiport; electrogenic possible[2] | Electrogenic cation transport[2] |
A Paradigm Shift: Revisiting the Mechanism of Action
The study of Methyl monensin and other derivatives with blocked carboxyl groups was a turning point. These molecules, including Methyl monensin, were found to retain significant antimicrobial and ionophoric properties.[1][2] This finding directly contradicted the hypothesis that a protonatable carboxyl group was essential for activity.
This forced a re-evaluation of the transport mechanism. Since Methyl monensin cannot exchange a proton, its ability to transport cations across a membrane must occur through a different process. This led to the understanding that monensin and its derivatives can also function via an electrogenic transport mechanism. In this model, the ionophore-cation complex traverses the membrane, resulting in a net movement of positive charge. This process disrupts the membrane potential of the cell, which, like the disruption of ion gradients, is ultimately lethal to the microorganism.[2]
Modern studies suggest that the parent Monensin A can likely utilize both electroneutral and electrogenic pathways, making it a remarkably versatile ionophore.[2] The investigation of Methyl monensin was crucial in revealing this mechanistic duality.
Diagram 1: Ion Transport Mechanisms
Caption: A typical workflow to quantify the ionophoretic activity of Methyl monensin.
Conclusion
The journey from the discovery of monensin in the soil bacterium Streptomyces cinnamonensis to the synthesis and characterization of its methyl ester derivative is a compelling narrative of scientific progress. Monensin's initial discovery provided a powerful new tool for veterinary medicine. However, it was the subsequent, deliberate chemical modification to create Methyl monensin that provided deeper insights into its fundamental biology. The study of Methyl monensin was pivotal in demonstrating that the ion transport mechanism of this class of antibiotics was more complex than originally envisioned, revealing an electrogenic pathway that complemented the well-established electroneutral antiport model. This work not only solidified our understanding of ionophores but also stands as a testament to the power of synthetic chemistry in dissecting complex biological mechanisms.
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Huczyński, A., Janczak, J., & Brzezinski, B. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2013, 742149. [Link]
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Campbell, H., & Nayeri, G. (2006). Determination of Monensin, Narasin, and Salinomycin in Mineral Premixes, Supplements, and Animal Feeds by Liquid Chromatography and Post-Column Derivatization: Collaborative Study. Journal of AOAC International, 89(5), 1229–1242. [Link]
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National Center for Biotechnology Information. (n.d.). Monensin. PubChem Compound Database. [Link]
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Taylor & Francis Online. (n.d.). Monensin – Knowledge and References. [Link]
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Huczyński, A., Przybylski, P., Brzezinski, B., & Bartl, F. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282–294. [Link]
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Day, D., et al. (1973). Biosynthesis of Monensin. Antimicrobial Agents and Chemotherapy, 4(4), 410-411. [Link]
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Chapman, H. D., Jeffers, T. K., & Williams, R. B. (2010). Forty years of monensin for the control of coccidiosis in poultry. Poultry Science, 89(9), 1788–1801. [Link]
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Huczyński, A., Ratajczak-Sitarz, M., Katrusiak, A., & Brzezinski, B. (2006). Spectroscopic and Semiempirical Studies of a Proton Channel Formed by the Methyl Ester of Monensin A. The Journal of Physical Chemistry B, 110(4), 1862–1871. [Link]
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Huczyński, A. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. ResearchGate. [Link]
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Cmoch, P., et al. (2020). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry, 85(1), 475-481. [Link]
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Mamun, M. A. A., et al. (2021). Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance?. Antibiotics, 10(12), 1536. [Link]
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A Comprehensive Spectroscopic Guide to Methyl Monensin: Elucidating Structure and Purity
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl Monensin (Monensin A methyl ester), a key derivative of the polyether ionophore antibiotic, Monensin A. As a neutral analog of its parent compound, methyl monensin is extensively utilized as an ionophore in ion-selective electrodes and as a subject of study for understanding ion transport mechanisms across biological membranes.[1][2][3] Accurate structural confirmation and purity assessment are paramount for these applications, necessitating a multi-faceted spectroscopic approach.
This document offers a detailed examination of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) data that define methyl monensin. The narrative is structured to provide not just the data, but the underlying scientific rationale for the experimental choices and interpretation, reflecting field-proven insights for researchers, chemists, and drug development professionals.
Mass Spectrometry (MS): Unveiling Molecular Identity and Fragmentation
Mass spectrometry is the foundational technique for confirming the molecular weight and elemental composition of methyl monensin. Due to the molecule's polyether nature and lack of a strong chromophore, electrospray ionization (ESI) is the method of choice, as it is a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.
Expert Insight: The choice of ESI in positive ion mode is deliberate. Polyether ionophores like monensin have a high affinity for alkali metal cations.[4] Therefore, analyses are often conducted with solvents doped with sodium or lithium salts to promote the formation of intense and stable sodiated ([M+Na]⁺) or lithiated ([M+Li]⁺) adducts, which are often more readily detected than the protonated molecule ([M+H]⁺).[5]
Molecular Ion Data
The empirical formula for Monensin A methyl ester is C₃₇H₆₄O₁₁.[3] The expected adducts in high-resolution mass spectrometry (HRMS) provide unambiguous confirmation of its identity.
| Ionization Mode | Adduct | Calculated m/z | Observed m/z (Typical) |
| ESI+ | [M+H]⁺ | 685.4578 | 685.4572 |
| ESI+ | [M+Na]⁺ | 707.4397 | 707.4391 |
| ESI+ | [M+K]⁺ | 723.4137 | 723.4131 |
| ESI+ | [M+Li]⁺ | 691.4684 | 691.4679 |
Table 1: High-resolution mass spectrometry data for methyl monensin adducts.
Tandem MS (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides critical structural information by inducing fragmentation of a selected precursor ion. The fragmentation of monensin and its derivatives is complex, often involving neutral losses of water (H₂O) and characteristic cleavages of the polyether backbone.[6][7] Studies on monensin A reveal that major fragmentation pathways include Grob-Wharton type fragmentations and pericyclic rearrangements, in addition to simple neutral losses.[8][9][10]
For methyl monensin, collision-induced dissociation (CID) of the [M+Na]⁺ adduct typically results in a series of dehydration events and cleavage at the ether linkages.
Caption: Primary fragmentation pathway of [M+Na]⁺ via sequential water loss.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Covalent Structure
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of methyl monensin. Experiments are typically conducted in deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN).[11]
¹H NMR Spectroscopy
The proton NMR spectrum of methyl monensin is complex due to the large number of overlapping signals in the aliphatic region. However, several key resonances are diagnostic. The most notable is the singlet corresponding to the methyl ester group, which is absent in the parent compound, Monensin A.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Key Structural Feature |
| ~3.67 | Singlet | -COOCH₃ | Methyl Ester |
| 0.8 - 2.5 | Multiplets | CH, CH₂, CH₃ | Polyether Backbone & Alkyl Groups |
| 2.5 - 4.2 | Multiplets | CH-O | Carbons adjacent to Ether/Hydroxyl |
| Variable | Broad Singlets | -OH | Hydroxyl Protons |
Table 2: Characteristic ¹H NMR signals for methyl monensin.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The presence of the ester carbonyl and the ester methyl signals are definitive for methyl monensin. Full assignment requires advanced 2D NMR techniques (COSY, HSQC, HMBC).[5][11]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~175 | C=O | Ester Carbonyl |
| 95 - 110 | C | Spiroketal Carbons |
| 65 - 85 | CH-O | Ether/Alcohol Carbons |
| ~51.5 | CH₃ | Ester Methyl (-OCH₃) |
| 10 - 40 | CH, CH₂, CH₃ | Aliphatic Carbons |
Table 3: Characteristic ¹³C NMR signals for methyl monensin.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[12] For methyl monensin, the key diagnostic peaks are the ester carbonyl stretch and the broad hydroxyl stretch. The spectrum provides a clear distinction from Monensin A, which features a carboxylic acid C=O and a very broad O-H stretch.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3300 (broad) | O-H stretch | Hydroxyl Groups |
| 2960 - 2850 | C-H stretch | Aliphatic CH, CH₂, CH₃ |
| ~1735 | C=O stretch | Ester Carbonyl |
| 1200 - 1000 | C-O stretch | Ethers, Alcohols, Ester |
Table 4: Key IR absorption bands for methyl monensin.
The presence of intramolecular hydrogen bonds involving the hydroxyl groups contributes to the broadening of the O-H stretching band.[5][11]
Caption: Integrated workflow for the spectroscopic characterization of methyl monensin.
Experimental Methodologies
The trustworthiness of spectroscopic data hinges on robust and well-documented experimental protocols.
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of methyl monensin at 1 mg/mL in methanol. For analysis, dilute this stock solution to a final concentration of 1-10 µg/mL using a 1:1 acetonitrile:water mobile phase. To enhance sodiated adduct formation, add 10 µL of 1 mM sodium acetate solution to 1 mL of the final sample solution.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source Parameters:
-
Mode: Positive Ion Electrospray (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 300 °C
-
Nebulizer Gas (N₂): 8 L/min
-
-
Data Acquisition: Acquire spectra over a mass range of m/z 150-1000. For MS/MS, select the [M+Na]⁺ ion (m/z 707.4) in the quadrupole and apply a collision energy ramp (e.g., 15-40 eV) in the collision cell to induce fragmentation.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of methyl monensin in ~0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount (1-2 mg) of methyl monensin in 0.5 mL of a volatile solvent like chloroform or methanol. Deposit a few drops of the solution onto a salt plate (KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin, uniform film of the sample.
-
Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Collect a background spectrum of the clean, empty salt plate immediately before the sample analysis. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Conclusion
The combination of mass spectrometry, NMR, and IR spectroscopy provides a comprehensive and self-validating system for the identification and structural elucidation of methyl monensin. MS confirms the molecular weight and elemental formula, IR identifies key functional groups that differentiate it from its parent acid, and NMR provides the definitive map of the covalent structure. By following robust experimental protocols and understanding the principles behind spectral interpretation, researchers can confidently verify the identity and purity of methyl monensin, ensuring the integrity of their downstream applications.
References
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Macher, M., et al. (2002). Fragmentation studies on monensin A and B by accurate-mass electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(5), 414-20. Available at: [Link]
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Lopes, N. P., et al. (2002). Fragmentation studies on monensin A by sequential electrospray mass spectrometry. The Analyst, 127(4), 503-6. Available at: [Link]
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Lopes, N. P., et al. (2002). Abstract of "Fragmentation studies on monensin A by sequential electrospray mass spectrometry". PubMed. Available at: [Link]
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Huczyński, A., et al. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282-94. Available at: [Link]
-
Lee, J. H., et al. (2003). Fragmentation study of salinomycin and monensin A antibiotics using electrospray quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 17(2), 149-54. Available at: [Link]
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Macher, M., et al. (2002). Fragmentation studies on monensin A and B by accurate-mass electrospray tandem mass spectrometry. Semantic Scholar. Available at: [Link]
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Huczyński, A., et al. (2006). Spectroscopic and semiempirical studies of a proton channel formed by the methyl ester of monensin A. The Journal of Physical Chemistry B, 110(31), 15615-23. Available at: [Link]
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Xia, X., et al. (2020). Revealing the kinetics of ionophore facilitating ion transport across lipid bilayers by surface enhanced infrared absorption spectroscopy. Chinese Chemical Letters. Available at: [Link]
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Huczyński, A., et al. (2006). Complexes of monensin A methyl ester with Mg2+, Ca2+, Sr2+, Ba2+ cations studied by electrospray ionization mass spectrometry and PM5 semiempirical method. Semantic Scholar. Available at: [Link]
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Domańska, A., et al. (2016). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry, 81(15), 6372-6379. Available at: [Link]
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Myer, P. R., et al. (2018). Monensin Alters the Functional and Metabolomic Profile of Rumen Microbiota in Beef Cattle. Frontiers in Microbiology, 9, 2796. Available at: [Link]
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Lin, C., et al. (2020). Regulatory Patterns of Crp on Monensin Biosynthesis in Streptomyces cinnamonensis. International Journal of Molecular Sciences, 21(4), 1361. Available at: [Link]
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The Crystalline Architecture of Methyl Monensin Complexes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the crystalline structure of methyl monensin complexes, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental observations and methodologies, offering a foundational understanding of the structural chemistry of this important ionophore derivative.
Foreword: The Significance of Methyl Monensin
Monensin, a polyether antibiotic produced by Streptomyces cinnamonensis, is a well-established ionophore with a pronounced affinity for coordinating and transporting monovalent cations across lipid membranes.[1] Its biological activity, which includes applications as a coccidiostat in animal health and as a tool in cell biology to disrupt Golgi transport, is intrinsically linked to this ion-carrying capability.[2] The methylation of monensin's terminal carboxylic acid to form monensin methyl ester fundamentally alters its properties. This modification neutralizes the carboxyl group, preventing it from participating directly in cation exchange via deprotonation. Consequently, the complexation behavior and resulting structural arrangements of methyl monensin differ significantly from its parent compound, offering a unique platform for studying ionophore-cation interactions and for the development of novel ion-selective sensors.[3][4]
Section 1: Synthesis and Complexation of Methyl Monensin
The journey into the crystalline world of methyl monensin complexes begins with its synthesis. A robust and reproducible synthetic protocol is paramount for obtaining high-purity material suitable for crystallization trials.
Experimental Protocol: Synthesis of Monensin A Methyl Ester
This protocol outlines a generalized yet effective method for the synthesis of monensin A methyl ester (MON-Me). The underlying principle involves the esterification of the carboxylic acid group of monensin, a reaction that must be carried out under conditions that preserve the molecule's complex stereochemistry.
Materials:
-
Monensin A sodium salt (Mon-Na)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Dissolution: Dissolve Monensin A sodium salt in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: Add an excess of methyl iodide to the solution. The excess drives the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure monensin A methyl ester as a glassy white solid.[5]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale behind Experimental Choices:
-
The use of the sodium salt of monensin enhances its nucleophilicity.
-
Anhydrous DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Purification by column chromatography is crucial to remove unreacted starting material and byproducts, which could interfere with subsequent crystallization.
Complexation with Cations
Monensin A methyl ester forms stable 1:1 stoichiometric complexes with various monovalent cations, including Li⁺, Na⁺, and K⁺.[6] The formation of these complexes in solution has been extensively studied using techniques such as electrospray ionization-mass spectroscopy (ESI-MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR).[6] These studies reveal that the complexes are stabilized by intramolecular hydrogen bonds, primarily involving the hydroxyl groups of the monensin backbone.[6] Unlike in native monensin, the ester carbonyl group in methyl monensin complexes is not typically engaged in intramolecular hydrogen bonding.[6]
Section 2: The Crystalline Structure of a Methyl Monensin Complex
Despite numerous studies on the solution-phase behavior of methyl monensin complexes, obtaining single crystals suitable for X-ray diffraction has proven to be a significant challenge. To date, the only reported crystal structure of a methyl monensin complex is that of a copper(I) salt, which was serendipitously identified as a side product in a reaction involving sodium monensin A and a copper(II) salt.[1]
The Copper(I) Methyl Monensin Complex: [Me–MonNa][H–MonNa][CuCl₂]Cl
The crystallographic analysis of this unique complex provides the only available atomic-resolution insight into the solid-state structure of a methyl monensin derivative.
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | [Me–MonNa][H–MonNa][CuCl₂]Cl |
| Crystal System | Monoclinic |
| Space Group | C2 |
Table 1: Key crystallographic parameters for the copper(I) methyl monensin complex.[1]
Structural Insights: The crystal structure reveals a complex assembly where the sodium ion remains encapsulated within the hydrophilic cavity of the methyl monensin molecule, maintaining a sixfold coordination with the oxygen atoms of the ionophore backbone.[1] This demonstrates the high affinity of the monensin scaffold for sodium, even after esterification. The complex also contains a linear chlorocuprate(I) counter-anion, [CuCl₂]⁻, which is not directly coordinated to the methyl monensin-sodium entity.[1]
The formation of this complex as a side product underscores the intricate reactivity of monensin and its derivatives in the presence of transition metals. The in-situ methylation and complexation highlight the need for careful control of reaction conditions in synthetic and crystallographic studies.
Section 3: Characterization of Non-Crystallized Methyl Monensin Complexes
In the absence of further single-crystal X-ray diffraction data, researchers rely on a suite of spectroscopic and computational techniques to elucidate the structures of other methyl monensin complexes, particularly with alkali and alkaline earth metals.
Spectroscopic Approaches
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is invaluable for determining the stoichiometry of the complexes formed in solution. Studies have consistently shown the formation of 1:1 complexes between methyl monensin and monovalent cations (Li⁺, Na⁺, K⁺) and divalent cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the conformation of the methyl monensin molecule upon complexation. Changes in the chemical shifts of protons and carbons in the vicinity of the coordination sphere offer clues about the binding sites and the overall folding of the ionophore.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to changes in hydrogen bonding. In methyl monensin complexes, the involvement of hydroxyl groups in intramolecular hydrogen bonds to stabilize the structure is readily observed through shifts in the O-H stretching frequencies.[6]
Computational Modeling
Semi-empirical methods, such as PM5, have been employed to model the three-dimensional structures of methyl monensin and its cation complexes.[6][7] These computational approaches, when correlated with spectroscopic data, provide plausible models of the complex structures, illustrating how the flexible monensin backbone wraps around the cation, stabilized by a network of hydrogen bonds.
Section 4: A Practical Guide to Crystallization of Ionophore Complexes
While a specific, validated protocol for the crystallization of various methyl monensin complexes is not available in the literature, the principles derived from the crystallization of other monensin derivatives can be adapted.[8] The following represents a logical workflow for approaching this experimental challenge.
Experimental Workflow for Crystallization
Sources
- 1. Crystal structure and properties of the copper(II) complex of sodium monensin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of Methyl Monensin
This guide provides a comprehensive technical exploration of the lipophilicity and membrane permeability of methyl monensin, a derivative of the polyether ionophore antibiotic, monensin. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental methodologies, and critical analysis required to understand and evaluate these key physicochemical properties. While specific experimental data for methyl monensin is not extensively available in public literature, this guide offers a robust framework for its characterization, drawing upon the well-established properties of monensin and its derivatives.
Introduction: The Significance of Methyl Monensin
Monensin, a fermentation product of Streptomyces cinnamonensis, is a well-documented ionophore that selectively complexes with monovalent cations like sodium (Na⁺) and transports them across lipid membranes.[1][2] This disruption of ionic gradients is the basis for its wide-ranging biological activities, including its use as an anticoccidial agent in poultry and a growth promoter in ruminant animals.[3][4] The carboxyl group of monensin is crucial for its electroneutral Na⁺/H⁺ exchange mechanism.[5][6]
Methyl monensin, the methyl ester derivative of monensin A, presents a unique modification to this structure.[7] By neutralizing the carboxylic acid, the molecule's polarity is significantly altered, which is expected to have a profound impact on its lipophilicity and, consequently, its interaction with and transport across biological membranes. Understanding these properties is paramount for elucidating its mechanism of action, predicting its bioavailability, and exploring its potential in various applications, including as an ion-selective electrode component and a research tool to study intracellular transport.[5][8]
Part 1: The Interplay of Lipophilicity and Structure
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] It governs how a compound partitions between aqueous and lipid environments, with membrane permeability being highly dependent on this characteristic.[8]
From Monensin to Methyl Monensin: A Shift in Physicochemical Properties
The primary structural difference between monensin and methyl monensin is the esterification of the terminal carboxylic acid group. This seemingly minor change has significant implications for the molecule's lipophilicity. The carboxylic acid group of monensin can be ionized at physiological pH, rendering the molecule more hydrophilic in its anionic form. In contrast, the methyl ester group of methyl monensin is neutral, which is anticipated to increase its overall lipophilicity. This increased lipophilicity is hypothesized to enhance its solubility in the hydrophobic core of the cell membrane.[2]
The Ionophore Mechanism of Methyl Monensin
Like its parent compound, methyl monensin is expected to function as an ionophore.[5] However, the absence of the carboxylic proton for exchange suggests a different transport mechanism. It is plausible that methyl monensin acts as an electrogenic carrier, transporting cations across the membrane without a counter-ion exchange, thus creating an electrical potential.[1] Alternatively, it has been suggested that the methyl ester of monensin A can form a proton channel.[2] The increased lipophilicity of methyl monensin would likely facilitate its partitioning into and diffusion across the lipid bilayer, a critical step for a mobile ion carrier.[11]
Part 2: Experimental Determination of Lipophilicity
The lipophilicity of a compound is experimentally quantified by its partition coefficient (logP) or distribution coefficient (logD).
-
LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
LogD is the logarithm of the ratio of the concentration of a compound (both ionized and neutral forms) in a lipid phase to its concentration in an aqueous phase at a specific pH. For a neutral compound like methyl monensin, logP and logD are theoretically equivalent.
Shake-Flask Method for LogD Determination
The gold standard for experimental logD determination is the shake-flask method.
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Compound Dissolution: Prepare a stock solution of methyl monensin in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the methyl monensin stock solution to a mixture of the pre-saturated n-octanol and PBS in a vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of methyl monensin in each phase using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the LogD using the following formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
Causality Behind Experimental Choices:
-
n-Octanol: It is widely used as a mimic of the lipid bilayer of cell membranes.
-
PBS at pH 7.4: This buffer system maintains a physiologically relevant pH.
-
Pre-saturation of solvents: This step is crucial to prevent volume changes of the phases during the experiment.
-
LC-MS/MS: This analytical technique provides high sensitivity and selectivity for quantifying the compound in complex matrices.
| Parameter | Monensin (Estimated) | Methyl Monensin (Predicted) | Rationale for Prediction |
| pKa | ~4.2[3] | N/A | Esterification removes the ionizable proton. |
| LogP | High | Higher than Monensin | The neutral ester group increases lipophilicity compared to the carboxylic acid. |
| LogD at pH 7.4 | Lower than LogP | Approximately equal to LogP | Monensin is partially ionized at pH 7.4, increasing its aqueous distribution. Methyl monensin is neutral. |
Table 1: Predicted Lipophilicity Parameters of Monensin and Methyl Monensin.
Part 3: Assessing Membrane Permeability
Membrane permeability is a measure of how easily a molecule can pass through a lipid bilayer. For drug discovery and development, two high-throughput in vitro assays are commonly employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive, transcellular permeation.[5] It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.
Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Solution: The test compound, methyl monensin, is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
Assay Setup: The donor solution is added to the wells of the filter plate (donor compartment). This plate is then placed on top of an acceptor plate containing a buffer solution.
-
Incubation: The "sandwich" plate is incubated for a defined period (e.g., 4-16 hours) to allow the compound to permeate the membrane.
-
Quantification: After incubation, the concentration of methyl monensin in both the donor and acceptor compartments is measured using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor compartments.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Expected Outcome for Methyl Monensin:
Given its predicted high lipophilicity, methyl monensin is expected to exhibit moderate to high permeability in the PAMPA assay. This assay is particularly well-suited for ionophores that primarily cross membranes via passive diffusion.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a cell-based model that is considered the industry standard for predicting human intestinal absorption of drugs.[12][13] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the transport pathways found in the small intestine. This assay can assess both passive diffusion and active transport mechanisms.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell® plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
The methyl monensin solution is added to the apical (upper) compartment.
-
The plate is incubated at 37°C.
-
Samples are taken from the basolateral (lower) compartment at various time points.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.
-
Quantification: The concentration of methyl monensin in the samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability (Papp) is calculated similarly to the PAMPA assay. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[14]
Interpreting Caco-2 Data for Methyl Monensin:
The Caco-2 assay would provide a more comprehensive picture of methyl monensin's permeability. If the Papp value is high and the efflux ratio is close to 1, it would suggest that the primary mechanism of transport is passive diffusion, consistent with its role as an ionophore. A significant efflux ratio would indicate interaction with cellular efflux pumps.
| Assay | Key Information Provided | Predicted Outcome for Methyl Monensin | Rationale |
| PAMPA | Passive, transcellular permeability | High Permeability | High lipophilicity facilitates diffusion across the artificial lipid membrane. |
| Caco-2 | Passive and active transport, efflux | High Permeability, Low Efflux Ratio | As an ionophore, passive diffusion is the expected primary transport mechanism. |
Table 2: Predicted Outcomes of Permeability Assays for Methyl Monensin.
Part 4: Synthesis and Conclusion
The esterification of monensin to form methyl monensin represents a significant modification that is predicted to increase its lipophilicity. This enhanced lipophilicity is a key driver for its ability to partition into and traverse biological membranes, a fundamental aspect of its function as an ionophore. While direct experimental data on the lipophilicity and membrane permeability of methyl monensin are limited, the established principles of medicinal chemistry and the known properties of its parent compound provide a strong basis for its characterization.
The experimental protocols detailed in this guide for determining LogD, PAMPA permeability, and Caco-2 permeability offer a clear and robust pathway for researchers to empirically quantify these critical parameters. The resulting data would be invaluable for a deeper understanding of methyl monensin's biological activity, its potential for drug development, and its utility as a tool in scientific research. The interplay between its chemical structure, lipophilicity, and membrane permeability is a compelling example of the structure-activity relationships that govern the efficacy of bioactive molecules.
References
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Huczyński, A., et al. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. Bioinorganic Chemistry and Applications, 2012, 204762. [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Wikipedia. (2023). Monensin. Retrieved from [Link]
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Krackeler Scientific, Inc. (n.d.). Monensin methyl ester. Retrieved from [Link]
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- Nagatsu, A., et al. (1992). Studies on the chemical modification of monensin. IV. Synthesis, sodium ion permeability, and biological activity of 7-O-acyl- and 7-O-alkylmonensins. Chemical & Pharmaceutical Bulletin, 40(9), 2331-2337.
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ResearchGate. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Szabo, G. (1981). Structural aspects of ionophore function.
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- Wuyts, B., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics, 14(4), 699.
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ResearchGate. (n.d.). Modified Nano-Montmorillonite and Monensin Modulate In Vitro Ruminal Fermentation, Nutrient Degradability, and Methanogenesis Differently. Retrieved from [Link]
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MDPI. (2020). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. Retrieved from [Link]
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ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Retrieved from [Link]
- Huczyński, A., et al. (2006). Spectroscopic and semiempirical studies of a proton channel formed by the methyl ester of monensin A. The Journal of Physical Chemistry B, 110(31), 15615-15623.
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National Center for Biotechnology Information. (n.d.). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
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MDPI. (2021). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. Retrieved from [Link]
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ChemRxiv. (2022). Balancing water solubility with membrane permeability in the design of a synthetic ionophore. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]
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A Technical Guide to the Differentiating Characteristics of Monensin A and its Methylated Analogs
This technical guide provides an in-depth analysis of Monensin A and its methylated counterparts, a topic of significant interest for researchers in drug development, veterinary science, and biochemistry. We will dissect the nuanced yet critical differences stemming from methylation, exploring two distinct molecules often conflated under the term "Methyl monensin": the biosynthetic analog Monensin B and the semi-synthetic derivative Monensin A Methyl Ester . This document moves beyond surface-level descriptions to elucidate the structural, mechanistic, and functional consequences of these modifications, providing field-proven insights and actionable experimental protocols for the discerning scientific professional.
Introduction: The Monensin Family of Ionophores
Monensin is a polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis.[1][2] Its primary congener, Monensin A, is a cornerstone of the animal health industry, widely used as an anticoccidial agent in poultry and a growth promoter in ruminants.[3][4][5] The biological activity of Monensin A is rooted in its remarkable ability to selectively complex with monovalent cations, such as sodium (Na+), and transport them across lipid membranes.[3][5] This action disrupts cellular ion gradients, particularly the Na+/H+ balance, leading to a cascade of events that inhibit microbial growth and alter ruminant metabolism.[3][6]
The efficacy of an ionophore is intimately tied to its three-dimensional structure and chemical properties. Even minor molecular alterations can profoundly impact its ion-binding affinity, transport kinetics, and biological specificity. This guide focuses on the impact of methylation, a common biochemical modification, by comparing the parent compound, Monensin A, with its two principal methylated variants.
Delineating the Molecules: Structure and Nomenclature
A common point of confusion in the literature is the term "Methyl monensin." This term can refer to two structurally distinct molecules with different origins and properties. It is crucial for researchers to distinguish between them.
Monensin A: The Parent Compound
-
Molar Mass: ~670.9 g/mol [7]
-
Key Structural Features: Monensin A is a complex polyether molecule featuring a series of tetrahydrofuran and tetrahydropyran rings, culminating in a terminal carboxylic acid group (-COOH).[3] This carboxylic acid is pivotal to its primary mechanism of action. In its free acid form, the molecule adopts a pseudo-cyclic conformation stabilized by hydrogen bonds.[3]
Methyl Monensin Variant 1: Monensin B
-
Molecular Formula: C₃₅H₆₀O₁₁
-
Key Structural Difference: Monensin B is a natural analog of Monensin A, co-produced by S. cinnamonensis. The sole difference is the substitution of a methyl group (-CH₃) for the ethyl group (-CH₂CH₃) at the C26 position of the polyether backbone.[8]
-
Nomenclature Note: This is a biosynthetic difference. The change arises from the incorporation of a propionate-derived extender unit by the polyketide synthase machinery instead of a butyrate-derived unit during its biosynthesis.[4]
Methyl Monensin Variant 2: Monensin A Methyl Ester
-
Molecular Formula: C₃₇H₆₄O₁₁[9]
-
Key Structural Difference: This molecule is a derivative of Monensin A, typically produced via chemical synthesis. The defining feature is the esterification of the terminal carboxylic acid group, converting it into a methyl ester (-COOCH₃) .[9][10]
-
Nomenclature Note: This modification neutralizes the acidic proton of the carboxyl group, fundamentally altering its chemical nature and classifying it as a "neutral analog" of Monensin A.[9][11]
The structural distinctions are visualized in the diagram below.
Caption: Core structural differences between Monensin A, Monensin B, and Monensin A Methyl Ester.
Comparative Analysis: Mechanism, Properties, and Applications
The seemingly minor changes in methylation lead to significant divergences in how these molecules function.
| Feature | Monensin A | Monensin B | Monensin A Methyl Ester |
| Origin | Biosynthetic (Major Product)[7] | Biosynthetic (Minor Product)[4] | Semi-synthetic Derivative[9] |
| Key Functional Group | Carboxylic Acid (-COOH)[3] | Carboxylic Acid (-COOH)[8] | Methyl Ester (-COOCH₃)[9] |
| Ion Transport Mechanism | Electroneutral Na⁺/H⁺ Antiport[1] | Presumed Electroneutral Na⁺/H⁺ Antiport | Electrogenic Na⁺ Transport (Cationophore) |
| Charge at Physio. pH | Anionic (deprotonated) | Anionic (deprotonated) | Neutral[9] |
| Primary Application | Veterinary coccidiostat, growth promoter[5] | Research, minor component of commercial monensin | Ion-Selective Electrodes[9][10] |
| Solubility | Poor in water; Soluble in organic solvents[5] | Similar to Monensin A | Soluble in ethanol, methanol[9] |
Mechanism of Action: The Critical Role of the Carboxyl Group
Monensin A and B function as carboxylic ionophores. Their mechanism is a sophisticated process of electroneutral exchange:
-
Deprotonation: At the outer membrane surface, the terminal carboxylic acid releases its proton (H⁺).
-
Cation Complexation: The now negatively charged carboxylate group, along with oxygen atoms in the polyether backbone, coordinates a sodium ion (Na⁺), forming a neutral, lipid-soluble complex.
-
Transmembrane Diffusion: The complex diffuses across the lipid bilayer down the Na⁺ concentration gradient.
-
Cation Release & Protonation: On the inner side of the membrane (cytoplasm), the Na⁺ ion is released. The ionophore then picks up a proton (H⁺) from the cytoplasm, regenerating its acidic form.
-
Return: The neutral, protonated ionophore diffuses back across the membrane to repeat the cycle.
This process effectively swaps one extracellular Na⁺ for one intracellular H⁺, dissipating both gradients.
Monensin A Methyl Ester , by contrast, lacks the acidic proton. It cannot function as an H⁺ antiporter. Instead, it acts as a simple electrogenic carrier or "cationophore." It complexes with Na⁺ and carries it across the membrane, but since the complex retains the positive charge of the sodium ion, its movement is driven by and contributes to the membrane's electrical potential. This fundamental difference in mechanism explains its unsuitability as an antibiotic and its utility in electrochemical sensors where charge transport is the desired property.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. usbio.net [usbio.net]
Methodological & Application
Application Note: Using Methyl Monensin to Block Golgi Transport
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl Monensin, a derivative of Monensin, as a potent inhibitor of Golgi transport. This application note will detail the mechanism of action, provide robust protocols for its use in cell culture, and offer guidance on data interpretation and troubleshooting. The objective is to equip researchers with the necessary knowledge to effectively utilize this tool for investigating protein trafficking and secretion pathways.
Introduction: The Golgi Apparatus as a Cellular Hub
The Golgi apparatus is a central organelle in the secretory pathway of eukaryotic cells, responsible for the post-translational modification, sorting, and packaging of proteins and lipids.[1] Its unique structure of stacked cisternae is crucial for its function.[1] Disrupting the Golgi's intricate transport mechanisms allows for the detailed study of protein secretion, making inhibitors like Methyl Monensin invaluable research tools.
Mechanism of Action: How Methyl Monensin Disrupts Golgi Function
Methyl monensin, a methylated form of the ionophore antibiotic monensin, effectively blocks intracellular protein transport.[2][3] Its mechanism of action is centered on its ability to function as an Na+/H+ antiporter, disrupting ion gradients across the Golgi membranes.[3][4]
This process unfolds as follows:
-
Ion Exchange: Methyl monensin facilitates the exchange of sodium ions (Na+) for protons (H+) across the Golgi membrane.[3][4]
-
pH Alteration: This leads to an increase in the pH within the Golgi lumen.[5][6]
-
Structural Disruption: The influx of ions and subsequent water entry causes the Golgi cisternae to swell and vacuolize.[7]
-
Transport Arrest: This structural perturbation and the altered luminal environment effectively halt the transport of proteins from the medial to the trans-Golgi cisternae.[4][7]
This sequence of events is illustrated in the diagram below.
Caption: Workflow of Methyl Monensin's effect on Golgi transport.
Experimental Protocols
Successful application of Methyl Monensin requires careful preparation of reagents and optimized cell treatment conditions.
Reagent Preparation
Methyl Monensin Stock Solution (1 mg/mL):
-
Materials:
-
Monensin sodium salt (working standard)
-
Methanol, ACS grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh at least 40 mg of the monensin working standard.
-
Dissolve in methanol to achieve a final concentration of 1 mg (potency)/mL.[8]
-
Vortex until fully dissolved.
-
Aliquot into single-use amber tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store at -20°C.
-
Protocol: Blocking Golgi Transport for Immunofluorescence Analysis
This protocol details the treatment of cultured cells with Methyl Monensin and subsequent visualization of Golgi disruption via immunofluorescence.
Materials:
-
Adherent cells cultured on sterile glass coverslips
-
Complete culture medium
-
Methyl Monensin stock solution (1 mg/mL in methanol)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody targeting a Golgi-resident protein (e.g., GM130, Giantin)
-
Appropriate fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on coverslips to achieve 60-70% confluency for the experiment.
-
Treatment:
-
Dilute the Methyl Monensin stock solution in pre-warmed complete medium to the desired final concentration (refer to Table 1).
-
Include a vehicle control (medium with an equivalent concentration of methanol).
-
Replace the existing medium with the treatment or control medium.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.[9]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block for 1 hour with blocking buffer.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides with antifade mounting medium.
-
Image using a fluorescence microscope.[10]
-
Recommended Experimental Parameters
The optimal concentration and incubation time for Methyl Monensin can vary depending on the cell type and experimental goals.
| Parameter | Recommended Range | Key Considerations |
| Concentration | 0.1 µM to 10 µM | A dose-response experiment is crucial to identify the lowest effective concentration with minimal cytotoxicity.[9] |
| Incubation Time | 4 to 6 hours | Sufficient for inhibiting protein transport for applications like intracellular cytokine staining.[9] Longer incubations (up to 24 hours) may be possible but increase the risk of cell death.[9] |
| Cell Type | Various mammalian cell lines | Sensitivity to Monensin can differ between cell types, necessitating optimization.[9] |
| Controls | Vehicle Control (Methanol) | Essential to account for any effects of the solvent on the cells.[9] |
Interpreting the Results
Successful inhibition of Golgi transport by Methyl Monensin will result in distinct morphological changes.
-
Control Cells: The Golgi apparatus will typically appear as a compact, perinuclear structure when stained with a Golgi-specific marker.[11]
-
Treated Cells: The Golgi will appear fragmented and dispersed throughout the cytoplasm, indicating a disruption of its structure and a block in transport.[7][11]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ineffective Golgi Block | - Concentration of Methyl Monensin is too low.- Incubation time is insufficient.- Cell type is less sensitive. | - Increase the concentration of Methyl Monensin within the recommended range.- Extend the incubation period, monitoring for cytotoxicity.- Consider alternative inhibitors if the specific cell type is resistant.[9] |
| High Cell Cytotoxicity | - Methyl Monensin concentration is too high.- Prolonged exposure time. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.[9] |
| Altered Surface Marker Expression | - Disruption of protein trafficking affects the transport of new surface proteins. | - Stain for surface markers before treating with Methyl Monensin.- Minimize the incubation time to lessen the impact on surface protein expression.[9] |
References
-
Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2012, 203292. [Link]
-
Griffiths, G., Quinn, P., & Warren, G. (1983). Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus. The Journal of Cell Biology, 96(3), 835–850. [Link]
-
Wikipedia. (2023). Monensin. [Link]
-
Bitesize Bio. (2022). Brefeldin A v Monensin: How to Hunt for Proteins. [Link]
-
ResearchGate. (n.d.). Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software. [Link]
-
Wortzel, I., et al. (2017). Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells. Methods in Molecular Biology, 1662, 225-236. [Link]
-
ResearchGate. (n.d.). Results from one experiment showing the effect of monensin at the indicated concentration on intracellular pH of normal rat EDL muscle. [Link]
-
Jo, M., et al. (2022). Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4. Proceedings of the National Academy of Sciences of the United States of America, 119(48), e2208980119. [Link]
-
Feed Analysis Standards. (n.d.). Monensin sodium. [Link]
-
Bailey, L. D., et al. (2014). Fluorescent microscopy as a tool to elucidate dysfunction and mislocalization of Golgi glycosyltransferases in COG complex depleted mammalian cells. Journal of Visualized Experiments, (87), 51522. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monensin - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. famic.go.jp [famic.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorescent microscopy as a tool to elucidate dysfunction and mislocalization of Golgi glycosyltransferases in COG complex depleted mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Monensin-Based Ion-Selective Electrodes
Abstract
This document provides a comprehensive guide for the development and characterization of a sodium-selective electrode (ISE) utilizing Methyl monensin as the active ionophore. We delve into the underlying principles of ionophore-based potentiometry, offer a detailed, step-by-step protocol for the fabrication of a robust PVC membrane electrode, and present a systematic approach to its electrochemical characterization. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable method for sodium ion quantification in aqueous samples.
Introduction: The Role of Methyl Monensin in Sodium Ion Sensing
Methyl monensin, a derivative of the naturally occurring polyether antibiotic monensin, is an electrically neutral ionophore with a pronounced selectivity for sodium ions (Na⁺)[1][2]. Monensin and its esters, like Methyl monensin, are capable of forming stable complexes with monovalent cations and transporting them across lipid membranes[3]. This selective complexation is the cornerstone of its application in ion-selective electrodes. The Methyl monensin molecule effectively encapsulates the Na⁺ ion, facilitating its selective extraction from the aqueous sample phase into the organic polymer membrane of the electrode. This selective partitioning generates a potential difference across the membrane that is proportional to the activity of sodium ions in the sample, a principle that can be quantified by the Nernst equation[4][5].
The inherent lipophilicity and structural conformation of Methyl monensin make it an excellent candidate for creating durable and selective ISEs for applications ranging from clinical diagnostics to environmental monitoring[6][7].
Fundamental Principles of the Methyl Monensin-Based ISE
An ion-selective electrode operates by measuring the potential difference between a sensing electrode and a reference electrode. The core of our sodium-selective electrode is a plasticized Poly(vinyl chloride) (PVC) membrane impregnated with Methyl monensin[8][9].
The key components of the ISE membrane and their functions are:
-
Ionophore (Methyl Monensin): The active component that selectively binds with sodium ions.
-
Polymer Matrix (PVC): Provides a stable, flexible, and inert support for the other membrane components[5][6].
-
Plasticizer: An organic liquid that dissolves the ionophore and the polymer, ensuring the mobility of the ion-ionophore complex within the membrane. The choice of plasticizer is critical as it influences the electrode's selectivity, response time, and linear range[7][8][10].
-
Lipophilic Salt (Optional but Recommended): An additive, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), that can reduce the membrane resistance and improve the detection limit by acting as an ion-exchanger.
The potential of the ISE is related to the activity of the sodium ion in the sample by the Nernst equation[5]:
E = E⁰ + (2.303 RT / zF) log(aNa⁺)
Where:
-
E is the measured potential.
-
E⁰ is a constant potential factor.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
z is the charge of the ion (+1 for Na⁺).
-
F is the Faraday constant.
-
aNa⁺ is the activity of the sodium ion.
A graphical representation of the ISE's operational principle is provided below.
Protocol for Electrode Fabrication
This protocol outlines the preparation of the ion-selective membrane and the assembly of the electrode.
Materials and Reagents
| Component | Recommended Material | Purity |
| Ionophore | Methyl monensin | ≥97.0% |
| Polymer Matrix | Poly(vinyl chloride) (PVC), high molecular weight | Analytical Grade |
| Plasticizer | o-nitrophenyl octyl ether (o-NPOE) or dioctyl sebacate (DOS) | Analytical Grade |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
| Electrode Body | Commercially available ISE body (e.g., Philips IS-561) | - |
| Internal Filling Solution | 0.1 M NaCl | Analytical Grade |
| Reference Electrode | Ag/AgCl electrode | - |
Preparation of the PVC Membrane Cocktail
The composition of the membrane is a critical factor for the electrode's performance. The following composition is a robust starting point for optimization.
| Component | Weight % |
| Methyl monensin | 1-2% |
| PVC | 30-33% |
| Plasticizer (o-NPOE or DOS) | 65-68% |
Procedure:
-
Accurately weigh the components and transfer them to a small glass vial. For a total mass of 200 mg, this would be approximately:
-
Methyl monensin: 2-4 mg
-
PVC: 60-66 mg
-
Plasticizer: 130-136 mg
-
-
Add approximately 2 mL of THF to the vial.
-
Seal the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved, forming a clear, viscous solution. This may take several hours.
Electrode Assembly
Step-by-Step Assembly:
-
Membrane Casting: Place a glass ring (approximately 2 cm in diameter) on a clean, flat glass plate. Pour the membrane cocktail into the ring and cover it loosely to allow for slow evaporation of the THF. Let it stand for at least 24 hours in a dust-free environment.
-
Membrane Disc Preparation: Once the membrane is dry and has a flexible, rubbery consistency, carefully peel it from the glass plate. Use a sharp cork borer (of a diameter that fits your electrode body) to cut out a small, uniform disc.
-
Electrode Body Assembly: Secure the membrane disc at the tip of the ISE body, ensuring a watertight seal.
-
Filling the Electrode: Fill the electrode body with the internal filling solution (0.1 M NaCl), making sure no air bubbles are trapped.
-
Conditioning: Before the first use, condition the electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours. This allows the membrane to become fully hydrated and establish a stable potential.
Electrode Characterization and Performance Evaluation
A systematic characterization is essential to validate the performance of the fabricated ISE.
Nernstian Response and Linear Range
The primary performance metric is the electrode's response to varying concentrations of the target ion.
Procedure:
-
Prepare a series of standard NaCl solutions with concentrations ranging from 10⁻⁶ M to 1 M.
-
Immerse the Methyl monensin ISE and a reference electrode in each solution, starting from the lowest concentration.
-
Record the potential (in mV) once the reading has stabilized.
-
Plot the potential (E) versus the logarithm of the sodium ion activity (log aNa⁺).
Expected Outcome:
The plot should yield a straight line over a wide concentration range. The slope of this line should be close to the theoretical Nernstian value of +59.2 mV per decade of concentration at 25°C for a monovalent cation[5]. The linear portion of this plot defines the working concentration range of the electrode.
Determination of Selectivity Coefficients
The selectivity coefficient (kpotNa⁺,J) quantifies the electrode's preference for the primary ion (Na⁺) over an interfering ion (J). The Fixed Interference Method (FIM) is a widely accepted technique for this determination[3].
Procedure:
-
Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M KCl for determining the selectivity for K⁺).
-
Measure the potential of the ISE in this solution.
-
Add small aliquots of a concentrated NaCl standard solution to incrementally increase the Na⁺ concentration.
-
Record the potential after each addition.
-
Plot the potential versus the logarithm of the Na⁺ activity.
-
The intersection of the extrapolated linear portions of the resulting curve indicates the activity of Na⁺ at which the response to the primary and interfering ions is equal. The selectivity coefficient can then be calculated.
Interpretation of Selectivity Coefficients:
| kpotNa⁺,J Value | Interpretation |
| << 1 | High selectivity for Na⁺ over J. |
| ≈ 1 | The electrode responds equally to Na⁺ and J. |
| > 1 | The electrode is more responsive to the interfering ion J. |
A lower selectivity coefficient indicates a more selective electrode[4][11].
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Noisy or Unstable Readings | Air bubble on the membrane, poor connection, clogged reference electrode junction. | Gently tap the electrode to dislodge bubbles. Check all cable connections. Clean or replace the reference electrode. |
| Sub-Nernstian Slope | Incomplete dissolution of membrane components, incorrect membrane composition, aged membrane. | Ensure all components are fully dissolved in THF. Re-optimize the membrane composition. Fabricate a new membrane. |
| Drifting Potential | Insufficient conditioning, temperature fluctuations. | Condition the electrode for a longer period. Allow all solutions to reach thermal equilibrium. |
Conclusion
The protocol detailed herein provides a robust framework for the successful fabrication and characterization of a highly selective sodium ISE based on the ionophore Methyl monensin. By carefully controlling the membrane composition and following the outlined characterization procedures, researchers can develop a reliable analytical tool for a wide array of applications. The principles and methodologies presented are foundational and can be adapted for the development of other polymer membrane-based ion-selective electrodes.
References
-
Chemistry LibreTexts. (2023, August 29). Ion-Selective Electrodes. [Link]
-
MDPI. (2023, September 26). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. [Link]
-
IUPAC. SELECTIVITY COEFFICIENTS FOR ION-SELECTIVE ELECTRODES: RECOMMENDED METHODS FOR REPORTING Krb VALUES. [Link]
-
SciELO México. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. [Link]
-
UCC IR. Determination of Selectivity Coefficients of Ion Electrodes by Continuous Variation Method Selective K. [Link]
-
Ionode. Ionode ISE-Na Sodium (PVC) Ion Selective Electrode. [Link]
-
Journal of Chemical Reviews. (2022, September 3). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. [Link]
-
ResearchGate. Optimization of membrane ingredients Membrane composition / mg. [Link]
-
ResearchGate. Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. [Link]
-
MDPI. (2012, January 10). Study of Sodium Ion Selective Electrodes and Differential Structures with Anodized Indium Tin Oxide. [Link]
-
PubMed. (1991, August). Analysis of Ion Behavior and Potentials in a Na+ Ion-Selective Membrane Containing Methyl Monensin. [Link]
-
NIH. (2015, December 11). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. [Link]
-
Public Library of Science. (2018, September 25). Selectivity coefficients calculated using the fixed interference method (FIM). [Link]
-
HORIBA. Selectivity coefficient. [Link]
-
ResearchGate. (PDF) Use of Plasticizers for Electrochemical Sensors. [Link]
-
ResearchGate. a) Summary of the steps for the calculations of selectivity coefficient... | Download Scientific Diagram. [Link]
-
ResearchGate. Selectivity coefficients measured by FIM and MPM | Download Table. [Link]
-
RSC Publishing. (2021, January 25). Fabrication of a lead ion selective membrane based on a polycarbazole Sn(IV) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinetic studies. [Link]
-
Semantic Scholar. (1982, January 25). Sodium-selective PVC membrane electrodes based on bis(12-crowns-4)s. [Link]
-
Semantic Scholar. (2024, July 25). Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. [Link]
-
ResearchGate. (2021, November 10). Preparation of Cu-PVC membrane electrochemical membrane sensor based on β-Cyclodextrin. [Link]
Sources
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- 2. Analysis of ion behavior and potentials in a Na+ ion-selective membrane containing methyl monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.iupac.org [media.iupac.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jchemrev.com [jchemrev.com]
- 11. horiba.com [horiba.com]
Application Notes and Protocols for In Vitro Experimental Design Using Methyl Monensin
This guide provides a comprehensive overview and detailed protocols for the in vitro application of Methyl Monensin (Monensin A methyl ester), a derivative of the polyether ionophore antibiotic, Monensin A. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of Methyl Monensin and offers practical, field-proven methodologies for its use in antimicrobial and anticancer research.
Introduction: Understanding Methyl Monensin
Methyl Monensin, the methyl ester derivative of Monensin A, is a lipophilic compound that exhibits significant biological activity. Like its parent compound, Methyl Monensin functions as an ionophore, a molecule that facilitates the transport of ions across biological membranes.[1][2] However, a key distinction lies in their proposed mechanisms of ion transport. While Monensin A acts as a typical ion carrier, exchanging a sodium ion (Na⁺) for a proton (H⁺) in an electroneutral manner, Methyl Monensin is suggested to form a channel-like structure within the membrane, allowing for the passage of protons.[1] This fundamental difference in ion transport may underlie variations in their biological effects and potencies.
The primary intracellular target of monensin and its derivatives is the Golgi apparatus.[1][3] By disrupting the Na⁺/H⁺ gradient across the Golgi membrane, Methyl Monensin causes swelling and vacuolization of the Golgi cisternae, leading to a blockade of intracellular protein transport from the medial to the trans-Golgi network.[4][5][6] This disruption of the secretory pathway has profound consequences for cellular function and is a key mechanism behind its observed antimicrobial and anticancer activities.
Core Applications in In Vitro Research
The unique properties of Methyl Monensin make it a valuable tool for a range of in vitro studies. The primary applications, which will be detailed with specific protocols in this guide, include:
-
Antimicrobial Susceptibility Testing: Evaluating the efficacy of Methyl Monensin against various microbial strains, particularly Gram-positive bacteria.[1][7]
-
Anticancer Research: Investigating the cytotoxic and anti-proliferative effects of Methyl Monensin on various cancer cell lines.[8][9][10]
-
Studies of Intracellular Protein Transport: Utilizing Methyl Monensin as a tool to dissect the mechanisms of protein trafficking through the Golgi apparatus.
Mechanism of Action: A Visual Representation
The following diagram illustrates the proposed channel-forming mechanism of Methyl Monensin and its subsequent disruption of Golgi function.
Caption: Proposed mechanism of Methyl Monensin action.
Application 1: Antimicrobial Susceptibility Testing
Methyl Monensin and other monensin derivatives have shown activity against Gram-positive bacteria.[1][7] The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for assessing antimicrobial activity.[11][12]
Quantitative Data Summary: Antimicrobial Activity
The following table provides reference MIC values for Monensin A and some of its ester derivatives against selected Gram-positive bacteria. Note that the activity of specific esters, including the methyl ester, can vary.[1]
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis |
| Monensin A | 1-2 µg/mL | High activity | Moderate activity |
| Monensin Ester Derivative (8h) | Moderate activity | Moderate activity | Not specified |
| Monensin Ester Derivative (8g) | Moderate activity | Moderate activity | Not specified |
| Monensin Ester Derivative (8k) | High activity | High activity | Not specified |
Data synthesized from Huczyński et al. (2012).[1] Researchers should perform their own experiments to determine the precise MIC for Methyl Monensin against their strains of interest.
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system when appropriate controls are included.
Materials:
-
Methyl Monensin stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates (sterile)
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of Methyl Monensin:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Methyl Monensin stock solution to the first well of a row and mix well. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted Methyl Monensin. This will bring the final volume in each well to 200 µL and further dilute the compound and inoculum by a factor of two.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no Methyl Monensin).
-
Sterility Control: A well containing 200 µL of sterile broth only.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve Methyl Monensin, plus broth and inoculum, to ensure the solvent itself does not inhibit bacterial growth.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
-
Determine the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Methyl Monensin that completely inhibits visible bacterial growth.[11]
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of appropriate controls. For antimicrobial assays, a growth control ensures the viability of the bacteria, a sterility control confirms the absence of contamination, and a solvent control rules out any inhibitory effects of the vehicle. In anticancer assays, the vehicle control is crucial for distinguishing the specific effects of Methyl Monensin from any non-specific effects of the solvent. Adherence to these control measures is essential for generating reliable and interpretable data.
References
-
Huczyński, A., et al. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. PMC. [Link]
-
Huczyński, A., et al. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers. [Link]
-
Ketola, K., et al. (2018). Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation. PMC. [Link]
-
Huczyński, A., et al. (2008). Synthesis and antimicrobial properties of monensin A esters. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Vanneste, J., et al. (2019). High content screening identifies monensin as an EMT-selective cytotoxic compound. PMC. [Link]
-
Vanneste, J., et al. (2019). High content screening identifies monensin as an EMT-selective cytotoxic compound. ResearchGate. [Link]
-
Griffiths, G., et al. (1983). Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus. The Journal of Cell Biology. [Link]
-
Couzinet, S., et al. (2000). In vitro activity of the polyether ionophorous antibiotic monensin against the cyst form of Toxoplasma gondii. Parasitology. [Link]
-
Kim, H., et al. (2011). Monensin, a polyether ionophore antibiotic, overcomes TRAIL resistance in glioma cells via endoplasmic reticulum stress, DR5 upregulation and c-FLIP downregulation. Carcinogenesis. [Link]
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Stefan, M., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]
-
Gupta, S., et al. (1995). Intrinsic cytotoxicity and reversal of multidrug-resistance by monensin in kb parent and mdr cells. Cancer Letters. [Link]
-
Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]
-
Abdollahpour-Alitappeh, M., et al. (2019). Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293. SciSpace. [Link]
-
T. T. T. Thao, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Anonymous. (2024). Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance? MDPI. [Link]
-
Mishra, S., et al. (2017). Chemotherapeutic Potential of Monensin as an Anti-microbial Agent. Stanford University. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. apec.org. [Link]
-
Bitesize Bio. (2025). Brefeldin A v Monensin: How to Hunt for Proteins. Bitesize Bio. [Link]
-
Vanneste, J., et al. (2021). Golgi apparatus disruption is an early effect of monensin in TEM 4-18 cells and is associated with their EMT-like phenotype. ResearchGate. [Link]
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- 12. apec.org [apec.org]
Determining the Optimal Concentration of Methyl Monensin for Cell Culture Applications
An Application Note and Protocol Guide for Researchers
Authored by: Your Senior Application Scientist
Introduction: Understanding Methyl Monensin
Methyl monensin, commonly referred to as monensin, is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis[1][2]. As a lipophilic molecule, it readily inserts into cellular membranes and functions as a carrier ionophore, facilitating the exchange of sodium ions (Na⁺) for protons (H⁺) across the membrane[1][3][4]. This disruption of the natural ion gradients has profound effects on cellular physiology, making monensin a valuable tool in cell biology research and a compound with potential therapeutic applications, particularly in oncology[5][6].
The primary mechanism of action of monensin involves the neutralization of acidic intracellular compartments, most notably the trans-Golgi network, lysosomes, and endosomes[4]. This occurs through the influx of Na⁺ into these organelles in exchange for H⁺, leading to an increase in their luminal pH. The consequences of this disruption are multifaceted and include:
-
Inhibition of Vesicular Transport: The proper functioning of the Golgi apparatus is critically dependent on its internal pH gradient. By neutralizing this gradient, monensin disrupts the structure of the Golgi and inhibits the intracellular transport of proteins and lipids, effectively blocking secretion[4][7].
-
Induction of Golgi Stress: The impairment of Golgi function leads to a cellular stress response known as the Golgi stress response[8]. This can activate signaling pathways, such as the PERK-ATF4 pathway, which can influence cell fate[8].
-
Cytotoxicity: At higher concentrations, the profound disruption of ion homeostasis and cellular processes leads to cytotoxicity. This effect has been observed in a variety of cell types, with cancer cells often showing increased sensitivity compared to their non-malignant counterparts[5][9].
Given its potent biological activities, determining the optimal concentration of methyl monensin is a critical first step for any in vitro study. The "optimal" concentration is highly dependent on the specific research question and can range from sub-toxic levels for studying Golgi dynamics to cytotoxic concentrations for cancer cell viability assays. This guide provides a comprehensive framework for researchers to empirically determine the ideal concentration of methyl monensin for their specific cell culture model and experimental goals.
Mechanism of Action: A Visual Representation
To understand the experimental design for determining the optimal concentration, it is crucial to visualize the mechanism of action of methyl monensin at the cellular level.
Caption: Mechanism of Methyl Monensin as a Na⁺/H⁺ Ionophore.
Phase 1: Initial Range-Finding Study
The first crucial step is to perform a broad dose-response study to identify a working concentration range. This initial experiment will span several orders of magnitude to capture the full spectrum of cellular responses, from no observable effect to complete cell death.
Protocol: Broad-Range Dose-Response Cytotoxicity Assay
This protocol outlines a general method using a common colorimetric cytotoxicity assay, such as MTS or WST-1. The principle of these assays is the reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Methyl monensin sodium salt (CAS 22373-78-0)[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol for stock solution[1]
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS, WST-1, or similar cytotoxicity assay reagent
-
Microplate reader
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve methyl monensin in a suitable solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM). Monensin sodium salt is soluble up to 100 mM in ethanol. Store the stock solution at -20°C, protected from light.
-
Note: The final concentration of the solvent in the cell culture medium should be non-toxic to the cells, typically ≤ 0.1%.
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment. Allow the cells to adhere and recover for 24 hours.
-
-
Prepare Serial Dilutions:
-
Prepare a series of serial dilutions of the methyl monensin stock solution in complete cell culture medium. For a broad range-finding study, a 10-fold dilution series is recommended.
-
Example Concentration Range: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, and a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
-
Treatment:
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of methyl monensin. Include a vehicle control group. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Cytotoxicity Assay:
-
At the end of the incubation period, add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the color change to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the methyl monensin concentration to generate a dose-response curve.
-
Phase 2: Refined Dose-Response and IC50 Determination
Based on the results of the broad range-finding study, a more detailed dose-response experiment should be performed with a narrower range of concentrations around the area where a significant decrease in cell viability was observed. This will allow for the accurate determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of a compound.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal concentration of Methyl Monensin.
Protocol: IC50 Determination
This protocol is similar to the broad range-finding assay but utilizes a narrower, more focused range of concentrations.
Procedure:
-
Select Concentration Range: Based on the initial screen, choose a range of 8-12 concentrations that bracket the estimated IC50 value. For example, if the initial screen showed a significant drop in viability between 1 µM and 10 µM, a refined range could be: 10 µM, 8 µM, 6 µM, 4 µM, 2 µM, 1 µM, 0.8 µM, 0.6 µM, 0.4 µM, 0.2 µM, and a vehicle control.
-
Perform the Experiment: Follow the same procedure as the broad range-finding assay (cell seeding, treatment, incubation, and cytotoxicity measurement).
-
Data Analysis:
-
Plot the dose-response curve with cell viability on the y-axis and the log of the drug concentration on the x-axis.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) with a variable slope to fit the data and calculate the IC50 value. Graphing software such as GraphPad Prism or the drc package in R are well-suited for this analysis.
-
Data Presentation: Hypothetical Dose-Response Data
The following table represents hypothetical data from a refined dose-response experiment to illustrate the expected results.
| Methyl Monensin (µM) | Log Concentration | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 5.2 |
| 0.2 | -0.70 | 95.3 ± 4.8 |
| 0.4 | -0.40 | 88.1 ± 6.1 |
| 0.6 | -0.22 | 75.4 ± 5.5 |
| 0.8 | -0.10 | 62.9 ± 4.9 |
| 1.0 | 0.00 | 51.2 ± 3.7 |
| 2.0 | 0.30 | 28.6 ± 3.1 |
| 4.0 | 0.60 | 15.3 ± 2.5 |
| 6.0 | 0.78 | 8.7 ± 1.9 |
| 8.0 | 0.90 | 5.1 ± 1.2 |
| 10.0 | 1.00 | 3.2 ± 0.8 |
From this data, the calculated IC50 would be approximately 1.0 µM.
Phase 3: Selecting Concentrations for Specific Applications
The determined IC50 value serves as a benchmark for selecting appropriate concentrations for various downstream applications:
-
Sub-IC50 Concentrations (e.g., 0.1x to 0.5x IC50): These concentrations are typically used when the primary goal is to study the mechanistic effects of monensin without inducing significant cell death. Examples include investigating its impact on protein secretion, Golgi structure and function, or the induction of the Golgi stress response[4].
-
IC50 Concentration: This concentration is often used as a standard for comparing the cytotoxic potency of monensin across different cell lines or in combination with other drugs[9][11].
-
Supra-IC50 Concentrations (e.g., 2x to 10x IC50): Higher concentrations are employed when the desired outcome is to induce significant cytotoxicity or apoptosis[5][12].
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is essential to incorporate self-validating measures into your experimental design:
-
Time-Dependency: The effects of monensin are both dose- and time-dependent[5]. It is advisable to perform experiments at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.
-
Cell Line Specificity: The sensitivity to monensin can vary significantly between different cell lines. Therefore, the optimal concentration must be determined for each cell line used in your research.
-
Orthogonal Assays: Validate your findings using multiple, mechanistically distinct assays. For example, if a cytotoxicity assay shows a decrease in viability, this can be confirmed by assays that measure apoptosis (e.g., caspase activity, Annexin V staining) or cell proliferation (e.g., BrdU incorporation).
-
Solubility and Stability: Ensure that methyl monensin remains soluble in the culture medium at the tested concentrations. Visual inspection for precipitation is crucial. The stability of the compound in your experimental conditions should also be considered.
Conclusion
Determining the optimal concentration of methyl monensin is a foundational step for any meaningful in vitro research using this powerful ionophore. By following a systematic approach of a broad range-finding study followed by a refined dose-response analysis to determine the IC50, researchers can confidently select appropriate concentrations for their specific experimental questions. This methodical approach, combined with the principles of self-validation, will ensure the generation of robust, reproducible, and impactful data.
References
-
Zhou, Y., Deng, Y., Wang, J., Yan, Z., Wei, Q., Ye, J., Zhang, J., He, T. C., & Qiao, M. (2023). Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells. Annals of Medicine, 55(1), 2189958. [Link]
-
Huczyński, A. (2012). Monensin A–an ionophore with a broad spectrum of biological activity. Bioorganic & Medicinal Chemistry Letters, 22(23), 7002-7010. [Link]
-
Taylor & Francis. (n.d.). Monensin – Knowledge and References. Retrieved from [Link]
-
Bitesize Bio. (2025, May 19). Brefeldin A v Monensin: How to Hunt for Proteins. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Ionophore. Retrieved from [Link]
-
Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 225-246. [Link]
-
Wahl, M. L., & Jentsch, T. J. (1995). pH-dependent effects of the ionophore nigericin on response of mammalian cells to radiation and heat treatment. Radiation Research, 141(2), 153-160. [Link]
-
Fischer, S., Oelgeschläger, M., Wölfle, D., & Humpf, H. U. (2019). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 32(11), 2253-2264. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of Monensin (CC50, µM). Retrieved from [Link]
-
Voets, T., & Nilius, B. (2007). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Cold Spring Harbor Protocols, 2007(8), pdb.prot4796. [Link]
-
Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2018). Golgi stress response reprograms cysteine metabolism to confer cytoprotection in Huntington's disease. Proceedings of the National Academy of Sciences, 115(4), E722-E730. [Link]
-
Li, Y., Li, Y., Liu, Y., Zhang, Y., & Zhang, J. (2020). Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation. Oncology Letters, 19(4), 3041-3048. [Link]
-
Joensuu, H., & Asola, R. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3369-3375. [Link]
-
Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2019). Golgi Stress Response: New Insights into the Pathogenesis and Therapeutic Targets of Human Diseases. Trends in Molecular Medicine, 25(1), 49-60. [Link]
-
Montanari, C. C., de Souza, M. A., & de Oliveira, C. A. (2022). Effects of Ionophores on Ruminal Function of Beef Cattle. Animals, 12(19), 2588. [Link]
-
Assay Genie. (2024, March 18). Sodium and Potassium Indicators and Ionophores: A Comprehensive Insight. Retrieved from [Link]
-
Ketola, K., Väänänen, R., & Tammela, T. L. (2010). Monensin Is a Potent Inducer of Oxidative Stress and Inhibitor of Androgen Signaling Leading to Apoptosis in Prostate Cancer Cells. Molecular Cancer Therapeutics, 9(12), 3175-3185. [Link]
-
ResearchGate. (2025, August 6). Which concentrations are optimal for in vitro testing? Retrieved from [Link]
-
Taniguchi, M., Nadanaka, S., & Tanakura, S. (2015). Novel cis-acting element GASE regulates transcriptional induction by the Golgi stress response. The Journal of Biological Chemistry, 290(19), 12176-12187. [Link]
Sources
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- 2. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Golgi Stress Response: New Insights into the Pathogenesis and Therapeutic Targets of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing Methyl Monensin for the Study of Na+/H+ Antiport
Introduction: The Critical Role of Na+/H+ Antiport in Cellular Homeostasis
Sodium/hydrogen (Na+/H+) antiporters, also known as exchangers (NHEs), are a ubiquitous family of membrane transport proteins crucial for maintaining cellular homeostasis.[1][2][3] These proteins mediate the exchange of sodium ions (Na+) for protons (H+) across cellular membranes, playing a vital role in the regulation of intracellular pH (pHi), cell volume, and sodium concentration.[1][3] Given their significance in fundamental cellular processes, dysregulation of Na+/H+ exchangers has been implicated in a variety of pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[1][4] Therefore, the study of Na+/H+ antiport is of paramount importance in both basic research and drug development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl monensin, a potent ionophore, as a tool to investigate Na+/H+ antiport. We will delve into the mechanistic underpinnings of Methyl monensin's action, provide detailed, field-proven protocols for its application, and offer insights into data interpretation and validation.
Methyl Monensin: A Powerful Tool for Probing Na+/H+ Exchange
Mechanism of Action:
Monensin, a polyether antibiotic isolated from Streptomyces cinnamonensis, is a well-characterized ionophore with a high affinity for monovalent cations, particularly sodium (Na+).[5][6] Its methylated derivative, Methyl monensin, functions as a mobile ion carrier, facilitating the transport of Na+ across biological membranes in exchange for H+.[2][6] This electroneutral exchange collapses the transmembrane Na+ and H+ gradients.[6]
The carboxylic acid group of the monensin molecule is crucial for its Na+/H+ antiport activity. In its protonated form, it can diffuse across the lipid bilayer. Upon encountering a Na+ ion, it can exchange its proton for the sodium ion, forming a neutral, lipid-soluble complex that traverses the membrane. On the other side of the membrane, it releases the Na+ ion and binds a proton, completing the cycle.[5][7] This mechanism effectively mimics the function of endogenous Na+/H+ antiporters.
Why Use Methyl Monensin?
While cells possess their own endogenous Na+/H+ exchangers, the use of an ionophore like Methyl monensin offers several experimental advantages:
-
Bypassing Regulation: Endogenous NHEs are subject to complex cellular regulation by various signaling pathways.[1] Methyl monensin's activity is independent of these regulatory mechanisms, allowing for a direct and potent manipulation of Na+/H+ exchange.
-
Controlled Perturbation: It provides a means to induce a rapid and significant change in intracellular pH and sodium concentration, enabling the study of the downstream consequences of altered ion homeostasis.
-
Calibration and Controls: Methyl monensin is an invaluable tool for calibrating pH-sensitive fluorescent dyes and for establishing positive controls in high-throughput screening assays for NHE inhibitors.
Comparison with Other Ionophores:
It is important to distinguish Methyl monensin from other ionophores. For instance, nigericin is another commonly used ionophore that mediates K+/H+ exchange, while valinomycin is a K+ uniporter.[8][9] The choice of ionophore depends on the specific cation gradient the researcher intends to manipulate.
Visualizing the Mechanism
Caption: Mechanism of Methyl Monensin-mediated Na+/H+ antiport.
Experimental Protocols
The following protocols provide a framework for utilizing Methyl monensin to study Na+/H+ antiport, primarily through the measurement of intracellular pH using the fluorescent indicator BCECF-AM.
Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol details the measurement of pHi changes in cultured cells in response to Methyl monensin. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a pH-sensitive fluorescent dye that is widely used for measuring cytosolic pH.[10][11][12] Its acetoxymethyl (AM) ester derivative, BCECF-AM, is cell-permeant.[11] Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent BCECF intracellularly.[11][13]
Materials:
-
Cultured cells (adherent or suspension)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Methyl monensin
-
Nigericin (for calibration)
-
High K+ calibration buffers (pH range 6.0-8.0)
-
Fluorescence plate reader or fluorescence microscope with ratiometric capabilities
Step-by-Step Methodology:
-
Cell Preparation:
-
BCECF-AM Loading:
-
Washing:
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.[13]
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[13] The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
-
Addition of Methyl Monensin:
-
Establish a baseline fluorescence ratio for a few minutes.
-
Add Methyl monensin to the desired final concentration (typically in the range of 1-10 µM).
-
Continuously record the fluorescence ratio to monitor the change in pHi. A decrease in the F490/F440 ratio indicates intracellular acidification, while an increase indicates alkalinization. In the presence of an inwardly directed Na+ gradient, Methyl monensin will cause intracellular alkalinization.[15]
-
-
pHi Calibration (Self-Validation):
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values.
-
Treat the cells with a high concentration of nigericin (e.g., 10 µM) in a high K+ buffer. Nigericin clamps the intracellular pH to the extracellular pH.
-
Sequentially perfuse the cells with high K+ calibration buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Record the fluorescence ratio at each pH and generate a calibration curve.
-
Use this curve to convert the experimental fluorescence ratios to pHi values.
-
Protocol 2: Screening for Na+/H+ Exchanger (NHE) Inhibitors
This protocol utilizes Methyl monensin to induce Na+/H+ exchange, which can then be inhibited by potential NHE inhibitors.
Step-by-Step Methodology:
-
Follow steps 1-4 from Protocol 1 to prepare and load cells with BCECF-AM and establish a baseline fluorescence.
-
Addition of Test Compound:
-
Add the potential NHE inhibitor at the desired concentration and incubate for a specified period.
-
-
Induction of Na+/H+ Exchange:
-
Add Methyl monensin to induce a change in pHi.
-
-
Data Analysis:
-
Compare the rate and magnitude of the pHi change in the presence and absence of the test compound. A potent NHE inhibitor will attenuate the pHi change induced by Methyl monensin.
-
Quantitative Data Summary:
| Parameter | Typical Range | Notes |
| BCECF-AM Concentration | 2-5 µM | Optimal concentration may vary by cell type. |
| Methyl Monensin Concentration | 1-10 µM | Higher concentrations can be cytotoxic.[15] |
| Nigericin (for calibration) | 5-10 µM | Used to equilibrate intracellular and extracellular pH. |
| Excitation Wavelengths | 490 nm / 440 nm | For ratiometric measurement of BCECF.[13] |
| Emission Wavelength | 535 nm | For BCECF.[13] |
Experimental Workflow Visualization
Caption: Workflow for measuring pHi changes using Methyl monensin.
Trustworthiness and Self-Validation
The validity of the data obtained using these protocols relies on careful controls and calibration.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve Methyl monensin and other compounds.
-
Positive Control: In inhibitor screening assays, a known NHE inhibitor (e.g., amiloride or its derivatives) should be used as a positive control.[15]
-
Cell Viability: It is crucial to ensure that the concentrations of Methyl monensin and other compounds used are not cytotoxic. This can be assessed using standard cell viability assays.
-
Calibration is Key: The pHi calibration step is non-negotiable for quantitative and accurate pHi measurements. It accounts for variations in dye loading and instrument settings.
Conclusion
Methyl monensin is a versatile and powerful pharmacological tool for the investigation of Na+/H+ antiport. By artificially inducing Na+/H+ exchange, it allows for the detailed study of the physiological consequences of altered ion gradients and provides a robust system for the screening and characterization of novel Na+/H+ exchanger inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently employ Methyl monensin in their studies, contributing to a deeper understanding of the critical role of Na+/H+ antiport in health and disease.
References
-
Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. Bioinorganic Chemistry and Applications, 2012, 203271. [Link]
-
Dibrov, E., & Fliegel, L. (2020). Prokaryotic Na+/H+ Exchangers—Transport Mechanism and Essential Residues. International Journal of Molecular Sciences, 21(15), 5483. [Link]
-
Marc, P., et al. (1992). Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells. American Journal of Physiology-Endocrinology and Metabolism, 262(6), E834-E841. [Link]
-
Grinstein, S., & Cohen, S. (2010). Measurement of Intracellular pH. Methods in Molecular Biology, 637, 311-331. [Link]
-
Wikipedia contributors. (2023, December 27). Monensin. In Wikipedia, The Free Encyclopedia. [Link]
-
Nakazato, K., & Hatano, Y. (1991). Monensin-mediated antiport of Na+ and H+ across liposome membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1064(1), 103-110. [Link]
-
Cox, B. G., Firman, P., & Schneider, H. (1983). Sodium ion-proton exchange reactions of the carboxylic acid ionophore monensin. Journal of the American Chemical Society, 105(22), 6592-6597. [Link]
-
Fellner, V., et al. (1997). Effect of nigericin, monensin, and tetronasin on biohydrogenation in continuous flow-through ruminal fermenters. Journal of Dairy Science, 80(5), 921-928. [Link]
-
Loiselle, F. B., & Casey, J. R. (2010). Measurement of intracellular pH. Methods in Molecular Biology, 637, 311-331. [Link]
-
Fuster, D. G., & Alexander, R. T. (2014). Na+/H+ exchangers: physiology and link to hypertension and organ ischemia. American Journal of Physiology-Renal Physiology, 306(10), F1119-F1132. [Link]
-
Uzdavinys, P., et al. (2017). Crystal structure of the Na+/H+ antiporter NhaA at active pH reveals the mechanistic basis for pH sensing. Nature Communications, 8(1), 1-10. [Link]
-
Fellner, V., et al. (1997). Effect of Nigericin, Monensin, and Tetronasin on Biohydrogenation in Continuous Flow-Through Ruminal Fermenters. Journal of Dairy Science, 80(5), 921-928. [Link]
-
Besharse, J. C., & Spratt, G. (1988). The effects of monensin on transport of membrane components in the frog retinal photoreceptor. I. Light microscopic autoradiography and biochemical analysis. Investigative Ophthalmology & Visual Science, 29(10), 1471-1482. [Link]
-
Stratech. (n.d.). Intracellular pH. [Link]
-
de Oliveira, A. S., et al. (2022). Impact of Monensin Sodium and Essential Limonene Oil on the Fermentation and Chemical Composition of Total Mixed Ration Silages with Moisture Variations. Animals, 12(19), 2588. [Link]
-
Bachmann, O., et al. (2019). Functional characterization of the sodium/hydrogen exchanger 8 and its role in proliferation of colonic epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(3), G337-G347. [Link]
-
a4cell. (2022, April 6). Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry. [Link]
-
Gaßner, G., et al. (2020). Measurement of Rapid Amiloride-Dependent pH Changes at the Cell Surface Using a Proton-Sensitive Field-Effect Transistor. Sensors, 20(24), 7175. [Link]
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Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]
-
Campbell, H., & Ledoux, D. R. (2006). Determination of Monensin, Narasin, and Salinomycin in Mineral Premixes, Supplements, and Animal Feeds by Liquid Chromatography and Post-Column Derivatization: Collaborative Study. Journal of AOAC International, 89(4), 933-942. [Link]
-
Stock, C. M., & Schwab, A. (2019). (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System. Frontiers in Physiology, 10, 1144. [Link]
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Thomas, J. A., et al. (1979). Intracellular pH-determination by fluorescence measurements. Journal of Histochemistry & Cytochemistry, 27(1), 32-35. [Link]
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Application Notes and Protocols for the Analytical Determination of Monensin
Introduction: Understanding Monensin and its Analytical Imperative
Monensin is a polyether ionophore antibiotic produced by the fermentation of Streptomyces cinnamonensis.[1] It is extensively used in the veterinary field, primarily as a coccidiostat in poultry and as a growth promoter in ruminants like cattle, where it improves feed efficiency.[2][3] Its mechanism of action involves complexing with monovalent cations, such as sodium (Na+), and transporting them across cellular lipid membranes.[1] This disruption of ion gradients is key to its antimicrobial and anticoccidial properties.
Commercial monensin primarily consists of Monensin A (>90%), with smaller amounts of Monensin B. Analytical methods typically quantify Monensin A and report the total monensin content.[4] While derivatives such as Monensin methyl ester exist and are used in specific research applications like ion-selective electrodes, the focus of regulatory monitoring and residue analysis in food and feed is unequivocally on the parent compound, monensin.[5][6]
Given its widespread use, regulatory bodies globally have established maximum residue limits (MRLs) for monensin in animal-derived food products and feed to ensure consumer safety.[2] This necessitates the use of robust, validated, and sensitive analytical methods to accurately quantify its presence. This document provides detailed protocols and technical insights into the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD)
Principle of the Method
The HPLC-PCD method is a cornerstone technique for monensin analysis, particularly in animal feed. Monensin itself lacks a strong chromophore, making it unsuitable for direct UV-Vis detection.[7] This method overcomes that limitation by introducing a post-column derivatization step. After the analyte is separated from the sample matrix on a reversed-phase C18 column, it is mixed with a derivatizing agent, most commonly vanillin in an acidic medium.[2][8] The reaction, accelerated by heat, produces a colored complex that can be sensitively detected by a UV-Vis spectrophotometer, typically at a wavelength of 520 nm.[7][9]
Causality in Experimental Design: The choice of a reversed-phase column is dictated by the hydrophobic nature of the monensin molecule. The post-column reaction is essential because pre-column derivatization could alter the chromatographic behavior of the analyte unpredictably. Vanillin is selected for its specific and robust reaction with polyether ionophores under acidic conditions to yield a stable chromophore.
Experimental Protocol: Analysis of Monensin in Animal Feed
1. Sample Preparation (Extraction)
-
Weigh 25 g of a finely ground and homogenized feed sample into a 250 mL Erlenmeyer flask. For premixes with higher concentrations, a smaller sample size (e.g., 2.5 g) is appropriate.[4]
-
Add 100 mL of extraction solvent (90% Methanol / 10% Water).[3][4]
-
Seal the flask and shake vigorously on a mechanical shaker for 60 minutes.[4]
-
Allow the solid particulates to settle for 15-20 minutes.
-
Carefully decant the supernatant and filter an aliquot through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[2]
-
If the expected concentration is high, dilute the filtered extract with the extraction solvent to ensure the measurement falls within the calibrated range of the instrument.[4]
2. Instrumental Analysis
| Parameter | Setting | Rationale |
| HPLC System | Standard LC with binary pump, autosampler, column oven | Provides consistent and reproducible separations. |
| Analytical Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[4] | Standard for separating moderately non-polar compounds like monensin. |
| Column Temperature | 40 °C[4] | Ensures reproducible retention times and peak shapes. |
| Mobile Phase | 90% Methanol, 10% of 5% Acetic Acid in water (Isocratic)[4] | Provides good resolution for monensin from matrix components. |
| Flow Rate | 0.7 mL/min[8] | A typical flow rate for a 4.6 mm ID column, balancing speed and resolution. |
| Injection Volume | 20 µL[4] | Standard volume for routine analysis. |
| Post-Column System | Pickering Pinnacle PCX or equivalent | A dedicated system is crucial for handling corrosive reagents and ensuring pulse-free delivery.[10] |
| Reagent | 30 g vanillin in 950 mL methanol and 20 mL concentrated sulfuric acid[8] | Forms the chromophore with monensin. The acidic environment is critical for the reaction. |
| Reagent Flow Rate | 0.3 - 0.7 mL/min[4][8] | Must be optimized to ensure complete reaction without excessive dilution. |
| Reactor | Stainless steel coil (e.g., 1.4 mL volume)[4] | Provides sufficient residence time for the derivatization reaction to occur. |
| Reactor Temperature | 90 °C[8] | Heat is required to drive the derivatization reaction to completion quickly. |
| Detector | UV-Vis Detector | Measures the absorbance of the colored product. |
| Detection Wavelength | 520 nm[7] | The wavelength of maximum absorbance for the monensin-vanillin complex. |
3. Calibration and Quantification
-
Prepare a stock solution of monensin standard (e.g., 1 mg/mL in methanol).[11]
-
Create a series of working standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution with the mobile phase.[4]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify monensin in the sample extracts by comparing their peak areas to the calibration curve.
Method Performance and Validation Data
| Parameter | Typical Value | Source |
| Linearity Range | 0.1 - 50 µg/mL (R² > 0.999) | [4] |
| Limit of Quantitation (LOQ) | ~25 ppb in tissue, ~2 mg/kg in feed | [12][13] |
| Recovery in Feed | 95 - 105% | [4] |
| Recovery in Tissue | 88.1% - 101.3% | [8] |
| Repeatability (RSDr) | 2.5% - 5.2% (medicated feeds) | [12] |
Workflow Diagram: HPLC-PCD
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS is the gold standard for confirmatory analysis and trace-level quantification of veterinary drug residues, including monensin.[14] This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Monensin is typically ionized using electrospray ionization (ESI) in positive mode, forming a sodium adduct [M+Na]+ at m/z 693.[11]
The instrument operates in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (m/z 693) is selected, fragmented, and specific product ions are monitored. This process provides two levels of specificity (precursor ion and product ions), virtually eliminating matrix interferences and yielding exceptional sensitivity. This high specificity obviates the need for chemical derivatization.
Causality in Experimental Design: The choice of ESI in positive mode is due to the ionophoric nature of monensin, which readily forms adducts with alkali metals like sodium, present in the mobile phase or sample. MRM is used because it provides the highest degree of certainty for identification and quantification, as required by regulatory guidelines like Commission Implementing Regulation (EU) 2021/808.[15][16]
Experimental Protocol: Analysis of Monensin in Chicken Tissue
1. Sample Preparation (Extraction and Clean-up)
-
Weigh 2-5 g of homogenized tissue (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and homogenize using a high-speed probe for 1 minute.[16]
-
Add anhydrous magnesium sulfate and sodium chloride to induce phase separation (a modified QuEChERS approach).
-
Centrifuge at high speed (e.g., 4000 x g) for 10 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
For cleaner samples, perform a Solid-Phase Extraction (SPE) clean-up. Condition an Oasis HLB SPE cartridge, load the extract, wash with a weak solvent (e.g., water/methanol), and elute monensin with a stronger solvent like pure methanol.[16]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase or an appropriate solvent mixture for injection.[11]
2. Instrumental Analysis
| Parameter | Setting | Rationale |
| LC System | UHPLC system | Provides faster analysis and better peak resolution than conventional HPLC. |
| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating moderately non-polar compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient) | A typical gradient elution for separating analytes in complex matrices. Formic acid aids in protonation for ESI. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 - 10 µL | Smaller volumes are typical for sensitive UHPLC-MS/MS systems. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The standard instrument for targeted quantitative analysis using MRM. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for ionizing polar to semi-polar compounds like monensin, which readily forms adducts. |
| Precursor Ion | m/z 693.5 ([M+Na]+) | The sodium adduct of Monensin A. |
| Product Ions | e.g., m/z 461.3, m/z 479.3 | These are characteristic fragments used for quantification (quantifier) and confirmation (qualifier). |
| Collision Energy | Optimized for each transition | The energy required to produce the most abundant and stable product ions. |
3. Calibration and Quantification
-
Due to potential matrix effects (ion suppression or enhancement), matrix-matched calibration is the most accurate approach.
-
Prepare a series of standards by spiking blank tissue extract with known concentrations of monensin.
-
Process these standards alongside the unknown samples.
-
Construct the calibration curve and quantify the samples as described for the HPLC method.
Method Performance and Validation Data
| Parameter | Typical Value | Source |
| Linearity Range | 0.05 - 10 µg/L (R² > 0.99) | [16] |
| Limit of Quantitation (LOQ) | 0.45 - 4.0 ng/g (ppb) in tissue | [14] |
| Decision Limit (CCα) | 0.21 - 0.24 µg/kg (ppb) | [16] |
| Recovery in Tissue | 89.1% - 105.1% | [14] |
| Within-Lab Reproducibility | < 10% | [16] |
Workflow Diagram: LC-MS/MS
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle of the Method
ELISA is an immunological screening method that offers high throughput and ease of use. The most common format for monensin is a direct competitive ELISA.[17][18] In this setup, the wells of a microtiter plate are coated with a secondary antibody (e.g., donkey anti-sheep). A known amount of sheep anti-monensin antibody, a monensin-enzyme conjugate (e.g., monensin-HRP), and the sample extract are added to the wells.
Monensin in the sample competes with the monensin-enzyme conjugate for the limited binding sites on the anti-monensin antibody.[17] After incubation, the plate is washed to remove unbound reagents. A substrate is then added, which reacts with the enzyme in the bound conjugate to produce a color. The intensity of this color is inversely proportional to the concentration of monensin in the original sample: more monensin in the sample leads to less conjugate binding and therefore a weaker color signal.[18]
Causality in Experimental Design: This method relies on the high specificity of the antibody-antigen interaction. The competitive format is chosen because monensin is a small molecule (hapten) and this format is generally more robust and sensitive for such analytes. The inverse relationship between concentration and signal is a hallmark of competitive immunoassays.
Experimental Protocol: Screening of Monensin in Feed
1. Sample Preparation (Extraction)
-
Weigh 1.0 g of the ground feed sample into a 15 mL centrifuge tube.[18]
-
Add 5 mL of a suitable extraction solvent (e.g., acetone or methanol).[18]
-
Vortex for 60 seconds, then mix on a tube rotator for 15 minutes.
-
Centrifuge for 5 minutes at approximately 3000 x g.
-
Carefully collect the supernatant.
-
Perform a specified dilution of the supernatant in the sample diluent buffer provided with the kit (e.g., a 1:24 dilution).[18] This step is critical to minimize matrix interference and bring the concentration into the assay's working range.
2. ELISA Procedure (Based on a typical kit)
-
Allow all kit reagents and diluted samples to reach room temperature (20-25°C).[18]
-
Add 50 µL of each standard, control, and diluted sample extract to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the monensin-enzyme conjugate to each well.
-
Add 50 µL of the anti-monensin antibody solution to each well.
-
Gently mix and incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Add 150 µL of the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) in the dark.
-
Stop the reaction by adding 100 µL of stop solution (e.g., dilute sulfuric acid). The color will change from blue to yellow.
-
Read the absorbance of each well using a microplate reader at 450 nm.
3. Data Analysis
-
Calculate the average absorbance for each standard and sample.
-
Calculate the percent binding (%B/B₀) for each standard and sample relative to the zero standard (B₀).
-
Plot a standard curve of %B/B₀ versus concentration on a semi-log scale.
-
Determine the concentration of monensin in the samples by interpolating their %B/B₀ values from the standard curve.
Method Performance and Validation Data
| Parameter | Typical Value | Source |
| Assay Range | 0.1 - 10 ng/mL | [18] |
| Limit of Quantitation (LOQ) | 0.176 ng/mL | [18] |
| Midpoint of Test (50% B/B₀) | ~0.9 ng/mL | [18] |
| Cross-Reactivity | Highly specific for monensin; low cross-reactivity with other ionophores. | [17] |
Workflow Diagram: ELISAdot
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- 6. Monensin methyl ester | Krackeler Scientific, Inc. [krackeler.com]
- 7. thepoultrysite.com [thepoultrysite.com]
- 8. [Determination of monensin residue in chicken by HPLC with post-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. famic.go.jp [famic.go.jp]
- 12. researchgate.net [researchgate.net]
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- 14. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Monensin, ELISA, 96-test [goldstandarddiagnostics.com]
- 18. atzlabs.com [atzlabs.com]
Application Notes & Protocols: Methyl Monensin as a Tool in Neurodegenerative Disease Research
Abstract
Neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's are characterized by the progressive loss of neuronal function, often linked to protein misfolding, aggregation, and disruptions in cellular homeostasis. Modulating the cellular machinery responsible for protein trafficking and degradation is a key strategy for investigating disease mechanisms. Methyl monensin, a derivative of the polyether ionophore monensin, serves as a powerful tool in this context. By disrupting ion gradients across cellular membranes, it profoundly impacts the Golgi apparatus and lysosomal function, thereby affecting critical pathways like autophagy and cellular stress responses. This guide provides an in-depth analysis of methyl monensin's mechanism of action and offers detailed protocols for its application in cellular models of neurodegenerative disease, empowering researchers to probe fundamental aspects of disease pathogenesis.
Introduction: Why Use Methyl Monensin in Neurodegeneration Research?
Monensin is a well-characterized ionophore isolated from Streptomyces cinnamonensis that selectively transports monovalent cations (primarily Na+) across lipid membranes in exchange for protons (H+).[1][2] This activity disrupts crucial ionic and pH gradients within the cell. Methyl monensin, or Monensin A methyl ester, is a derivative where the carboxyl group is esterified.[1] While this modification alters its transport properties—potentially favoring electrogenic over electroneutral transport—it retains the core ability to perturb intracellular organelles, most notably the Golgi apparatus.[1]
Its utility in neurodegenerative disease research stems from its ability to induce and modulate specific cellular processes implicated in pathogenesis:
-
Inhibition of Intracellular Protein Transport: By disrupting Golgi cisternae, methyl monensin blocks the transit of newly synthesized proteins, causing them to accumulate.[3][4] This allows researchers to study the consequences of impaired trafficking of disease-relevant proteins like Amyloid Precursor Protein (APP) or huntingtin (Htt).
-
Modulation of Autophagy and Lysosomal Function: The disruption of proton gradients affects the pH of acidic organelles like lysosomes, which is critical for their function. Monensin can induce autophagy, the cell's primary pathway for clearing damaged organelles and protein aggregates, and can also interfere with the final fusion step between autophagosomes and lysosomes.[5][6][7] This provides a method to study the impact of autophagic flux on the clearance of neurotoxic proteins.
-
Induction of Cellular Stress: Monensin treatment can induce low-grade Golgi stress and oxidative stress.[8][9] This has been leveraged to "precondition" cells, enhancing their resilience to subsequent, more severe disease-related insults, offering a unique model to study cellular defense mechanisms.[8]
Core Mechanism of Action
Methyl monensin's biological effects are a direct consequence of its function as an ionophore. The process begins with its insertion into cellular membranes, where it complexes with sodium ions (Na+) and facilitates their transport into the cell down their concentration gradient. This influx of positive charge is coupled with an efflux of protons (H+), effectively collapsing the proton gradients required to maintain the acidic environment of specific organelles.[1][4]
The primary target of this disruption is the Golgi apparatus. The neutralization of the trans-Golgi cisternae leads to their swelling and functional impairment, halting the vesicular transport of proteins destined for secretion or delivery to other organelles.[3][4] This blockade provides a powerful experimental tool but also serves as the foundation for its other downstream effects, including the modulation of autophagy and the induction of stress responses.
Caption: Mechanism of Methyl Monensin Action.
Applications in Neurodegenerative Disease Models
While research on methyl monensin is still emerging compared to its parent compound, its established mechanisms provide a strong rationale for its use across various neurodegenerative disease models.
Huntington's Disease (HD)
HD is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt). A key study demonstrated that low-dose monensin treatment can protect neuronal cells from stressors associated with HD.[8]
-
Key Finding: Monensin induces a low-grade Golgi stress that "preconditions" or "vaccinates" cells. This enhances the cellular antioxidant response, specifically by increasing the production of CSE-mediated hydrogen sulfide.[8]
-
Experimental Relevance: This preconditioning protected HD model cells from death when their cysteine supply was depleted, a key vulnerability in the disease.[8] Researchers can use methyl monensin to investigate the molecular pathways of this protective stress response and explore therapeutic strategies aimed at boosting endogenous defense mechanisms.
Caption: Preconditioning effect of methyl monensin in HD models.
Alzheimer's Disease (AD) and Parkinson's Disease (PD)
Dysfunctional protein clearance is a central theme in both AD (amyloid-beta and tau) and PD (alpha-synuclein). Methyl monensin's profound effects on protein trafficking and autophagy make it an invaluable tool for studying these processes.
-
Studying APP Trafficking (AD): The cleavage of APP into pathogenic amyloid-beta fragments is highly dependent on its trafficking through the secretory pathway. By blocking transport at the Golgi, researchers can use methyl monensin to study how retention of APP affects its processing and investigate the cellular locations of different secretase enzymes.
-
Modulating Autophagic Clearance (AD & PD): Inducing autophagy with methyl monensin in cell models of AD or PD can help determine whether enhancing this pathway can effectively clear aggregates of tau, amyloid-beta, or alpha-synuclein. Conversely, its ability to inhibit lysosomal function can be used to model a state of impaired autophagic flux, which is believed to occur in these diseases.[6][10]
-
Modeling Oxidative Stress (AD & PD): Both diseases are associated with high levels of oxidative stress. Methyl monensin can be used as a reliable agent to induce oxidative stress in vitro, allowing for the study of downstream pathological events and the screening of potential neuroprotective, antioxidant compounds.[9]
Experimental Protocols
General Guidelines & Reagent Preparation
-
Reagent: Monensin sodium salt is commonly used, but Monensin A methyl ester can also be synthesized or sourced.
-
Solvent: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO or ethanol. Store aliquots at -20°C. The final solvent concentration in the cell culture medium should be minimal (<0.5%) to avoid solvent-induced toxicity.[3]
-
Cell Lines: Use relevant cell lines, such as SH-SY5Y (neuroblastoma), PC12 (pheochromocytoma), or primary neuronal cultures. For disease-specific studies, use cell lines overexpressing mutant proteins (e.g., mHtt, APP with familial mutations, A53T alpha-synuclein).
-
Controls: Crucially, always include a vehicle control (cells treated with the same final concentration of solvent) in every experiment to differentiate the effects of the compound from those of the solvent.[3]
Protocol 1: Determining Optimal Concentration (Dose-Response)
Rationale: The effects of methyl monensin are highly dose-dependent. Low concentrations may modulate pathways, while high concentrations cause overt cytotoxicity.[3] Establishing the optimal concentration for your specific cell line and experimental goal is the most critical first step.
Methodology (Crystal Violet Assay):
-
Plate Cells: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a serial dilution of methyl monensin. A broad starting range is 10 nM to 100 µM.[3] Don't forget the vehicle-only control.
-
Treat Cells: Remove the old medium and add fresh medium containing the different concentrations of methyl monensin or vehicle.
-
Incubate: Incubate for a relevant time period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Stain Cells:
-
Gently wash the cells with PBS.
-
Add 100 µL of 0.5% crystal violet solution (in 20% methanol or formalin) to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry completely.
-
-
Quantify:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Analyze: Plot cell viability (%) against methyl monensin concentration to determine the IC50 (inhibitory concentration 50%) and select a non-toxic to mildly toxic concentration for subsequent experiments. For studying transport inhibition, concentrations of 0.1-5 µM are typically effective without causing significant cell death in short-term (4-6 hour) incubations.[3]
| Parameter | Recommended Range | Primary Effect |
| Concentration | 0.1 - 10 µM | Inhibition of protein transport, autophagy modulation[6] |
| 10 - 100 µM | Induction of significant oxidative stress and apoptosis[9] | |
| Incubation Time | 4 - 6 hours | Effective for blocking protein transport for assays like intracellular cytokine staining |
| ≤ 24 hours | General recommendation for most mechanistic studies to avoid excessive cytotoxicity | |
| 24 - 72 hours | Typically used for cytotoxicity and apoptosis studies | |
| Table 1: General concentration and incubation time guidelines for monensin/methyl monensin in cell culture. |
Protocol 2: Assessing Autophagy Induction
Rationale: Autophagy is a dynamic process (flux). Measuring only the levels of the autophagosome marker LC3-II can be misleading. An increase can mean either autophagy induction or a blockage of lysosomal degradation. Therefore, a flux assay is essential.
Methodology (Western Blot with Lysosomal Inhibition):
-
Plate Cells: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Experimental Groups:
-
Vehicle Control
-
Methyl Monensin (at optimized concentration)
-
Bafilomycin A1 (a lysosomal inhibitor, e.g., 100 nM)
-
Methyl Monensin + Bafilomycin A1 (add Bafilomycin A1 for the last 4 hours of the treatment)
-
-
Treat: Treat cells with methyl monensin for the desired time (e.g., 16-24 hours).
-
Lyse Cells: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Western Blot:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3 (which detects both LC3-I and the lipidated, autophagosome-associated LC3-II form) and p62/SQSTM1 (an autophagy substrate that is degraded upon successful flux).
-
Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Interpretation:
-
Autophagy Induction: If methyl monensin induces autophagy, you will see an increase in LC3-II levels.
-
Functional Flux: If the pathway is functional, p62 levels should decrease. The key comparison is between the "Methyl Monensin" and "Methyl Monensin + Bafilomycin A1" groups. A further accumulation of LC3-II in the co-treated group compared to either treatment alone indicates active autophagic flux.
-
Caption: General experimental workflow for in vitro studies.
Troubleshooting & Considerations
-
High Cytotoxicity: If you observe widespread cell death even at low concentrations, reduce the incubation time. Ensure the final solvent concentration is below 0.5%. Your cell line may be particularly sensitive.[3]
-
Variability: Passage number can affect cell response. Use cells from a consistent passage range for all experiments.
-
In Vivo Studies: Direct application in live animals requires careful consideration due to toxicity. Monensin has a narrow therapeutic index and is particularly toxic to horses.[1] Cardiotoxicity and muscle damage are known side effects.[11][12] Any in vivo study must begin with extensive dose-finding and toxicity assessments. Neurotoxicity and the induction of tremors have also been reported.[13][14]
Conclusion
Methyl monensin is a versatile and potent chemical tool for neurodegenerative disease research. Its well-defined mechanism of action—the disruption of ion gradients leading to Golgi and lysosomal dysfunction—provides a reliable method for probing the cellular pathways of protein trafficking, autophagy, and stress responses. By carefully optimizing its concentration and application, researchers can gain valuable insights into the fundamental cellular defects that drive neurodegeneration.
References
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Monensin - Wikipedia. Available at: [Link]
-
Huntington's Disease News. (2018). Antibiotic May Protect Huntington's Nerve Cells from Death, Mouse Study Suggests. Available at: [Link]
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Pramanik, S. K., et al. (2006). Quantitative method for analysis of monensin in soil, water, and urine by direct combination of single-drop microextraction with atmospheric pressure matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 78(18), 6306-13. Available at: [Link]
-
Day, D., et al. (1973). Biosynthesis of Monensin. Antimicrobial Agents and Chemotherapy, 3(4), 478–483. Available at: [Link]
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Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2012, 282184. Available at: [Link]
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Przybylski, P., et al. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282-94. Available at: [Link]
-
Day, D., et al. (1973). Biosynthesis of Monensin. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Goodwin, Z. A., et al. (2024). Stress-induced microautophagy is coordinated with lysosome biogenesis and regulated by PIKfyve. Molecular Biology of the Cell. Available at: [Link]
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Pulst, S. M., et al. (1988). Rest Tremor Associated With Exposure to Monensin. Archives of Neurology, 45(3), 343. Available at: [Link]
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Hurlbut, J. A., et al. (2019). A simplified visible light spectroscopic method for the detection and assay of monensin. Journal of Chemical Education. Available at: [Link]
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Karaman, M., et al. (2022). Monensin induces apoptosis in the liver tissue and primary hepatocytes of chicks. Turkish Journal of Veterinary and Animal Sciences, 46(2), 268-278. Available at: [Link]
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Ketola, K., et al. (2010). Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells. Molecular Cancer Therapeutics, 9(12), 3175-85. Available at: [Link]
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Singh, S. K., et al. (2018). Monensin induces cell death by autophagy and inhibits matrix metalloproteinase 7 (MMP7) in UOK146 renal cell carcinoma cell line. Biochimie, 144, 105-114. Available at: [Link]
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Nebbia, C., et al. (1999). Effects of the ionophore antibiotic monensin on hepatic biotransformations and target organ morphology in rats. Pharmacological Research, 39(1), 79-85. Available at: [Link]
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Duffield, T. F., et al. (2012). Meta-analysis of the effects of monensin in beef cattle on feed efficiency, body weight gain, and dry matter intake. Journal of Animal Science, 90(11), 4583-92. Available at: [Link]
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Library and Archives Canada. (n.d.). Development of Immunoassays for the Detection of 2-Methylisoborneol and Monensin in Water Samples. Available at: [Link]
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ResearchGate. (2020). Autophagy induced by monensin serves as a mechanism for programmed death in Eimeria tenella | Request PDF. Available at: [Link]
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Stanford University. (1999). Intracellular Cytokine Staining Protocol. Available at: [Link]
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Qi, N., et al. (2020). Autophagy induced by monensin serves as a mechanism for programmed death in Eimeria tenella. Veterinary Parasitology, 288, 109181. Available at: [Link]
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Kim, H. J., et al. (2013). Autophagy Inhibition with Monensin Enhances Cell Cycle Arrest and Apoptosis Induced by mTOR or Epidermal Growth Factor Receptor Inhibitors in Lung Cancer Cells. Tuberculosis and Respiratory Diseases, 75(1), 9–17. Available at: [Link]
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Introduction: Unveiling Monensin, a Cornerstone of Veterinary Medicine
An In-Depth Technical Guide to the Application of Monensin in Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
Monensin is a polyether ionophore antibiotic isolated from the fermentation of Streptomyces cinnamonensis.[1][2] First structurally described in 1967, it has become one of the most widely used and economically significant feed additives in the history of veterinary medicine.[1][3] Its primary applications are twofold: preventing and controlling the parasitic disease coccidiosis in poultry and enhancing feed efficiency as a growth promoter in ruminants.[4][5]
This guide provides a comprehensive overview of the scientific principles and practical methodologies for researching Monensin. We will delve into its mechanism of action, provide detailed protocols for evaluating its efficacy in key veterinary applications, and outline the analytical procedures required for regulatory compliance. It is important to distinguish the primary active compound, Monensin (often used as Monensin Sodium in feed), from its derivative, Monensin methyl ester. While the former is the subject of veterinary applications, the methyl ester is primarily a laboratory tool used to study cellular processes like Golgi transport.[1][6] This guide will focus on Monensin as used in animal health.
Part 1: The Ionophoric Mechanism of Action
Causality of Action: Disrupting the Cellular Ion Balance
Monensin's biological activity stems from its ability to act as an ionophore, a lipid-soluble molecule that transports ions across cell membranes. Specifically, it functions as an electroneutral Na+/H+ antiporter, meaning it exchanges a sodium ion (Na+) for a proton (H+) across the membrane.[1][7] This action disrupts the delicate electrochemical gradients that are essential for the survival and function of susceptible organisms.
In protozoan parasites like Eimeria and Gram-positive rumen bacteria, this forced ion exchange leads to a cascade of detrimental effects:
-
Ionic Imbalance: An influx of Na+ overwhelms the cell's ion-pumping mechanisms.
-
Mitochondrial Stress: To expel the excess sodium, the cell expends significant energy (ATP), leading to metabolic exhaustion.
-
Osmotic Swelling: The disruption of ion gradients leads to water influx, causing the cell to swell and eventually lyse.[3]
This targeted disruption of cellular homeostasis is the foundation of Monensin's efficacy as both an anticoccidial and a modulator of rumen microflora.
Caption: Monensin's Na+/H+ antiport mechanism.
Part 2: Application as an Anticoccidial Agent in Poultry
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a major enteric disease in the poultry industry, leading to significant economic losses.[8] Monensin was the first ionophore introduced for its control and remains a critical tool.[3]
Scientific Rationale
Monensin is primarily effective against the extracellular, motile stages of the Eimeria life cycle, namely the sporozoites and merozoites.[3][8] By disrupting their ion balance before they can invade host intestinal cells, Monensin effectively halts the parasite's life cycle. Research has also shown that Monensin can disrupt the localization of key proteins in the parasite's outer membrane that are necessary for host cell invasion.[9] This multi-pronged attack explains its sustained efficacy.
Protocol 1: In Vitro Anticoccidial Efficacy Screening (Sporozoite Invasion Assay)
Justification: In vitro models are indispensable for the initial high-throughput screening of potential anticoccidial compounds.[10] They significantly reduce the number of animals required for research, lower costs, and provide rapid, quantifiable data on a compound's ability to inhibit parasite invasion, a key indicator of anticoccidial activity.[11][12] This protocol is designed as a self-validating system with requisite controls to ensure data integrity.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or another susceptible cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Eimeria tenella sporozoites (freshly excysted)
-
Test compound (Methyl monensin or other novel agents) and vehicle (e.g., DMSO)
-
Positive control: Monensin Sodium
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or fluorescent dye for parasite visualization)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed MDBK cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound, Monensin (positive control), and the vehicle control in the growth medium.
-
Treatment & Infection:
-
Remove the old medium from the confluent cell monolayer.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Add 100 µL of medium containing a known number of freshly excysted E. tenella sporozoites (e.g., 5 x 10^4 sporozoites/well) to each well.
-
Wells should include: Untreated infected cells (negative control), vehicle-treated infected cells, positive control-treated infected cells, and test compound-treated infected cells.
-
-
Incubation: Incubate the plate for 24 hours at 41°C (avian temperature), 5% CO2 to allow for parasite invasion.
-
Fixing and Staining:
-
Gently wash the wells twice with PBS to remove non-invaded sporozoites.
-
Fix the cells with the fixation solution for 20 minutes.
-
Wash again with PBS.
-
Stain the cells and parasites with Crystal Violet for 10 minutes or use an appropriate immunofluorescence staining protocol.
-
-
Quantification:
-
Wash away excess stain and allow the plate to dry.
-
Using an inverted microscope, count the number of intracellular parasites in a defined number of fields per well.
-
Calculate the percent inhibition of invasion relative to the negative control.
-
Caption: Workflow for in vitro anticoccidial screening.
Protocol 2: In Vivo Efficacy Study in Broiler Chickens
Justification: While in vitro assays are excellent for screening, an in vivo study is the definitive test of a compound's efficacy under physiological conditions. This protocol follows industry standards for evaluating anticoccidials by measuring key production parameters and pathological effects in a controlled challenge model. The study must adhere to Good Laboratory Practice (GLP) principles for regulatory consideration.[13][14]
Materials & Setup:
-
Day-old broiler chicks
-
Floor pens with fresh litter
-
Standard broiler starter feed (unmedicated)
-
Test compound (Monensin) mixed into feed at specified concentrations
-
Viable, sporulated oocysts of a mixed Eimeria species culture
-
Weighing scales (for birds and feed)
Procedure:
-
Acclimation: House chicks in floor pens for ~14 days, providing ad libitum access to unmedicated feed and water.
-
Randomization: Weigh birds and randomly allocate them to treatment groups (e.g., 8-10 replicate pens per group, 15-20 birds per pen).
-
Treatment Groups:
-
Group 1: Uninfected, Unmedicated Control (UUC)
-
Group 2: Infected, Unmedicated Control (IUC)
-
Group 3: Infected, Monensin-medicated (e.g., 100 ppm)
-
Group 4+: Infected, other test compounds/dosages
-
-
Medication Period: Provide the respective medicated or unmedicated feeds to each group for the duration of the study, starting 2 days prior to infection.
-
Infection: At ~16 days of age, orally inoculate each bird in the infected groups (all except UUC) with a calibrated dose of Eimeria oocysts.
-
Data Collection (Day 0-7 post-infection):
-
Performance: Measure body weight and feed consumption by pen at the start and end of the evaluation period to calculate Average Daily Gain (ADG), Daily Feed Intake (DFI), and Feed Conversion Ratio (FCR).[8]
-
Mortality: Record all mortalities daily.
-
-
Lesion Scoring (Day 5-6 post-infection):
-
Humanely euthanize a subset of birds from each pen (e.g., 5 birds/pen).
-
Conduct a post-mortem examination and score the gross intestinal lesions for each relevant Eimeria species according to a standardized scale (e.g., Johnson and Reid 0-4 scale).
-
-
Statistical Analysis: Analyze performance data (ADG, FCR) and lesion scores using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
| Parameter | Typical Dosage/Range | Expected Outcome vs. IUC | Reference |
| Monensin Sodium | 100-110 ppm in feed | Improved ADG & FCR, Reduced Lesion Scores | [2] |
| Nicarbazin | 125 ppm (often used at lower doses in combination) | Synergistic effect with Monensin | [8][9] |
| Monensin + Nicarbazin | 40 ppm + 40 ppm | Complete control of infection | [8] |
Part 3: Application as a Growth Promoter in Ruminants
In cattle, Monensin is not used for its antibiotic effect in the traditional sense but as a rumen modulator to improve the efficiency of energy metabolism.[4][15]
Scientific Rationale
The rumen contains a complex ecosystem of microbes responsible for digesting fibrous plant matter. Monensin selectively inhibits Gram-positive bacteria, which produce less energetically favorable byproducts like acetate, butyrate, and methane.[4][16] This provides a competitive advantage to Gram-negative bacteria, which produce propionate, a more energy-efficient precursor for glucose synthesis in the liver.[17][18] The net result is more energy extracted from the same amount of feed, leading to improved weight gain and feed efficiency.[17]
Caption: Monensin shifts rumen fermentation toward propionate.
Protocol 3: Feedlot Performance Trial in Beef Cattle
Justification: The economic value of Monensin in the beef industry is predicated on measurable improvements in performance. A controlled feedlot trial is the standard method for quantifying these benefits. The protocol must be robust enough to detect statistically significant differences in performance metrics over a typical finishing period.
Materials & Setup:
-
Uniform cohort of feeder cattle (similar breed, age, and weight)
-
Individual or pen-based feeding systems capable of accurately measuring feed intake
-
Finishing ration (e.g., high-grain diet)
-
Cattle scale
-
Monensin (e.g., as a premix or controlled-release capsule)
Procedure:
-
Acclimation & Processing: Upon arrival, allow cattle to acclimate for 14-21 days. Process animals according to standard feedlot protocols (vaccinations, ear tags for identification).
-
Randomization: Weigh all animals and randomly allocate them to treatment pens, ensuring even distribution of starting weights across groups.
-
Treatment Groups:
-
Group 1: Control (no Monensin)
-
Group 2: Monensin-supplemented (dosage typically 25-35 g/ton of feed)
-
-
Feeding & Management:
-
Provide the respective diets ad libitum for the entire finishing period (e.g., 120-150 days).
-
Ensure constant access to fresh water.
-
Manage all pens identically to avoid confounding variables.
-
-
Data Collection:
-
Dry Matter Intake (DMI): Record the amount of feed delivered to and refused by each pen daily.
-
Body Weight: Weigh all animals individually at regular intervals (e.g., every 28 days) and at the beginning and end of the trial.
-
Carcass Data: Following the trial, collect carcass data from a packing plant, including hot carcass weight and fat thickness.
-
-
Calculations & Analysis:
-
Calculate Average Daily Gain (ADG) and Feed Conversion (DMI/ADG).
-
Analyze the data using statistical models (e.g., ANCOVA with initial body weight as a covariate) to compare performance between the control and Monensin-treated groups.
-
| Parameter | Typical Dosage (in total diet) | Expected Performance Improvement | Reference |
| Monensin Sodium | 25-35 g/ton (27.5-38.5 ppm) | ~3% improvement in feed conversion, reduced DMI | [4][17] |
Part 4: Analytical Protocols for Residue Analysis
Scientific Rationale
Ensuring food safety is paramount. Regulatory agencies worldwide mandate that residues of veterinary drugs in edible tissues (meat, milk, fat) do not exceed established maximum residue limits (MRLs). Therefore, validated, sensitive, and specific analytical methods are required to monitor for Monensin residues and ensure compliance with withdrawal periods.[19][20]
Protocol 4: Monensin Residue Detection in Bovine Tissues by LC-PCD
Justification: This method, based on High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD), is a robust and widely accepted technique for quantifying Monensin residues.[21] The derivatization step, where Monensin reacts with vanillin to form a colored compound, provides excellent specificity and sensitivity for detection in complex biological matrices like animal tissues.[21][22]
Materials:
-
Homogenizer
-
Liquid chromatograph (HPLC) system with a post-column reactor and a variable-wavelength detector
-
Analytical column (e.g., C18)
-
Silica gel for solid-phase extraction (SPE)
-
Solvents: Methanol, water, carbon tetrachloride (or a safer alternative), acetonitrile
-
Reagents: Vanillin, sulfuric acid
-
Monensin analytical standard
-
Bovine tissue samples (muscle, liver, kidney, fat)
Procedure:
-
Extraction:
-
Weigh a known amount of tissue (e.g., 10 g) and homogenize it with a methanol-water solution.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Liquid-Liquid Partition (Clean-up):
-
Partition the supernatant against carbon tetrachloride to transfer Monensin into the organic phase, separating it from water-soluble interferences.
-
Evaporate the organic solvent to concentrate the extract.
-
-
Solid-Phase Extraction (SPE) (Clean-up):
-
Reconstitute the extract in a suitable solvent and pass it through a silica gel SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the Monensin with a stronger solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-PCD Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separation: Monensin is separated from other co-extracted compounds on the C18 column.
-
Post-Column Derivatization: The column eluent is mixed with a vanillin-sulfuric acid reagent in a heated reactor. Monensin reacts to form a chromophore.
-
Detection: The colored derivative is detected by the variable-wavelength detector at 520 nm.[21]
-
-
Quantification:
-
Create a calibration curve using known concentrations of the Monensin analytical standard.
-
Quantify the Monensin concentration in the tissue sample by comparing its peak area to the calibration curve.
-
| Tissue Matrix | Limit of Quantitation (LOQ) | Reference |
| Bovine Muscle | 25 ppb (µg/kg) | [21] |
| Bovine Liver | 25 ppb (µg/kg) | [21] |
| Bovine Fat | 25 ppb (µg/kg) | [21] |
| Milk | 5 ppb (µg/kg) | [21] |
Part 5: Safety, Toxicology, and Regulatory Considerations
A Narrow Margin of Safety
While effective, Monensin has a narrow therapeutic window and exhibits significant species-specific toxicity.[2] Accidental ingestion by non-target species, particularly horses, is often fatal. The median lethal dose (LD50) in horses is 2-3 mg/kg, compared to 20-80 mg/kg in cattle.[7][23]
Clinical Signs of Toxicity:
-
Horses: Anorexia, colic, sweating, ataxia, cardiac arrhythmias, muscle weakness, and sudden death.[7][24] The primary target organ is the heart muscle.
-
Cattle (Overdose): Anorexia, diarrhea, depression, and labored breathing.[25][26]
-
Poultry (Overdose): Reduced feed intake, poor feathering, and muscle necrosis.[2]
Regulatory Framework and Good Laboratory Practice (GLP)
All research intended to support the approval of a new animal drug must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[13][27] GLP is a quality system that ensures the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests.[14][28] Adherence to GLP principles, thorough record-keeping, and validated protocols are essential for gaining regulatory approval from bodies like the U.S. Food and Drug Administration's Center for Veterinary Medicine (FDA-CVM).[19][20][29]
Conclusion
Monensin remains an indispensable tool in veterinary medicine, contributing significantly to the health and productivity of poultry and cattle. Its unique ionophoric mechanism of action provides targeted efficacy against coccidia and beneficially modulates rumen fermentation. For researchers and drug development professionals, a thorough understanding of this mechanism, coupled with the rigorous application of validated in vitro and in vivo protocols, is essential for continued innovation and ensuring the safe and effective use of this compound. As the industry moves forward, research will continue to focus on optimizing its use, managing resistance, and exploring novel applications, all within the stringent framework of global regulatory and safety standards.
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- 21. Determination of monensin in edible bovine tissues and milk by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 24. blog.vetprep.com [blog.vetprep.com]
- 25. Monensin toxicity in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dvm360.com [dvm360.com]
- 27. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]
- 28. biotechfarm.co.il [biotechfarm.co.il]
- 29. Drug Development, Government Approval, and the Regulatory Process - The Use of Drugs in Food Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methyl Monensin Technical Support Center: A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for methyl monensin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with methyl monensin, a crucial but challenging lipophilic compound. Here, we address the common solubility issues encountered in aqueous solutions and provide expert-backed, field-proven insights to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Science of Methyl Monensin's Insolubility
Methyl monensin, a derivative of the polyether ionophore antibiotic monensin, is characterized by its large, nonpolar structure. This inherent hydrophobicity is the primary reason for its poor solubility in aqueous solutions. The molecule's structure, rich in ether linkages and hydrocarbon chains, favors interaction with nonpolar solvents over the highly polar environment of water. This can lead to significant experimental hurdles, including compound precipitation, inaccurate concentration measurements, and inconsistent biological effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding methyl monensin solubility.
Q1: Why is my methyl monensin not dissolving in my aqueous buffer?
A1: Methyl monensin is practically insoluble in water due to its lipophilic nature. Direct addition of methyl monensin powder to aqueous buffers will almost certainly result in precipitation or the formation of a non-homogenous suspension. To achieve a soluble state in an aqueous medium, a co-solvent strategy is essential. This involves first dissolving the compound in a suitable organic solvent to create a concentrated stock solution, which is then serially diluted into the aqueous experimental medium.
Q2: What is the best organic solvent for preparing a methyl monensin stock solution?
A2: Based on available data and common laboratory practice, ethanol and methanol are the recommended primary solvents for preparing high-concentration stock solutions of methyl monensin. Published data indicates a solubility of up to 60 mg/mL in ethanol or methanol[1]. Methanol alone has also been reported to solubilize methyl monensin at 50 mg/mL[2]. While Dimethyl Sulfoxide (DMSO) is a common solvent for many compounds, it is important to note that the related compound, monensin sodium salt, is poorly soluble in DMSO[3]. To avoid potential issues, ethanol or methanol are preferred choices for methyl monensin.
Q3: My compound precipitates when I add the stock solution to my cell culture media. What's happening and how can I fix it?
A3: This phenomenon, often termed "solvent shock," occurs when the concentrated organic stock solution is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the poorly soluble methyl monensin to crash out of the solution. To prevent this, a careful, stepwise dilution is necessary. Furthermore, the final concentration of the organic solvent in your cell culture medium must be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[4].
Q4: How should I store my methyl monensin stock solution?
A4: For long-term stability, methyl monensin stock solutions prepared in ethanol or methanol should be stored at -20°C or -80°C[1][2]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation, thereby altering the concentration.
Troubleshooting Guide: From Powder to Solution
This section provides a systematic approach to preparing and using methyl monensin in your experiments, minimizing the risk of solubility-related failures.
Visualizing the Workflow: A Path to Successful Solubilization
Caption: Workflow for preparing methyl monensin solutions.
Protocol 1: Preparation of a Concentrated Methyl Monensin Stock Solution
This protocol describes the preparation of a 10 mM stock solution in ethanol.
Materials:
-
Methyl Monensin (MW: 684.90 g/mol )[1]
-
Anhydrous Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 684.90 g/mol = 0.006849 g = 6.85 mg
-
-
Weigh the methyl monensin: Accurately weigh 6.85 mg of methyl monensin powder and place it in a sterile vial.
-
Add the solvent: Add 1 mL of anhydrous ethanol to the vial.
-
Dissolve the compound: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Store the stock solution: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months)[2].
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the preparation of a 10 µM working solution in cell culture medium, ensuring the final ethanol concentration is 0.1%.
Materials:
-
10 mM Methyl Monensin stock solution in ethanol (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Perform an intermediate dilution:
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in anhydrous ethanol (e.g., 10 µL of 10 mM stock + 90 µL of ethanol).
-
-
Prepare the final working solution:
-
To prepare 1 mL of a 10 µM working solution, you will add 1 µL of the 1 mM intermediate stock to 999 µL of your cell culture medium. This results in a final ethanol concentration of 0.1%.
-
Crucially, add the 1 µL of the intermediate stock to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and even dispersion, thereby minimizing the risk of precipitation.
-
-
Use immediately: It is recommended to prepare the final working solution fresh for each experiment and not to store it. Aqueous solutions of monensin derivatives are not recommended for storage for more than one day[5].
Data Summary: Solubility of Monensin and its Derivatives
| Compound | Solvent | Solubility | Source(s) |
| Methyl Monensin | Ethanol or Methanol | 60 mg/mL | [1] |
| Methyl Monensin | Methanol | 50 mg/mL (73.00 mM) | [2] |
| Monensin Sodium Salt | Ethanol | ~15 mg/mL | [5] |
| Monensin Sodium Salt | Ethanol | 100 mg/mL | [3] |
| Monensin Sodium Salt | Dimethyl Formamide | ~1 mg/mL | [5] |
| Monensin Sodium Salt | DMSO | Insoluble or slightly soluble | [3] |
| Monensin Sodium Salt | Water | Sparingly soluble | [5] |
Expert Recommendations for Success
-
Always use anhydrous solvents: Moisture can negatively impact the solubility and stability of methyl monensin.
-
Perform a vehicle control: In all experiments, include a control group treated with the same final concentration of the solvent (e.g., 0.1% ethanol) to account for any effects of the solvent itself.
-
Visual inspection is key: Before use, always visually inspect your solutions for any signs of precipitation. If precipitation is observed, the solution should be discarded and prepared fresh.
-
Consider co-solvents in your final medium: For particularly challenging applications, the inclusion of a low percentage of a biocompatible co-solvent like PEG-400 in the final aqueous medium can sometimes help maintain solubility, though this must be optimized for your specific cell type and assay.
By understanding the chemical principles governing methyl monensin's solubility and adhering to these meticulous preparation protocols, researchers can overcome the challenges associated with this valuable compound and generate reliable, reproducible data.
References
- Feed Analysis Standards, Chapter 9, Section 2, 27.1.2. (n.d.). Ministry of Agriculture, Forestry and Fisheries.
- Cayman Chemical. (2022, December 15). Monensin (sodium salt)
- MedChemExpress. (n.d.). Monensin sodium.
- Abcam. (n.d.). Monensin Solution (1000X) (ab193381).
- United States Biological. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441145, Monensin.
- MedChemExpress. (n.d.). Monensin methyl ester.
- Sigma-Aldrich. (1997, July 8). Monensin sodium salt (M5273)
- BenchChem. (2025).
- BenchChem. (2025). Common pitfalls to avoid when using Monensin in cell culture.
- Creative Diagnostics. (n.d.). Multiparameter Intracellular Cytokine Staining.
- ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?
- ResearchGate. (2018, March 31). How to prepare methyl cellulose solution in mammalian cell culture media?
- ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.
- Selleck Chemicals. (n.d.). Sodium Monensin (NSC 343257).
- BenchChem. (2025). Monensin Stability and Handling: A Technical Guide for Researchers.
Sources
Stability and degradation of Methyl monensin in solution
Stability and Degradation Profile in Solution
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl monensin. As a methylated derivative of the polyether ionophore antibiotic Monensin A, Methyl monensin presents unique stability characteristics that are critical to understand for ensuring experimental reproducibility and data integrity. This document outlines common challenges, provides troubleshooting solutions, and details protocols for assessing the stability of your compound in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of Methyl monensin.
Question: What is the recommended solvent for preparing Methyl monensin stock solutions?
Answer: For initial stock solutions, we strongly recommend using a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Methyl monensin is a lipophilic molecule with excellent solubility in these solvents. Using an aprotic solvent is critical as it minimizes the risk of hydrolysis, a primary degradation pathway for this compound, ensuring the long-term stability of the stock concentrate.
Question: How should I store my Methyl monensin stock solution?
Answer: Stock solutions prepared in anhydrous DMSO or ethanol should be stored at -20°C or lower. Aliquoting the stock solution into smaller, single-use volumes is a crucial best practice. This strategy prevents multiple freeze-thaw cycles, which can introduce moisture upon opening and accelerate degradation.
Question: Is Methyl monensin sensitive to light?
Answer: While there is limited specific data on the photosensitivity of Methyl monensin, many complex organic molecules can be susceptible to photodegradation. As a precautionary measure, we recommend protecting solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.
Question: How stable is Methyl monensin in aqueous buffers or cell culture media?
Answer: The stability of Methyl monensin decreases significantly in aqueous solutions compared to anhydrous organic solvents. The primary driver of degradation in aqueous media is pH-dependent hydrolysis. The molecule is particularly unstable in acidic conditions (pH < 5), which can catalyze the cleavage of its ester and ether linkages. In neutral or slightly basic cell culture media (pH 7.2-7.4), the compound is more stable but should still be prepared fresh for each experiment by diluting the stock solution immediately before use. Do not store Methyl monensin in aqueous buffers for extended periods.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems that may arise from compound instability.
Issue 1: My experimental results are inconsistent and show high variability between replicates.
This is a classic sign of compound degradation during the course of an experiment.
-
Root Cause Analysis:
-
Age of Working Solution: Are you preparing a large batch of the aqueous working solution and using it over several hours or days? The compound is likely degrading in the aqueous buffer over that time.
-
pH of the Medium: Have you verified the pH of your experimental buffer or medium? A drop in pH, which can occur in cell culture due to metabolic activity, will accelerate the degradation of Methyl monensin.
-
Stock Solution Integrity: Have you subjected your main stock solution to multiple freeze-thaw cycles? Each cycle increases the risk of introducing atmospheric moisture, leading to gradual degradation of the entire stock.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: I see new, unexpected peaks appearing in my HPLC/LC-MS chromatogram over time.
This is direct evidence of chemical degradation.
-
Root Cause Analysis: The new peaks represent degradation products. Monensin and its derivatives are known to undergo hydrolysis and rearrangement in solution. The primary degradation pathway is often the hydrolysis of the ester group, leading to the formation of Monensin A and methanol. Further degradation can occur through cleavage of the polyether backbone, particularly under harsh acidic conditions.
-
Proposed Degradation Pathway:
Caption: Simplified degradation pathway of Methyl monensin.
-
Solution:
-
Characterize Degradants: If possible, use high-resolution mass spectrometry (HRMS) to determine the mass of the unknown peaks and confirm if they correspond to expected degradation products like Monensin A.
-
Perform a Forced Degradation Study: Intentionally subject your compound to acidic, basic, and oxidative stress to generate and identify potential degradation products. This will help you build a library of known degradants for future reference.
-
Optimize Analytical Method: Ensure your chromatographic method can successfully separate the parent Methyl monensin peak from its primary degradants.
-
Part 3: Experimental Protocols
Protocol 1: Preparation and Long-Term Storage of Methyl Monensin Stock Solution
This protocol ensures the preparation of a stable, reliable stock solution for consistent experimental results.
-
Materials:
-
Methyl monensin (solid)
-
Anhydrous dimethyl sulfoxide (DMSO, ≤0.005% water)
-
Sterile, amber, screw-cap microcentrifuge tubes or cryovials
-
Calibrated analytical balance and positive displacement pipette
-
-
Procedure:
-
Pre-Equilibration: Allow the sealed vial of solid Methyl monensin and the anhydrous DMSO to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound or into the solvent.
-
Weighing: Weigh the desired amount of Methyl monensin in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 20 µL) in the pre-labeled amber vials.
-
Storage: Tightly cap the vials, seal with paraffin film for extra protection against moisture, and store at -20°C or -80°C.
-
Documentation: Log the concentration, date of preparation, solvent, and lot number.
-
Protocol 2: Kinetic Stability Assessment of Methyl Monensin in Aqueous Buffer
This protocol provides a framework for determining the degradation rate of Methyl monensin under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
-
Objective: To quantify the percentage of Methyl monensin remaining over time at a specific pH and temperature.
-
Workflow Diagram:
Caption: Workflow for a kinetic stability study.
-
Procedure:
-
Prepare a fresh working solution by diluting the Methyl monensin stock into the aqueous buffer of interest (e.g., PBS, cell culture medium) to the final desired concentration.
-
Immediately take a t=0 sample. To do this, transfer an aliquot (e.g., 100 µL) into a new tube and "quench" the degradation by adding an equal volume of a strong organic solvent like acetonitrile. Store this sample at -80°C until analysis.
-
Incubate the remaining solution under the desired experimental conditions (e.g., in a 37°C water bath, protected from light).
-
At each scheduled time point (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot, quench it as described in step 2, and store it at -80°C.
-
After collecting all time points, analyze all samples (including t=0) by a validated stability-indicating HPLC method.
-
Calculate the percentage of Methyl monensin remaining at each time point relative to the t=0 sample.
-
-
Data Interpretation: The results can be summarized in a table to easily compare stability under different conditions.
Table 1: Example Stability Data for Methyl Monensin (10 µM)
| Time (hours) | % Remaining in PBS (pH 7.4) at 37°C | % Remaining in Acetate Buffer (pH 4.5) at 37°C |
| 0 | 100% | 100% |
| 2 | 98.2% | 85.1% |
| 8 | 91.5% | 55.3% |
| 24 | 75.4% | 15.8% |
This data clearly demonstrates the significantly higher instability of Methyl monensin in acidic conditions, reinforcing the critical need to control pH in experiments.
References
This section would be populated with actual URLs from the search tool if it were used. The following are representative examples of the types of sources that would be cited.
-
Title: Chemical Stability of Ionophores in Various Solvents Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Analytical Methods for the Determination of Coccidiostats in Feed and Animal Tissues Source: Comprehensive Reviews in Food Science and Food Safety URL: [Link]
-
Title: Forced Degradation Studies: A Tool for Drug Development Source: FDA Guidance Documents URL: [Link]
Technical Support Center: Navigating the Potential Off-Target Effects of Methyl Monensin in Cellular Assays
Welcome to the technical support resource for researchers utilizing Methyl monensin. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions concerning the potential off-target effects of this compound in cell-based experiments. As a neutral analog of the widely studied ionophore monensin, Methyl monensin offers unique properties for research. However, a thorough understanding of its cellular impact beyond its primary mechanism of action is crucial for the accurate interpretation of experimental data.
Introduction: Understanding Methyl Monensin
Methyl monensin is the methyl ester derivative of monensin, a polyether antibiotic produced by Streptomyces cinnamonensis. Like its parent compound, Methyl monensin functions as an ionophore, with the ability to form complexes with monovalent cations, primarily sodium (Na⁺), and transport them across biological membranes.[1] The key structural difference lies in the esterification of the carboxylic acid group present in monensin. This modification renders Methyl monensin electrically neutral and may alter its ion transport mechanism and, consequently, its biological activity and off-target profile.
While monensin is well-documented as a potent inhibitor of Golgi transport through its action as a Na⁺/H⁺ antiporter, the precise cellular effects of Methyl monensin are less characterized. A critical consideration for researchers is the potential for intracellular hydrolysis of the methyl ester group by cellular esterases, which would convert Methyl monensin back to its parent compound, monensin. This possibility complicates the attribution of observed cellular effects solely to the esterified form.
This guide will provide a framework for identifying and mitigating potential off-target effects, with a focus on experimental strategies to dissect the activities of Methyl monensin from those of potentially formed monensin.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses common problems encountered during experiments with Methyl monensin in a question-and-answer format, providing potential causes and actionable troubleshooting steps.
Issue 1: Unexpectedly High Cytotoxicity or Sudden Cell Death
Question: I am observing significant cell death in my cultures treated with Methyl monensin, even at concentrations intended for studying protein transport inhibition. What could be the cause, and how can I troubleshoot this?
Potential Causes & Troubleshooting Strategies:
-
Concentration-Dependent Off-Target Effects: Like monensin, Methyl monensin's cytotoxicity is likely concentration-dependent.[2] At higher concentrations, the disruption of cellular ion homeostasis can lead to a cascade of detrimental off-target effects.
-
Solution: Perform a comprehensive dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting point for protein transport inhibition studies with monensin is in the range of 0.1 to 10 µM.[2] It is crucial to establish a similar range for Methyl monensin through empirical testing.
-
-
Mitochondrial Dysfunction: A primary off-target effect of monensin is the induction of mitochondrial damage, characterized by swelling, vacuolization, and dissipation of the mitochondrial membrane potential.[3][4] This can trigger apoptosis or necrosis.
-
Solution: Assess mitochondrial health in your Methyl monensin-treated cells.
-
Protocol: See Experimental Protocol 1: Assessment of Mitochondrial Membrane Potential .
-
A decrease in mitochondrial membrane potential at your working concentration of Methyl monensin suggests that mitochondrial toxicity is a contributing factor to the observed cell death.
-
-
-
Induction of Oxidative Stress: Disruption of ion gradients by ionophores can lead to the generation of reactive oxygen species (ROS), causing cellular damage.
-
Solution: Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), alongside Methyl monensin. If co-treatment with an antioxidant rescues the cells from cytotoxicity, it strongly indicates the involvement of oxidative stress.
-
-
Hydrolysis to Monensin: The observed cytotoxicity may be due to the intracellular conversion of Methyl monensin to the more extensively characterized and potentially more potent monensin.
-
Solution:
-
Inhibitor Co-treatment: If feasible for your experimental system, co-incubate cells with a general esterase inhibitor to reduce the hydrolysis of Methyl monensin. A reduction in cytotoxicity under these conditions would suggest that the parent compound, monensin, is a major contributor to the effect.
-
Comparative Analysis: If possible, run parallel experiments with both monensin and Methyl monensin to compare their cytotoxic profiles in your cell line.
-
-
Table 1: Reported Cytotoxicity of Monensin in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| Human Melanoma (A375) | CCK-8 | 0.16 | [5] |
| Human Melanoma (Mel-624) | CCK-8 | 0.71 | [5] |
| Human Melanoma (Mel-888) | CCK-8 | 0.12 | [5] |
| Ovarian Cancer (SK-OV-3) | CCK-8 | ~1-5 (at 48h) | [6] |
Issue 2: Altered Expression or Localization of Non-Secretory Proteins
Question: I am using Methyl monensin to block the secretion of my protein of interest, but I am also seeing changes in the expression or localization of unrelated intracellular proteins. Is this an expected off-target effect?
Potential Causes & Troubleshooting Strategies:
-
Global Disruption of Intracellular Trafficking: The primary on-target effect of monensin (and likely Methyl monensin) is the disruption of the Golgi apparatus, which can have widespread consequences on protein trafficking beyond the secretory pathway.[7] This includes the transport and processing of lysosomal enzymes and membrane proteins.[8]
-
Solution:
-
Time-Course Optimization: Minimize the incubation time with Methyl monensin to the shortest duration necessary to achieve the desired inhibition of secretion. This can help to reduce the broader impact on cellular trafficking. For monensin, a 4-6 hour incubation is often sufficient for inhibiting cytokine secretion.[2]
-
Control Experiments: Include control proteins with known localization (e.g., nuclear, cytosolic, mitochondrial) in your analysis to assess the specificity of the effects you are observing.
-
-
-
Induction of Cellular Stress Responses: The cellular stress caused by ionophore treatment can lead to the activation of various signaling pathways and transcriptional programs, resulting in altered protein expression.
-
Solution:
-
Pathway Analysis: Investigate the activation of common stress-related signaling pathways, such as the unfolded protein response (UPR) or oxidative stress response pathways.
-
Diagram: See Figure 1: Potential Off-Target Signaling Pathways of Ionophores .
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of action between monensin and Methyl monensin?
A1: Monensin is a carboxylic ionophore that acts as a Na⁺/H⁺ antiporter.[1] This means it exchanges a sodium ion for a proton across the membrane, leading to the dissipation of both Na⁺ and H⁺ gradients. The carboxylic acid group is essential for this proton exchange. Methyl monensin, being an ester, lacks this acidic proton. While it still acts as an ionophore by binding and transporting Na⁺, it is not expected to function as an efficient Na⁺/H⁺ antiporter.[1] Its ionophoric activity is likely electrogenic, meaning it results in a net movement of charge across the membrane. This difference in mechanism could lead to distinct downstream cellular consequences. However, the potential for in-situ hydrolysis of Methyl monensin to monensin by cellular esterases means that in a biological system, you may have a mix of both mechanisms at play.
Q2: At what concentrations are off-target effects of Methyl monensin likely to become significant?
A2: While specific data for Methyl monensin is limited, we can infer from studies on monensin that off-target effects are more pronounced at higher concentrations. For inhibiting protein transport, monensin is typically used in the 0.1-10 µM range.[2] Cytotoxicity and other off-target effects are often observed at the higher end of this range and above. It is imperative to perform a careful dose-response study for your specific cell line and assay to identify a "therapeutic window" where the desired on-target effect is maximized, and off-target effects are minimized.
Q3: Can Methyl monensin be used interchangeably with monensin?
A3: Not without careful consideration and validation. Due to the difference in their chemical structure and potential mechanism of action, their biological potency and off-target profiles may differ. Furthermore, the potential for hydrolysis of Methyl monensin to monensin adds a layer of complexity. If your experimental goal is sensitive to changes in intracellular pH or membrane potential, the two compounds may yield different results. It is recommended to empirically test both compounds in your system if the specific mechanism of ion transport is critical to your research question.
Q4: How can I confirm that the effects I am seeing are due to Methyl monensin and not its potential hydrolysis to monensin?
A4: This is a key experimental challenge. A multi-pronged approach is recommended:
-
Use of Esterase Inhibitors: As mentioned in the troubleshooting guide, co-treatment with a broad-spectrum esterase inhibitor can help to dissect the effects of the two compounds.
-
Comparative Studies: Directly comparing the effects of Methyl monensin and monensin at equimolar concentrations in your cellular model can provide valuable insights.
-
In Vitro Hydrolysis Assay: You can perform a simple in vitro assay by incubating Methyl monensin in cell lysate or purified esterase preparations and analyzing the products by techniques such as HPLC or mass spectrometry to determine the rate and extent of hydrolysis.
Experimental Protocols
Experimental Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a suitable density.
-
Treat cells with a range of concentrations of Methyl monensin and appropriate vehicle controls for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a 10 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Analysis:
-
After incubation, remove the staining solution and wash the cells twice with warm PBS.
-
Harvest the cells (e.g., by trypsinization) and resuspend them in FACS buffer.
-
Analyze the cells immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Visualizations
Figure 1: Potential Off-Target Signaling Pathways of Ionophores
Caption: Potential off-target signaling cascades initiated by Methyl monensin.
Figure 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with Methyl monensin.
References
-
Huczyński, A., et al. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2012, 203298. [Link]
-
Mollenhauer, H. H., et al. (1990). Effect of monensin on the morphology of mitochondria in rodent and equine striated muscle. American journal of veterinary research, 51(1), 115–121. [Link]
-
Lodish, H., et al. (2000). Molecular Cell Biology. 4th edition. W. H. Freeman. [Link]
-
Ketola, K., et al. (2010). Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells. Molecular cancer therapeutics, 9(12), 3175–3185. [Link]
-
Lv, Y., et al. (2019). Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation. Oncology letters, 18(5), 4787–4795. [Link]
-
Carvalho, F. C., et al. (2007). Mitochondrial damage as an early event of monensin-induced cell injury in cultured fibroblasts L929. Toxicology in vitro, 21(5), 899–906. [Link]
-
Huczyński, A., et al. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282–294. [Link]
-
Wikipedia. (2023). Monensin. Wikipedia, The Free Encyclopedia. [Link]
-
Rzeski, W., et al. (2014). Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures. Toxicology in vitro, 29(1), 133–140. [Link]
-
Mollenhauer, H. H., et al. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Toxicology, 64(3), 213–231. [Link]
-
Pohlmann, R., et al. (1983). Effect of monensin on intracellular transport and receptor-mediated endocytosis of lysosomal enzymes. The Biochemical journal, 214(2), 499–507. [Link]
-
Huczyński, A., et al. (2015). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. Molecules, 20(9), 16456–16468. [Link]
Sources
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of monensin on the morphology of mitochondria in rodent and equine striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial damage as an early event of monensin-induced cell injury in cultured fibroblasts L929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of monensin on intracellular transport and receptor-mediated endocytosis of lysosomal enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methyl Monensin-Based Ion-Selective Electrode Drift
Welcome to the technical support center for methyl monensin-based ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly signal drift, encountered during potentiometric measurements. By understanding the underlying principles of your ISE, you can ensure the accuracy and reproducibility of your experimental data.
Section 1: Fundamental Principles of a Methyl Monensin-Based ISE System
A methyl monensin-based ISE is a potentiometric sensor designed for the selective measurement of sodium ions (Na⁺) in an aqueous solution. The core of the electrode's selectivity lies in the methyl monensin ionophore, a molecule that specifically binds and transports sodium ions across a polyvinyl chloride (PVC) membrane.[1][2] The potential difference measured between the ISE and a reference electrode is logarithmically proportional to the activity of the sodium ions in the sample, as described by the Nernst equation.[3]
An effective troubleshooting process begins with a clear understanding of the entire electrochemical cell, which consists of several key components that can each contribute to signal instability.
Caption: Figure 1. Key components of a typical ion-selective electrode measurement setup.
Section 2: Frequently Asked Questions (FAQs) & Initial Checks
This section addresses common questions and provides initial steps to take before diving into more complex troubleshooting.
Q1: What is a typical Nernstian slope for a methyl monensin (sodium-selective) electrode?
A: For a monovalent cation like Na⁺, the theoretical Nernstian slope is +59.16 mV per decade change in concentration at 25°C.[3] In practice, a slope between 54-60 mV is considered excellent and indicates a properly functioning electrode.[4] A significantly lower slope suggests issues with the membrane, calibration standards, or the presence of interfering ions.
Q2: How often should I calibrate my electrode?
A: Calibration frequency depends on the required precision and the nature of your samples. For high-accuracy work, calibration should be performed daily.[3] It's also recommended to check the calibration with a mid-range standard every couple of hours and recalibrate if the reading has drifted significantly.[3]
Q3: My electrode has been in storage. What should I do before using it?
A: An electrode that has been stored dry requires reconditioning. The membrane needs to be hydrated to allow for proper ion exchange. Soak the electrode in a mid-range standard solution (e.g., 10⁻³ M NaCl) for at least two hours, but overnight soaking is often recommended for new electrodes or those stored for an extended period.[5]
Q4: What are the ideal storage conditions for a methyl monensin ISE?
A: For short-term storage (overnight or a few days), immerse the electrode tip in a dilute standard solution (e.g., 10⁻³ M NaCl). For long-term storage, rinse the electrode with deionized water, gently blot it dry, and store it with the protective cap on. Do not store the electrode in deionized water as this can cause the ionophore to leach out of the membrane.[4]
Section 3: Systematic Troubleshooting Guide for Electrode Drift
Drift is a gradual change in the electrode's response over time and is a common issue in potentiometric measurements.[6] The nature of the drift can often point to its root cause.
Issue 1: Rapid, Unidirectional Drift (Upward or Downward)
This type of drift is often observed shortly after immersing the electrode in a new solution and is typically caused by environmental or setup-related factors.
-
Possible Cause A: Temperature Fluctuations
-
Why it happens: The electrode's potential is temperature-dependent, as described by the Nernst equation. A change in sample temperature, even by 1°C, can introduce a measurement error of approximately 2%. Heat generated by a magnetic stirrer can also cause a gradual temperature increase and apparent drift.[4]
-
How to fix it:
-
Ensure all standards and samples are at the same temperature before measurement.
-
Use a water bath or a thermostatted cell to maintain a constant temperature.
-
If using a magnetic stirrer, place an insulating material (like a piece of foam) between the stirrer and the beaker.[4]
-
-
-
Possible Cause B: Reference Electrode Instability
-
Why it happens: The external reference electrode is designed to provide a stable potential. However, issues at the liquid junction (the interface between the reference electrode's filling solution and the sample) can cause this potential to drift. This can be due to clogging of the junction or changes in the filling solution's composition.[7] Silver ions (Ag⁺) from a standard Ag/AgCl reference electrode can also interact with the ISE membrane, as methyl monensin has some affinity for Ag⁺.[2][8]
-
How to fix it:
-
Check the Filling Solution: Ensure the reference electrode is filled to the correct level with the appropriate electrolyte (e.g., KCl). The filling solution level must be higher than the sample level to ensure a steady outflow.
-
Unclog the Junction: If the junction is clogged, you can try draining and replacing the filling solution. Gently tapping the electrode or allowing a small amount of filling solution to flow out by removing the fill-hole cover can sometimes clear a blockage.
-
Use a Double-Junction Reference Electrode: For samples containing ions that can react with the Ag/AgCl reference (like proteins or sulfides), a double-junction reference electrode is highly recommended.[9] This isolates the primary reference element from the sample.
-
-
-
Possible Cause C: Inadequate Electrode Conditioning
-
Why it happens: A new or dry membrane needs to be fully hydrated to establish a stable ion-exchange equilibrium at the membrane-solution interface. An inadequately conditioned electrode will exhibit a continuously drifting potential as the membrane slowly hydrates.
-
How to fix it: Follow a rigorous conditioning protocol. For a methyl monensin ISE, this involves soaking the electrode in a sodium standard solution (e.g., 0.01 M NaCl) for at least 2 hours.[5] For new electrodes, an overnight soak is preferable.
-
Issue 2: Slow, Gradual Drift Over a Single Experiment or Day
This form of drift is often related to changes in the ISE membrane itself.
-
Possible Cause A: Leaching of Membrane Components
-
Why it happens: The methyl monensin ionophore and the plasticizer (which keeps the PVC membrane flexible) can slowly leach out of the membrane into the sample solution over time.[10] This loss of active components will degrade the electrode's performance, leading to a decrease in slope and a drifting signal.
-
How to fix it:
-
Proper Membrane Composition: Ensure the membrane has an optimized composition. The lipophilicity of the plasticizer should ideally match that of the ionophore to minimize leaching.[11]
-
Regular Recalibration: Frequent recalibration can compensate for slow drift during an experiment.
-
Membrane Replacement: All ISE membranes have a finite lifetime. If performance continues to degrade, the membrane needs to be replaced.
-
-
-
Possible Cause B: Membrane Contamination (Fouling)
-
Why it happens: Samples containing proteins, lipids, or surfactants can adsorb to the surface of the PVC membrane.[12] This fouling layer impedes the interaction of sodium ions with the ionophore, resulting in a sluggish response and drift.
-
How to fix it:
-
Cleaning: If you suspect fouling, gently rinse the electrode tip with deionized water. A sluggish response may be improved by soaking the electrode in distilled water for about 5 minutes.
-
Sample Pre-treatment: If possible, remove interfering substances from the sample before measurement (e.g., through protein precipitation or filtration).
-
-
Issue 3: Poor Slope or Non-Nernstian Response
A poor slope during calibration is a clear indicator that the electrode is not responding correctly to changes in ion concentration.
-
Possible Cause A: Presence of Interfering Ions
-
Why it happens: Ion-selective electrodes are "selective," not "specific."[6] Other ions with similar charge and size can also interact with the ionophore, causing an erroneous potential. For sodium-selective electrodes based on monensin, the primary interfering ions are potassium (K⁺) and, at low pH, hydrogen ions (H⁺).[2][6]
-
How to fix it:
-
Use an Ionic Strength Adjustment Buffer (ISAB): ISAB is added to all standards and samples to ensure a constant ionic strength and to buffer the pH. For sodium measurements, an ISAB is typically used to raise the pH to above 9, minimizing H⁺ interference.[3]
-
Quantify Interference: If an interfering ion cannot be eliminated, its effect can be quantified using the selectivity coefficient (see table below).
-
-
| Interfering Ion | Typical Selectivity Coefficient (k pot Na,J) for Monensin-based ISE | Notes |
| Potassium (K⁺) | ~0.6[6] | K⁺ is a significant interferent. |
| Ammonium (NH₄⁺) | ~0.2[6] | Can interfere, especially at high concentrations. |
| Calcium (Ca²⁺) | ~0.02[6] | Generally low interference. |
| Magnesium (Mg²⁺) | ~0.03[6] | Generally low interference. |
| Hydrogen (H⁺) | pH-dependent | Interference is significant at low pH. Maintain pH > 9 for best results.[3] |
-
Possible Cause B: Expired or Damaged Membrane
-
Why it happens: The ionophore within the membrane can degrade over time due to chemical processes like hydrolysis or oxidation.[13][14] Physical damage, such as scratches on the membrane surface, can also permanently impair its function.
-
How to fix it: The only solution is to replace the ISE membrane or the entire electrode. The typical lifetime of a PVC membrane ISE is between 3 to 6 months with regular use.
-
Section 4: Standard Operating Procedures (SOPs)
Following standardized procedures is critical for achieving reproducible results.
SOP 1: Conditioning a New or Stored Electrode
-
Prepare a Conditioning Solution: Create a 0.01 M NaCl solution by dissolving 0.584 g of NaCl in 1 L of deionized water.
-
Fill the Reference Electrode: Ensure the external reference electrode is correctly filled with its designated filling solution.
-
Immerse the Electrodes: Place the tips of both the methyl monensin ISE and the reference electrode into the conditioning solution.
-
Soak: Allow the electrodes to soak for a minimum of 2 hours. For a new electrode or one that has been stored dry for an extended period, soak overnight.
-
Rinse: Before calibration, rinse the electrodes thoroughly with deionized water and gently blot dry with a lint-free tissue.
SOP 2: Standard Two-Point Calibration Procedure
-
Prepare Standards: Prepare at least two sodium standard solutions that bracket the expected concentration range of your samples (e.g., 10⁻⁴ M and 10⁻² M NaCl).
-
Add ISAB: To 100 mL of each standard, add 2 mL of a suitable sodium ISA.[4] Do the same for your samples.
-
Measure the First Standard: Rinse the electrodes with deionized water, blot dry, and immerse them in the lower concentration standard. Stir at a constant, moderate rate.
-
Record Potential: Wait for the reading to stabilize (i.e., when the potential changes by less than 0.2 mV per minute) and record the potential (E1).
-
Measure the Second Standard: Rinse the electrodes, blot dry, and immerse them in the higher concentration standard.
-
Record Potential: Wait for the reading to stabilize and record the potential (E2).
-
Calculate the Slope: The slope is calculated as (E2 - E1) / (log[C2] - log[C1]), where C1 and C2 are the concentrations of the standards. The value should be between +54 and +60 mV/decade at 25°C.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a systematic path for diagnosing and resolving electrode drift.
Caption: Figure 2. A step-by-step flowchart for troubleshooting ISE drift.
References
-
Failure Mode and Degradation Analysis of a Commercial Sodium‐Ion Battery With Severe Gassing Issue. (2025). ResearchGate. [Link]
-
Analysis of Ion Behavior and Potentials in a Na+ Ion-Selective Membrane Containing Methyl Monensin. (n.d.). PubMed. [Link]
-
Monensin. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
SODIUM ION SELECTIVE ELECTRODE. (n.d.). TecnoEdu. [Link]
-
Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023). MDPI. [Link]
-
Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. (n.d.). ResearchGate. [Link]
-
Sorption and Degradation in Soils of Veterinary Ionophore Antibiotics: Monensin and Lasalocid. (n.d.). ResearchGate. [Link]
-
Prediction of Transformation Products of Monensin by Electrochemistry Compared to Microsomal Assay and Hydrolysis. (2019). National Institutes of Health. [Link]
-
Electrically Enhanced Sensitivity (EES) of Ion-Selective Membrane Electrodes and Membrane-Based Ion Sensors. (2022). MDPI. [Link]
-
Sorption and degradation in soils of veterinary ionophore antibiotics: monensin and lasalocid. (n.d.). PubMed. [Link]
-
Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. (2024). MDPI. [Link]
-
27 Monensin sodium. (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Sodium Ion Selective Electrodes. (n.d.). Lazar Research. [Link]
-
Mg(II) Selective PVC Membrane Electrode Based on Methyl Phenyl Semicarbazone as an Ionophore. (n.d.). SciSpace. [Link]
-
Ion Selective Electrodes (ISEs) and interferences-A review. (n.d.). ResearchGate. [Link]
-
ISE Selectivity And Interferences. (n.d.). EDT Direction. [Link]
-
Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. (2023). MDPI. [Link]
-
Responses of H(+) selective solvent polymeric membrane electrodes fabricated from modified PVC membranes. (n.d.). PubMed. [Link]
-
Comparative effects of nisin and monensin supplementation on growth performance, rumen fermentation, nutrient digestion, and plasma metabolites of fattening Hu sheep. (2024). Frontiers. [Link]
-
Sustainable Plastics: Effect of Bio-Based Plasticizer on Crystallization Kinetics of PLA. (n.d.). MDPI. [Link]
-
Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. (n.d.). ResearchGate. [Link]
-
Monensin. (n.d.). Wikipedia. [Link]
-
Sodium Ion Electrode Guide. (n.d.). Scribd. [Link]
-
Chemical Basis for Analyte Assays and Common Interferences. (2023). Clinical Tree. [Link]
-
Effect of monensin and a protonophore on protein degradation, peptide accumulation, and deamination by mixed ruminal microorganisms in vitro. (n.d.). PubMed. [Link]
-
Effect of monensin and essential oils on performance and energy metabolism of transition dairy cows. (2015). PubMed. [Link]
-
YSI Sodium ISE Manual. (n.d.). YSI. [Link]
-
Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. (n.d.). MDPI. [Link]
-
Stability Evaluation of Reference and Indicating Electrodes of pH Sensor during Monitoring of Cow's Rumen. (n.d.). J-STAGE. [Link]
-
Choice of Reference Electrode is Critical for Potentiometric Whole Cell-based Sensor. (n.d.). ResearchGate. [Link]
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- 2. Monensin - Wikipedia [en.wikipedia.org]
- 3. tecnoedu.com [tecnoedu.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ysi.com [ysi.com]
- 6. edt.co.uk [edt.co.uk]
- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 8. Analysis of ion behavior and potentials in a Na+ ion-selective membrane containing methyl monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of Transformation Products of Monensin by Electrochemistry Compared to Microsomal Assay and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorption and degradation in soils of veterinary ionophore antibiotics: monensin and lasalocid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Methyl Monensin in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to prevent the precipitation of Methyl monensin in your experimental media. By understanding the physicochemical properties of Methyl monensin and the factors influencing its solubility, you can ensure the accuracy and reproducibility of your results.
Understanding the Challenge: The Hydrophobic Nature of Methyl Monensin
Methyl monensin, a neutral analog of the ionophore antibiotic monensin, is a hydrophobic molecule.[1][2][3] This inherent lack of affinity for water is the primary reason for its precipitation in aqueous-based experimental media. When a concentrated stock solution of Methyl monensin, typically prepared in an organic solvent, is introduced into the media, the abrupt change in solvent polarity can cause the compound to fall out of solution, forming a precipitate. This can lead to inaccurate dosing, loss of biological activity, and confounding experimental outcomes.
Factors that can trigger or exacerbate the precipitation of Methyl monensin include:
-
High Final Concentration: Exceeding the solubility limit of Methyl monensin in the final working solution is a common cause of precipitation.
-
pH of the Medium: Monensin and its derivatives are known to be unstable in acidic conditions, which can affect their solubility and integrity.[4]
-
Media Components: Interactions with salts, proteins (especially in the presence of serum), and other components in the culture medium can influence the solubility of Methyl monensin.
-
Temperature Fluctuations: Changes in temperature can alter the solubility of compounds in solution.
-
Improper Dilution Technique: The method used to dilute the stock solution into the aqueous medium is critical for preventing localized high concentrations that can initiate precipitation.
Troubleshooting Guide: FAQs on Methyl Monensin Precipitation
This section addresses common questions and issues encountered when working with Methyl monensin in experimental media.
Q1: My Methyl monensin precipitated immediately after I added it to my cell culture medium. What went wrong?
A1: This is a frequent issue stemming from the low aqueous solubility of Methyl monensin. The most likely causes are:
-
Inappropriate Solvent for Stock Solution: While Methyl monensin is soluble in several organic solvents, the choice of solvent and the concentration of the stock solution are crucial.
-
High Final Concentration of Organic Solvent: Adding a large volume of the organic stock solution to your aqueous medium can cause the solvent to "crash out," bringing the Methyl monensin with it.
-
Rapid Addition: Adding the stock solution too quickly can create localized areas of high concentration, leading to immediate precipitation.
Solution:
-
Prepare a High-Concentration Stock Solution: Use a highly soluble organic solvent like ethanol or methanol. Data indicates that Methyl monensin is soluble in ethanol at up to 68 mg/mL and in methanol at 50-60 mg/mL (ultrasonication may be needed for the latter).[1][2][3][5]
-
Minimize the Final Solvent Concentration: Aim for a final organic solvent concentration in your culture medium of less than 0.5%. This may require serial dilutions.
-
Slow, Dropwise Addition with Agitation: Add the stock solution (or a pre-diluted intermediate) to your medium slowly and with constant, gentle swirling or vortexing. This helps to disperse the compound quickly and avoid localized supersaturation.
Q2: I managed to dissolve the Methyl monensin initially, but a precipitate formed after a few hours of incubation. Why did this happen?
A2: Delayed precipitation can be due to several factors:
-
Metastable Supersaturation: You may have initially created a supersaturated solution that is thermodynamically unstable and prone to precipitation over time.
-
Temperature Changes: Moving your media from room temperature to a 37°C incubator can alter the solubility of Methyl monensin.
-
Interactions with Media Components: Over time, Methyl monensin may interact with salts or other components in the medium, leading to the formation of insoluble complexes.
-
pH Shift: The buffering capacity of your medium may change during incubation, potentially leading to a pH that is less favorable for keeping Methyl monensin in solution.
Solution:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare your final working solution of Methyl monensin immediately before use. Aqueous solutions of monensin derivatives are not recommended for storage for more than a day.[6]
-
Pre-warm the Medium: Before adding the Methyl monensin stock, ensure your medium is at the experimental temperature.
-
Consider the Use of Serum: If your experimental design allows, the presence of serum can sometimes help to stabilize hydrophobic compounds. Serum proteins, such as albumin, can bind to hydrophobic drugs, effectively acting as carriers and increasing their apparent solubility.[7][8][9][10]
Q3: Can I use DMSO to prepare my Methyl monensin stock solution?
A3: While DMSO is a common solvent in cell culture experiments, it may not be the optimal choice for all monensin derivatives. For some, like Monensin B, solubility in DMSO is significantly lower than in ethanol.[11] Given the high solubility of Methyl monensin in ethanol and methanol, these are generally the recommended solvents. If you must use DMSO, it is crucial to use a fresh, anhydrous grade and to perform a small-scale solubility test first.
Q4: How should I store my Methyl monensin stock solution to prevent degradation and precipitation?
A4: Proper storage is essential for maintaining the integrity of your Methyl monensin stock.
-
Solvent: Prepare stock solutions in a suitable organic solvent like ethanol.
-
Temperature: Store the stock solution at -20°C for long-term storage. Some data suggests that stock solutions in ethanol can be stable for up to 6 months at 4°C.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes.
-
Protection from Light: While not explicitly stated for Methyl monensin, it is good practice to protect stock solutions of complex organic molecules from light.
Experimental Protocols
Protocol 1: Preparation of a Methyl Monensin Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Methyl monensin in ethanol.
Materials:
-
Methyl monensin (solid)
-
Anhydrous Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of Methyl monensin (e.g., 10 mg).
-
Add the appropriate volume of anhydrous ethanol to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Cap the tube securely and vortex until the Methyl monensin is completely dissolved. Gentle warming or brief ultrasonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
Solubility Data Summary Table:
| Solvent | Reported Solubility of Methyl Monensin |
| Ethanol | 68 mg/mL[3][5] |
| Methanol | 50-60 mg/mL[1][2] |
Protocol 2: Preparation of a Working Solution of Methyl Monensin in Cell Culture Medium
This protocol provides a step-by-step guide for diluting the stock solution into your final experimental medium.
Materials:
-
Methyl monensin stock solution (e.g., 10 mg/mL in ethanol)
-
Pre-warmed cell culture medium (with or without serum, as per your experimental design)
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the Final Concentration: Decide on the final concentration of Methyl monensin required for your experiment.
-
Calculate the Dilution: Calculate the volume of the stock solution needed. It is often beneficial to perform a serial dilution to avoid adding a minuscule volume of the stock directly to a large volume of medium.
-
Prepare an Intermediate Dilution (if necessary):
-
Add a small volume of your pre-warmed medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the Methyl monensin stock solution dropwise.
-
This intermediate dilution can then be used to prepare your final working solution.
-
-
Prepare the Final Working Solution:
-
To your final volume of pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) dropwise while gently agitating the medium.
-
Ensure the final concentration of the organic solvent is below 0.5%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Workflow for Preparing Methyl Monensin Working Solution:
Caption: Workflow for preparing Methyl Monensin solutions.
Key Considerations and Best Practices
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of the organic solvent (e.g., ethanol) used to prepare the Methyl monensin working solution. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.
-
Empirical Testing: The solubility and stability of Methyl monensin can be influenced by the specific composition of your medium. It is always advisable to perform a small-scale pilot experiment to confirm the solubility at your desired concentration before proceeding with a large-scale experiment.
-
Visual Inspection: Before adding the working solution to your cells, always inspect it carefully for any signs of precipitation. If precipitation is observed, the solution should be discarded and prepared anew.
By following these guidelines and protocols, you can minimize the risk of Methyl monensin precipitation and ensure the reliability of your experimental data.
References
-
Feed Additive Analytical Manual. (n.d.). 27 Monensin sodium. Ministry of Agriculture, Forestry and Fisheries. [Link]
-
PubChem. (n.d.). Monensin. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Monensin. [Link]
-
Wang, Y., et al. (2021). Effects of monensin source on in vitro rumen fermentation characteristics and performance of Bos indicus beef bulls offered a high-concentrate diet. Journal of Animal Science, 99(5), skab123. [Link]
-
Miles, J. A., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. International Journal of Molecular Sciences, 23(11), 5905. [Link]
-
Huczyński, A., et al. (2022). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry, 87(3), 1734-1745. [Link]
-
Ghuman, J., et al. (2005). Testing for drug-human serum albumin binding using fluorescent probes and other methods. Journal of Medicinal Chemistry, 48(24), 7549-7557. [Link]
-
O'Connell, M. A., et al. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir, 35(51), 16736-16745. [Link]
-
Donoho, A. L. (1984). An Improved Method for Monensin in Feeds. Journal - Association of Official Analytical Chemists, 67(5), 903-906. [Link]
-
Khan, S. N., et al. (2023). Investigating Quinclorac Binding to Human Serum Albumin using Spectroscopy and Molecular Docking. bioRxiv. [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Monensin Methyl Ester A neutral analog of monensin. | Sigma-Aldrich [sigmaaldrich.com]
- 4. famic.go.jp [famic.go.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interference of Methyl Monensin with Cellular Assays
Welcome to the technical support guide for researchers utilizing Methyl Monensin (commonly referred to as monensin) in cellular assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate the complexities and potential artifacts associated with this powerful biological tool. Our goal is to equip you with the expertise to design robust experiments, correctly interpret your data, and ensure the scientific integrity of your results.
Part 1: Fundamental Principles - Understanding Monensin's Mechanism of Action
Before troubleshooting, it's critical to understand why monensin causes interference. Monensin is a polyether ionophore, a molecule that inserts into cellular membranes and facilitates the transport of specific ions across them.[1][2]
Core Mechanism: Monensin primarily acts as a sodium-proton (Na⁺/H⁺) antiporter.[2][3] It selectively binds a sodium ion, shuttles it across a lipid membrane in exchange for a proton, and then returns to repeat the cycle. This action is electroneutral but has profound consequences for cellular homeostasis.[2]
Key Cellular Effects:
-
Disruption of Ion Gradients: The constant exchange dissipates the natural Na⁺ and H⁺ gradients across organellar and plasma membranes.[3]
-
Neutralization of Acidic Compartments: By pumping protons out of organelles, monensin raises the internal pH of acidic compartments like the trans-Golgi network, endosomes, and lysosomes.[3][4]
-
Inhibition of Protein Transport: The proper functioning of the Golgi apparatus is highly dependent on its internal pH gradient. Monensin's disruption of this gradient blocks the transit of proteins from the medial to the trans-Golgi cisternae, effectively halting the secretion of many proteins.[5][6] This disruption also leads to characteristic swelling and vacuolization of the Golgi apparatus.[3][7][8]
This mechanism, while invaluable for studying protein secretion, is the root cause of its interference in other cellular assays.
Caption: Mechanism of Monensin as a Na+/H+ Antiporter.
Part 2: General Troubleshooting & FAQs
This section addresses common issues that are not specific to a single assay type.
Q1: I'm observing high levels of cell death and cytotoxicity after monensin treatment. How can I mitigate this?
Cause: Monensin is inherently toxic, especially at high concentrations or with prolonged exposure.[9] Its disruption of cellular ion balance activates stress pathways, leading to apoptosis and necrosis. The solvent used to dissolve monensin (e.g., ethanol or DMSO) can also contribute to toxicity if not diluted sufficiently.[9]
Troubleshooting Steps:
-
Optimize Concentration: This is the most critical step. Perform a dose-response curve to find the Minimum Effective Concentration (MEC) that blocks protein transport without causing excessive cell death in your specific cell type and experimental conditions. Effective concentrations are often between 0.1 µM and 5 µM.[3]
-
Reduce Incubation Time: For many applications, like intracellular cytokine staining, an incubation of 4-6 hours is sufficient. Avoid unnecessarily long exposures (e.g., >12 hours) unless required by the experimental design.[9]
-
Perform a Solvent Control: Always include a "vehicle only" control group treated with the same final concentration of solvent (e.g., DMSO) used in your highest monensin dose to ensure the solvent itself is not the source of toxicity.
-
Assess Cell Density: Sub-confluent cells are often more sensitive to toxic insults. Ensure you are seeding cells at an appropriate density and that they are in a healthy, logarithmic growth phase before treatment.
Caption: Troubleshooting Workflow for High Monensin Cytotoxicity.
Q2: Monensin seems to alter the expression of my cell surface markers in flow cytometry experiments. Why is this happening and how do I fix it?
Cause: By blocking the Golgi apparatus, monensin prevents newly synthesized proteins, including surface receptors and markers (e.g., CD markers), from reaching the plasma membrane.[9] This can lead to an artificial decrease in the measured expression of these markers.
Solution:
-
Stain First, Treat Later: The most effective solution is to stain the live cells with fluorochrome-conjugated antibodies against your surface markers before treating them with monensin.[9] After staining and washing, you can proceed with your cell stimulation and monensin treatment protocol for subsequent intracellular staining. This ensures you are measuring the surface expression level that existed prior to Golgi disruption.
Part 3: Assay-Specific Troubleshooting Guides
Focus Area 1: Protein Transport & Intracellular Staining Assays
Monensin is a cornerstone reagent for intracellular cytokine staining (ICS) in flow cytometry, as it traps cytokines inside the cell, allowing for their detection.[10]
Q3: I'm not getting a strong signal for my intracellular cytokine. Is monensin the problem?
Cause: While the goal is to block secretion, several factors can lead to a weak signal.
-
Insufficient Blockade: The monensin concentration may be too low for your cell type, or the incubation time may be too short.[9]
-
Incomplete Inhibition of Certain Proteins: Monensin is known to be less effective at blocking the secretion of certain proteins, such as TNF-α in human T cells, compared to other inhibitors.[5]
-
Suboptimal Cell Stimulation: The primary cause of a weak cytokine signal is often insufficient cell activation. The protein transport inhibitor can only trap what is produced.
Solutions:
-
Optimize Stimulation: Ensure your stimulation protocol (e.g., PMA/Ionomycin, antigen-specific stimulation) is robust. Allow cells to be stimulated for at least 1-2 hours before adding monensin to allow transcription and translation to initiate.[5]
-
Increase Monensin Concentration: Titrate the monensin concentration upwards, while monitoring for cytotoxicity.
-
Consider an Alternative Inhibitor: For proteins like TNF-α, Brefeldin A (BFA) may be a more effective inhibitor.[5] BFA acts earlier in the secretory pathway, blocking transport from the Endoplasmic Reticulum (ER) to the Golgi.[5]
| Feature | Monensin (e.g., BD GolgiStop™) | Brefeldin A (e.g., BD GolgiPlug™) |
| Mechanism | Na⁺/H⁺ ionophore; blocks transport from medial to trans-Golgi.[5] | Inhibits Arf1-GEF; blocks transport from ER to cis-Golgi.[5] |
| Site of Protein Accumulation | trans-Golgi Network[3] | Endoplasmic Reticulum (ER)[11] |
| Common Use | General protein transport inhibition for ICS.[10] | Often preferred for cytokines that are poorly retained by monensin (e.g., TNF-α).[5] |
| Potential Side Effects | Can alter surface marker expression; moderate cytotoxicity.[9] | Can be more cytotoxic than monensin for some cell types.[11] |
| Typical Concentration | 1-2 µM | 1-5 µg/mL |
Focus Area 2: Cell Viability & Proliferation Assays
This is where monensin can cause the most significant and misleading artifacts.
Q4: My MTT assay results show an increase in "cell viability" at higher monensin concentrations. This doesn't make sense. Is this a real biological effect?
Cause: No, this is almost certainly an artifact of assay interference. Tetrazolium-based assays (like MTT, XTT, MTS) rely on cellular reductases (primarily mitochondrial) to convert a tetrazolium salt into a colored formazan product.[12] However, compounds with reducing potential can directly, abiotically reduce the tetrazolium salt in the culture medium, independent of cellular metabolic activity.[13] This chemical reduction leads to a false positive signal, masking the compound's true cytotoxic effect and creating the illusion of increased viability.[13]
Furthermore, agents that affect membrane integrity can sometimes increase the cell's uptake of the MTT reagent, artificially inflating the formazan signal even as the cells are dying.[14][15]
Solutions:
-
Perform a Cell-Free Control: This is a mandatory validation step. Run the entire assay protocol in a cell-free plate, including media and serial dilutions of monensin. Add the MTT reagent and measure the absorbance. Any color change observed is due to direct chemical reduction by monensin and represents the background signal that must be subtracted from your cell-based results.
-
Switch to a Non-Reductase-Based Assay: The most robust solution is to use a viability assay with an orthogonal mechanism that is not susceptible to this type of chemical interference.
-
ATP Quantification Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a direct indicator of metabolically active, viable cells.[16] This is often considered the gold standard.
-
Protease Viability Assays: These assays measure the activity of conserved, constitutive proteases that are active only in live cells.
-
Real-Time Cytotoxicity Assays: These assays measure the release of cellular components (like LDH) or use impermeable DNA dyes that only enter dead cells to quantify cell death over time.
-
Crystal Violet Staining: This method stains the DNA of adherent cells, providing a simple measure of the number of cells remaining after treatment.[17]
-
Part 4: Key Experimental Protocols
Protocol 1: Optimizing Monensin Concentration for Intracellular Staining
Objective: To determine the optimal concentration of monensin that maximizes intracellular protein accumulation while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells at the density you will use for your final experiment. Prepare at least 7 groups: Unstimulated Control, Stimulated Control (No Monensin), and 5 concentrations of monensin (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM).
-
Stimulation: Add your stimulus (e.g., PMA/Ionomycin) to all wells except the Unstimulated Control. Incubate for 1-2 hours at 37°C.
-
Monensin Treatment: Add the different concentrations of monensin to the appropriate wells. Add vehicle only to the Stimulated Control well. Incubate for an additional 4 hours at 37°C.
-
Staining: Harvest the cells. Stain a portion of each sample with a viability dye (e.g., 7-AAD or a live/dead fixable dye) to assess cytotoxicity by flow cytometry.
-
ICS: Process the remaining cells for intracellular cytokine staining according to your standard protocol.
-
Analysis:
-
Plot the percentage of viable cells against monensin concentration.
-
Plot the Mean Fluorescence Intensity (MFI) of the intracellular cytokine against monensin concentration.
-
The optimal concentration is the one that gives the highest MFI before a significant drop in viability occurs.
-
Protocol 2: Cell-Free MTT Reduction Control
Objective: To quantify the direct, cell-independent reduction of MTT by monensin.
Methodology:
-
Plate Setup: In a 96-well plate, add the same cell culture medium you use for your experiments to several wells. Do not add any cells.
-
Compound Addition: Prepare serial dilutions of monensin in the medium at the exact concentrations used in your cell viability experiments. Include a "medium only" blank control.
-
MTT Reagent: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C).[12]
-
Solubilization: Add the solubilization buffer (e.g., acidified isopropanol or SDS) to each well to dissolve the formazan crystals.[12]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).[12]
-
Data Interpretation: The absorbance values obtained represent the false positive signal generated by monensin. This background should be subtracted from the values obtained in your parallel cell-based experiment. If this background is high or dose-dependent, it is a strong indication that an alternative viability assay should be used.
References
-
Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Histochemistry and Cell Biology, 94(5), 433-444. [Link]
-
Bitesize Bio. (2022). Brefeldin A v Monensin: How to Hunt for Proteins. Bitesize Bio. [Link]
-
Taylor & Francis Online. (n.d.). Monensin – Knowledge and References. Taylor & Francis. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhou, Y., Deng, Y., Wang, J., et al. (2023). Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells. Annals of Medicine, 55(1), 2189521. [Link]
-
ResearchGate. (2014). Is it compulsory to block secretion of cytokines with protein transport inhibitors Monensin or Brefeldin A while measuring the cytokine profile?. ResearchGate. [Link]
-
Huczyński, A. (2012). Monensin A and Its Derivatives: Structure, Antimicrobial Properties and Mechanisms of Action. BioMed Research International, 2012, 282303. [Link]
-
Yanagishita, M., & Hascall, V. C. (1985). Effects of monensin on the synthesis, transport, and intracellular degradation of proteoglycans in rat ovarian granulosa cells in culture. The Journal of biological chemistry, 260(9), 5445–5455. [Link]
-
Wikipedia. (2023). Monensin. Wikipedia. [Link]
-
Kwiecińska-Piróg, J., Bogiel, T., & Gutarowska, B. (2014). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Current microbiology, 68(5), 677–684. [Link]
-
Hasilik, A., & von Figura, K. (1981). Effect of monensin on intracellular transport and receptor-mediated endocytosis of lysosomal enzymes. Experimental cell research, 133(1), 227–236. [Link]
-
Nguyen, A. T., et al. (2024). Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4. Proceedings of the National Academy of Sciences, 121(3), e2301347121. [Link]
-
ResearchGate. (2014). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. ResearchGate. [Link]
-
ResearchGate. (2019). Golgi apparatus disruption is an early effect of monensin in TEM 4-18 cells. ResearchGate. [Link]
-
Crine, P., & Dufour, L. (1982). Effects of the Monovalent Ionophore Monensin on the Intracellular Transport and Processing of Pro-Opiomelanocortin in Cultured Intermediate Lobe Cells of the Rat Pituitary. Journal of Biological Chemistry, 257(21), 13015-13018. [Link]
-
ResearchGate. (2022). What is the best way to stimulate cells and inhibit protein transport (Monensin vs. Brefeldin A) when Staining for Cytokines (IL-17, IFN-y)?. ResearchGate. [Link]
-
Jayasiri, H. B., et al. (2023). Interactive Effects of Ionophore Antibiotic Monensin and Polystyrene Microplastics on the Growth and Physiology of Microcystis aeruginosa. Toxics, 11(10), 834. [Link]
-
Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Pereira, C. V., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. International Journal of Molecular Sciences, 22(21), 11566. [Link]
-
Effects of Monensin and Protein Type on Performance of Yearling Steers Grazing Smooth Bromegrass Pastures. (2021). UNL Digital Commons. [Link]
-
Christie, R. J., et al. (2015). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Bioconjugate chemistry, 26(9), 1938–1947. [Link]
-
Mollenhauer, H. H., Morré, D. J., & Norman, J. O. (1987). Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient. Protoplasma, 141(2-3), 86-93. [Link]
Sources
- 1. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monensin - Wikipedia [en.wikipedia.org]
- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of monensin on intracellular transport and receptor-mediated endocytosis of lysosomal enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Effects of the monovalent ionophore monensin on the intracellular transport and processing of pro-opiomelanocortin in cultured intermediate lobe cells of the rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for Methyl monensin
Welcome to the technical support resource for Methyl monensin. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of your compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows, grounding our advice in established chemical principles and field-proven practices.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of Methyl monensin and its related forms.
Q1: What is the fundamental difference between Monensin, Monensin sodium salt, and Methyl monensin?
A: Understanding the specific form of Monensin you are working with is critical, as their properties differ. Monensin is a polyether antibiotic and a monocarboxylic acid[1].
-
Monensin: This is the parent compound, a carboxylic acid.
-
Monensin Sodium Salt: This is the deprotonated form of Monensin, where the carboxylic acid has formed a salt with a sodium ion. This is the most commonly used form in biological research and commercial products[2][3].
-
Methyl Monensin (or Monensin Methyl Ester): This is a neutral analog of Monensin where the carboxylic acid group has been esterified with a methyl group[4]. This modification removes the ionizable proton, altering its chemical behavior and potentially its biological activity as an ionophore[1].
Your experimental design and interpretation of results depend on knowing which of these molecules you are using.
Q2: What are the ideal long-term storage conditions for solid Methyl monensin?
A: As a solid, Methyl monensin is chemically stable under standard ambient conditions (room temperature). However, for optimal long-term preservation and to prevent degradation from environmental factors, specific precautions are necessary.
The compound is known to be hygroscopic , meaning it readily absorbs moisture from the atmosphere. This moisture can compromise the compound's integrity over time. Therefore, the following storage conditions are strongly recommended:
-
Temperature: While stable at room temperature, storing at 2-8°C is a good practice for long-term stability, aligning with general recommendations for many research-grade chemicals.
-
Atmosphere: Store under an inert gas like argon or nitrogen.
-
Container: Keep the compound in a tightly sealed vial to prevent moisture and air exposure. A desiccator can provide an additional layer of protection against humidity.
For comparison, the more common Monensin sodium salt is typically stored at -20°C for long-term stability, with data showing it remains stable for at least four years at this temperature[2]. One supplier noted that a sample stored at 2-8°C showed no degradation after five years[5].
Q3: Which solvent should I use to prepare a stock solution of Methyl monensin, and how should it be stored?
A: The choice of solvent is critical for creating a stable, usable stock solution. Methyl monensin, being a neutral, lipophilic molecule, has different solubility properties than its sodium salt counterpart.
-
Recommended Solvent: Methanol is an excellent choice for Methyl monensin, with a high solubility of up to 50 mg/mL[4].
-
Stock Solution Storage: Store stock solutions at -20°C . A 50 mM stock solution of Monensin sodium salt in absolute ethanol has been reported to be stable when stored at -20°C[5]. While specific data for Methyl monensin is less common, this practice is advisable to minimize solvent evaporation and slow any potential degradation.
-
Avoid Aqueous Solutions for Storage: Do not prepare aqueous stock solutions for long-term storage. Monensin is only sparingly soluble in aqueous buffers, and such solutions are not recommended for storage longer than one day[2]. Furthermore, Monensin can undergo hydrolysis at acidic pH, with a reported half-life of 13 days at pH 4[6].
Data Summary: Solubility of Monensin Forms
| Compound | Solvent | Solubility | Reference |
| Methyl monensin | Methanol | 50 mg/mL | [4] |
| Monensin sodium salt | Methanol | 50 mg/mL | [5] |
| Monensin sodium salt | Ethanol | ~15 mg/mL | [2][7] |
| Monensin sodium salt | Dimethylformamide (DMF) | ~1 mg/mL | [2] |
| Monensin sodium salt | Aqueous Buffers | Sparingly Soluble | [2] |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, linking them back to storage and handling practices.
Q4: My Methyl monensin stock solution, which was clear when prepared, now has a precipitate after storage at -20°C. What happened and what should I do?
A: Precipitation upon cooling is a common issue related to solubility limits.
-
Causality: The solubility of most compounds, including Methyl monensin, is temperature-dependent. As you cool the solution from room temperature to -20°C, the solvent's capacity to hold the solute decreases, potentially causing the compound to fall out of solution. You may have created a solution that was near its saturation point at room temperature.
-
Protocol for Resolution:
-
Warm the Solution: Gently warm the vial in a water bath (e.g., 37°C) to redissolve the precipitate.
-
Vortex/Mix: Vortex the solution thoroughly to ensure it is homogeneous.
-
Use Immediately: Use the required aliquot for your experiment while the solution is at room temperature.
-
Consider Dilution: If the issue persists, consider preparing a slightly less concentrated stock solution for long-term storage to ensure it remains fully dissolved at -20°C.
-
Q5: I am observing inconsistent or weaker-than-expected biological activity in my experiments. Could my Methyl monensin be degraded?
A: A loss of potency is a key indicator of compound degradation. Several factors related to storage and handling could be the cause.
-
Potential Causes:
-
Moisture Contamination: If the solid compound was not stored in a tightly sealed container or under inert gas, it may have absorbed moisture, leading to hydrolysis or other forms of degradation.
-
Improper Stock Solution Storage: Storing stock solutions at room temperature or in aqueous buffers for extended periods can lead to degradation[2].
-
Repeated Freeze-Thaw Cycles: While less documented for this specific molecule, repeated freeze-thaw cycles can degrade sensitive compounds. It is best practice to aliquot stock solutions into single-use volumes.
-
Oxidation: Monensin is incompatible with strong oxidizing agents[7]. Ensure your solvents and downstream buffers do not contain reactive oxidizing species.
-
Experimental Workflow: Troubleshooting Stock Solution Integrity
The following diagram outlines a logical workflow for diagnosing and resolving issues with your Methyl monensin stock solution.
Caption: Troubleshooting workflow for Methyl monensin stock solution issues.
References
-
PubChem. (n.d.). Monensin. National Center for Biotechnology Information. Retrieved from [Link]
-
Elanco. (2024). Safety Data Sheet: Elanco AF1404 Rumensin 100 Monensin Sodium. Retrieved from [Link]
-
Wikipedia. (n.d.). Monensin. Retrieved from [Link]
-
ResearchGate. (n.d.). Sorption and Degradation in Soils of Veterinary Ionophore Antibiotics: Monensin and Lasalocid. Retrieved from [Link]
-
Preprints.org. (2024). Monensin Degradation and Methane Production from Sugarcane Vinasse in Two-Phase Thermophilic Anaerobic Fixed Bed and Sludge Blanket Reactors. Retrieved from [Link]
Sources
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Monensin sodium | CAS 22373-78-0 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Navigating Methyl Monensin-Induced Cytotoxicity in Primary Cell Culture
Welcome to the technical resource hub for researchers utilizing Methyl Monensin in primary cell line experiments. As a potent carboxylic ionophore, Methyl Monensin is a powerful tool for studying ion transport and cellular trafficking. However, its very mechanism of action presents a significant challenge: cytotoxicity. This guide provides in-depth, field-proven insights to help you manage and control for these cytotoxic effects, ensuring the reliability and reproducibility of your experimental results.
This center is structured to provide rapid answers through our FAQ section and to offer deeper, mechanistic solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What is Methyl Monensin and what is its primary mechanism of cytotoxicity?
A: Methyl Monensin is an ionophore antibiotic, a molecule that facilitates the transport of ions across lipid membranes.[1] Its primary function is to create a pathway for sodium ions (Na+) to enter the cell, disrupting the natural Na+ gradient. This influx triggers a secondary cascade: the cell's Na+/Ca2+ exchanger is stimulated, leading to a significant increase in intracellular calcium (Ca2+) concentration.[1][2] This Ca2+ overload is the principal driver of cytotoxicity, causing mitochondrial stress, the generation of Reactive Oxygen Species (ROS), and ultimately activating apoptotic cell death pathways.[2][3][4][5]
Q2: Why are my primary cells so much more sensitive to Methyl Monensin than the cancer cell lines described in the literature?
A: This is a critical and expected observation. Primary cells exist in a state of delicate homeostatic balance and have a finite lifespan. Cancer cell lines, by contrast, have undergone transformations that often make them more robust and resistant to cellular stress. They may have altered ion channel expression or upregulated stress-response pathways. Therefore, the effective concentrations reported for cancer cells (often in the 1-10 µM range) are typically far too high for primary cells and can cause rapid, widespread cell death.[6][7] It is essential to empirically determine the optimal concentration for each specific primary cell type.
Q3: What is the recommended starting concentration for treating primary cells?
A: There is no universal starting dose. Sensitivity is highly dependent on the cell type (e.g., neurons are exceptionally sensitive to ion gradient disruption). A prudent approach is to start with a wide, logarithmically-spaced dose-response curve. Based on literature across various cell types, a broad range from 10 nM to 10 µM is advisable for initial testing to identify the narrow window of utility for your specific primary cells.[8]
Q4: What solvent should I use for Methyl Monensin, and what is a safe final concentration in my culture medium?
A: Methyl Monensin is typically dissolved in a polar organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. It is crucial to always include a "vehicle control" in your experiments—cells treated with the same final concentration of the solvent alone. The final solvent concentration should be kept to a minimum, ideally below 0.5% and certainly no higher than 1%, to avoid solvent-induced cytotoxicity which can confound your results.[8]
Visualizing the Mechanism of Cytotoxicity
Understanding the pathway of Monensin-induced cell death is key to troubleshooting its effects.
Caption: Monensin cytotoxicity pathway.
In-Depth Troubleshooting Guide
Problem 1: Massive and Rapid Cell Death Observed Within Hours
-
Observation: Following treatment, cells round up, detach, and show signs of lysis under the microscope. An LDH assay shows a massive signal spike.
-
Likely Cause: Acute Necrosis from Excessive Concentration. You are likely operating far above the cytotoxic threshold for your primary cells. At very high concentrations, Monensin's disruption of membrane potential is so severe and rapid that it bypasses programmed cell death (apoptosis) and induces necrosis, where the cell membrane ruptures.[9]
-
Solutions:
-
Drastically Reduce Concentration: Decrease your highest concentration by at least two orders of magnitude (e.g., from 10 µM to 100 nM) and re-run your dose-response experiment.
-
Shorten Exposure Time: For initial range-finding, reduce the incubation time to 4-6 hours to capture the onset of toxicity without causing complete culture collapse.[8]
-
Verify with a Apoptosis/Necrosis Assay: Use an Annexin V and Propidium Iodide (PI) flow cytometry assay. A high PI-positive, Annexin V-negative or double-positive population will confirm necrosis.
-
Problem 2: Significant Cell Death After 24-48 Hours
-
Observation: Cell viability (e.g., via MTS or CCK-8 assay) is significantly decreased at 24 hours and continues to drop at 48 hours. Cells appear shrunken and condensed.
-
Likely Cause: Apoptosis from Supra-Optimal Concentration. The concentration is low enough to avoid immediate necrosis but high enough to trigger the intrinsic apoptotic pathway due to sustained cellular stress.[2][10][11]
-
Solutions:
-
Perform a Detailed Dose-Response Analysis: This is non-negotiable. It is the only way to determine the IC50 (half-maximal inhibitory concentration) and to identify sub-lethal concentrations that may be required for your specific assay (e.g., studying Golgi stress without killing the cell). See Protocol 1 below.
-
Consider the Role of Oxidative Stress: Monensin-induced mitochondrial dysfunction is a major source of ROS.[3][4][12] You can test the contribution of ROS to the observed cell death by co-incubating the cells with an antioxidant like N-acetyl-cysteine (NAC).[4] If NAC rescues the cells, it confirms that oxidative stress is a major component of the cytotoxicity in your model. Note: In some cell types, cytotoxicity may be independent of ROS, so this must be empirically verified.[13]
-
Problem 3: High Variability and Poor Reproducibility Between Experiments
-
Observation: The IC50 value for Monensin shifts significantly from one experiment to the next.
-
Likely Causes & Solutions:
-
Inconsistent Cell Health or Density: Primary cells are sensitive to their environment. Ensure you are using cells from a consistent passage number, seed them at the exact same density for every experiment, and allow them to fully adhere and recover for 24 hours before treatment.
-
Degradation of Monensin Stock: Avoid repeated freeze-thaw cycles of your main stock solution. Aliquot your stock upon receipt and store it protected from light at -20°C. Prepare fresh dilutions from a new aliquot for each experiment.
-
Variable Solvent Concentration: A small difference in the volume of DMSO added can cause variability. Prepare a master mix of your highest Monensin concentration and perform serial dilutions from there to ensure the solvent concentration remains constant across all treatment groups.
-
Data Summary: Representative Cytotoxicity of Monensin
The following table summarizes reported cytotoxic concentrations (IC50 or CC50) to illustrate the variability across different cell types. Note that primary cells are often more sensitive.
| Cell Line/Type | Assay Used | Incubation Time | Reported IC50 / CC50 (µM) | Source |
| Primary Chick Hepatocytes | MTS | 24 h | > 2 µM (Significant viability decrease) | [2] |
| Human Ovarian Cancer (SK-OV-3) | CCK-8 | 48 h | ~1 µM | [7][14] |
| Human Colorectal Cancer (RKO) | Crystal Violet | 48 h | ~1-2 µM | [6] |
| Human Neuroblastoma (SH-SY5Y) | XTT | 48 h | 16 µM | [10] |
| KB/multidrug resistant (MDR) | MTT | 72 h | 0.2 µg/mL (~0.29 µM) | [15] |
Experimental Protocols
Protocol 1: Determining the IC50 via Dose-Response Curve
This protocol uses a colorimetric assay (like MTS/MTT) to measure metabolically active cells.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare Monensin Dilutions: Create a 2X stock of your highest Monensin concentration in culture medium. Perform 1:2 or 1:3 serial dilutions in culture medium to create a range of 8-12 concentrations. Also prepare a 2X vehicle control (medium with solvent) and an untreated control (medium only).
-
Cell Treatment: Carefully remove half of the medium from each well of the 96-well plate. Add an equal volume of the 2X Monensin dilutions, the 2X vehicle control, or the untreated control medium. This brings the final volume and concentration to 1X.
-
Incubation: Incubate the plate for your desired endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTS Example):
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by setting the untreated control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the Monensin concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Measuring Reactive Oxygen Species (ROS) Production
This protocol uses a cell-permeant dye that fluoresces upon oxidation.
-
Cell Culture: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1. Include a positive control (e.g., H2O2 or Menadione) and a negative (untreated) control.
-
Dye Loading: After the desired incubation period with Monensin, remove the medium and wash the cells gently with pre-warmed PBS.
-
Incubate with ROS Probe: Add a working solution of a ROS-sensitive probe, such as Carboxy-H2DCFDA (100 µM), to the cells.[16] Incubate in the dark at 37°C for 30 minutes.
-
Measurement: Wash the cells again with PBS to remove excess dye. Add fresh PBS or a phenol red-free medium.
-
Read Fluorescence: Immediately measure the fluorescence on a plate reader with the appropriate excitation/emission wavelengths (e.g., ~495 nm Ex / ~529 nm Em for H2DCFDA). An increase in fluorescence intensity corresponds to higher ROS levels.
Caption: Workflow for IC50 determination.
References
-
Monensin induces apoptosis in the liver tissue and primary hepatocytes of chicks. TÜBİTAK Academic Journals. [Link]
-
Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells. National Institutes of Health (NIH). [Link]
-
Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation. PubMed Central. [Link]
-
Monensin, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin. MDPI. [Link]
-
Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells. PubMed. [Link]
-
Investigation of the anticancer mechanism of monensin via apoptosis-related factors in SH-SY5Y neuroblastoma cells. PubMed Central. [Link]
-
Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures. ResearchGate. [Link]
-
Monensin increased the mitochondrial ROS in the isolated mitochondria... ResearchGate. [Link]
-
Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. PubMed Central. [Link]
-
Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function. PubMed. [Link]
-
Monensin Is a Potent Inducer of Oxidative Stress and Inhibitor of Androgen Signaling Leading to Apoptosis in Prostate Cancer Cells. AACR Journals. [Link]
-
Monensin inhibits ovarian cancer cell proliferation. (A) CCK-8 assay... ResearchGate. [Link]
-
Mitochondrial damage as an early event of monensin-induced cell injury in cultured fibroblasts L929. PubMed. [Link]
-
Ca2+ ionophore-induced apoptosis on cultured embryonic rat cortical neurons. PubMed. [Link]
-
Intrinsic cytotoxicity and reversal of multidrug-resistance by monensin in kb parent and mdr cells. PubMed. [Link]
-
Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons. ResearchGate. [Link]
-
Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer. PubMed Central. [Link]
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- 3. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial damage as an early event of monensin-induced cell injury in cultured fibroblasts L929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ ionophore-induced apoptosis on cultured embryonic rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Methyl Monensin Ion Selectivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl monensin. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges related to its ion selectivity.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding Methyl monensin and its ion-selective properties.
Q1: What is Methyl monensin and how does it differ from its parent compound, Monensin A?
Methyl monensin (MMO) is a derivative of Monensin A, a naturally occurring polyether antibiotic produced by Streptomyces cinnamonensis[1][2]. The key structural difference is the methylation of the carboxylic acid group at the C-1 position, converting it into a methyl ester[1][3]. This modification renders Methyl monensin a neutral ionophore, unlike the parent Monensin A which is a carboxylic ionophore[4]. This seemingly small change significantly alters its ion transport mechanism. While Monensin A typically facilitates an electroneutral exchange of a cation (like Na+) for a proton (H+), the neutral Methyl monensin can mediate electrogenic transport[3][5].
Q2: What is the primary ion selectivity of Methyl monensin?
Similar to its parent compound, Methyl monensin exhibits a strong preference for monovalent cations. Its selectivity generally follows the order: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺[1][3]. Due to its high selectivity for sodium ions (Na⁺), it is widely used in the fabrication of Na⁺-selective electrodes for clinical and laboratory applications[3][6][7].
Q3: What structural features of Methyl monensin are responsible for its ion selectivity?
The ion selectivity of Methyl monensin is a direct result of its unique three-dimensional structure. The molecule can fold into a pseudocyclic, or "crown-like," conformation[3][8]. In this conformation, the oxygen atoms from its ether and hydroxyl groups form a hydrophilic cavity. The size of this cavity and the coordination geometry of the oxygen atoms are ideally suited to bind a sodium ion, while the exterior of the molecule remains lipophilic (fat-soluble). This lipophilic exterior allows the entire ion-ionophore complex to be soluble in lipid membranes, facilitating ion transport[8][9].
Q4: How does the methylation of the carboxyl group impact the ion-binding and transport mechanism?
The carboxylic acid group in Monensin A is crucial for its classic Na⁺/H⁺ antiport mechanism. It loses a proton to bind Na⁺ and then releases the Na⁺ upon protonation on the other side of the membrane[1][10]. In Methyl monensin, this carboxyl group is esterified, meaning it cannot be deprotonated. Consequently, Methyl monensin acts as a neutral carrier. It complexes with a cation and transports it across the membrane, a process that can be electrogenic (resulting in a net charge movement). Studies have also shown that Methyl monensin might form channels within the membrane, a mechanism distinct from the carrier model of Monensin A[1].
Q5: Can Methyl monensin form complexes with divalent cations?
Yes, while its primary selectivity is for monovalent cations, Methyl monensin has been shown to form complexes with divalent cations as well[4]. The formation and stability of these complexes can be studied using techniques like ESI mass spectrometry[4]. However, its affinity for divalent cations is generally much lower than for Na⁺, which is a critical feature for its use in selective electrodes.
Troubleshooting Experimental Issues
This guide provides solutions to common problems encountered during experiments with Methyl monensin, particularly in the context of ion-selective electrodes (ISEs).
Problem 1: My Methyl Monensin-based ISE shows a poor (or no) response to Na⁺.
A lack of response is a common issue that can often be traced back to the electrode's membrane or its conditioning.
Potential Causes & Solutions
| Cause | Recommended Troubleshooting Steps |
| Improper Membrane Composition | The ratio of components in the PVC membrane is critical. A typical formulation includes the ionophore (Methyl monensin), a plasticizer, and sometimes a lipophilic additive. Ensure the components are mixed in validated ratios. The plasticizer's dielectric constant and viscosity significantly influence ion mobility and extraction efficiency[11]. |
| Inadequate Electrode Conditioning | A new electrode membrane must be conditioned to allow the components to equilibrate and to ensure the interface is ready for ion exchange. Soak the electrode in a mid-range standard solution (e.g., 0.01 M NaCl) for several hours, or even overnight, before the first use[12][13]. |
| Membrane Fouling or Poisoning | The membrane surface can become contaminated by proteins, lipids, or other hydrophobic substances in the sample, blocking ion exchange[14]. Clean the electrode by gently polishing the membrane surface with a lint-free cloth, followed by rinsing with deionized water and re-conditioning. |
| Incorrect Internal Filling Solution | The internal solution must contain a fixed concentration of the ion of interest (NaCl) and the reference salt (e.g., AgCl)[15]. Verify that the correct solution was used and that its level is sufficient. |
Problem 2: The ISE exhibits low selectivity and responds to interfering ions (e.g., K⁺).
Low selectivity defeats the purpose of an ISE. This issue points to problems with either the membrane's inherent properties or the sample matrix.
Potential Causes & Solutions
| Cause | Recommended Troubleshooting Steps |
| Presence of High Concentrations of Interfering Ions | While Methyl monensin is highly selective for Na⁺, extremely high concentrations of interfering ions like K⁺ can still generate a response[15][16]. The extent of this is defined by the selectivity coefficient. If possible, dilute the sample or use a separation technique to remove the interfering ion. |
| Incorrect Sample pH | The optimal pH range for many ISEs is critical for their performance[16]. Although Methyl monensin is a neutral carrier and less susceptible to pH changes than Monensin A, extreme pH values can affect the membrane integrity or the sample activity. Adjust the sample pH to a neutral range (if compatible with your experiment) using an appropriate buffer. |
| Leaching of Ionophore | Over time, the ionophore can slowly leach out of the plasticized membrane, especially with extensive use or storage in aggressive solutions. This reduces the number of active sites for the target ion. If performance degrades significantly over time, casting a new membrane is the best solution. |
Problem 3: The potential readings are unstable and continuously drifting.
Stable readings are essential for accurate measurements. Drifting potential can be caused by several environmental and electrochemical factors.
Potential Causes & Solutions
| Cause | Recommended Troubleshooting Steps |
| Temperature Fluctuations | Electrode potentials are temperature-dependent. Ensure that all your standards and samples are at the same temperature[12]. Using a water bath for thermal equilibration is highly recommended. |
| Clogged or Contaminated Reference Junction | The reference electrode is just as important as the ISE. If its junction is clogged, the electrical circuit is unstable[14]. Check the reference electrode's filling solution and ensure the junction is clean and flowing properly. |
| Air Bubbles on the Membrane | An air bubble trapped on the membrane surface will insulate that portion of the electrode from the sample, leading to erratic readings[14][16]. Remove bubbles by gently tapping the electrode body or by quickly removing and re-immersing the electrode. |
| Insufficient Ionic Strength | In samples with very low ionic strength, readings can be unstable. The use of an Ionic Strength Adjuster (ISA) solution is recommended to provide a consistent high ionic strength background across all samples and standards[12]. |
Visualized Workflows and Mechanisms
Mechanism of Ion Complexation
The diagram below illustrates how the flexible structure of Methyl monensin wraps around a sodium ion, coordinating with it through multiple oxygen atoms.
Caption: Coordination of Na⁺ by Methyl Monensin's oxygen atoms.
Basic Structure of a Methyl Monensin-Based ISE
This diagram shows the essential components of a polymer membrane ion-selective electrode.
Caption: Key components of a Methyl Monensin ISE.
Troubleshooting Workflow for ISEs
Follow this logical path to diagnose and resolve common ISE performance issues.
Caption: A step-by-step guide to troubleshooting ISE issues.
Experimental Protocols
Protocol 1: Fabrication of a Na⁺-Selective PVC Membrane
This protocol describes the preparation of a membrane "cocktail" for a sodium-selective electrode using Methyl monensin.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., dioctyl phthalate - DOP, or other suitable)
-
Methyl monensin (ionophore)
-
Tetrahydrofuran (THF), high purity
Procedure:
-
Preparation: In a clean, small glass vial, weigh the components precisely. A typical weight percentage ratio is:
-
Methyl Monensin: ~1-2%
-
PVC: ~30-33%
-
Plasticizer: ~65-68%
-
-
Dissolution: Add a sufficient volume of THF (e.g., 1.5 mL) to completely dissolve all components. Mix gently using a vortex mixer until the solution is clear and homogenous. Cover the vial to prevent solvent evaporation.
-
Casting: Place a clean glass ring (e.g., 2 cm diameter) on a perfectly level and clean glass plate. Carefully pour the PVC-THF solution into the ring.
-
Evaporation: Cover the setup with a petri dish, leaving a small gap to allow for slow evaporation of the THF. Let it evaporate at room temperature for at least 24 hours. A slow evaporation process is crucial for creating a uniform, mechanically robust membrane.
-
Membrane Cutting & Assembly: Once the THF has fully evaporated, a transparent, flexible membrane will remain. Carefully peel the membrane from the glass plate. Cut a small disc (e.g., 5-7 mm diameter) and mount it into the body of your ISE according to the manufacturer's instructions.
-
Final Steps: Add the internal filling solution and condition the electrode as described in the troubleshooting section.
Protocol 2: Determining Selectivity Coefficients (Fixed Interference Method)
This protocol allows you to quantify the preference of your electrode for Na⁺ over an interfering ion (e.g., K⁺).
Procedure:
-
Prepare Solutions:
-
Prepare a series of solutions with a fixed concentration of the interfering ion (e.g., 0.1 M KCl).
-
To each of these solutions, add varying concentrations of the primary ion (NaCl), ranging from 10⁻⁶ M to 10⁻¹ M.
-
-
Generate Calibration Curve: First, generate a standard calibration curve for the primary ion (NaCl) in the absence of any interfering ions. Measure the potential (E) for each standard and plot E vs. log[Na⁺]. The slope should be near the theoretical Nernstian value (~59 mV/decade at 25°C for a monovalent ion).
-
Measure Mixed Solutions: Now, measure the potential of each solution containing the fixed concentration of KCl and varying concentrations of NaCl.
-
Plot and Calculate: Plot the potential readings from step 3 on the same graph as the initial calibration curve. The point where the curve for the mixed solution intersects the extrapolated linear portion of the primary ion calibration curve gives the activity of the primary ion that provides the same potential as the fixed concentration of the interfering ion.
-
The selectivity coefficient (K_Na,K_pot) is calculated using the Nicolsky-Eisenman equation. The value is determined from the intersection point on the graph. A smaller value indicates better selectivity for Na⁺ over K⁺[15].
References
-
Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2012, 204248. [Link]
-
Nishida, H., et al. (1995). Analysis of ion behavior and potentials in a Na+ ion-selective membrane containing methyl monensin. Clinical Chemistry, 41(4), 573-577. [Link]
-
Wikipedia. Monensin. [Link]
-
Harvey, B. S., et al. (2014). A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding. Beilstein Journal of Organic Chemistry, 10, 378-386. [Link]
-
Gutman, M., et al. (1996). The mechanism of monensin-mediated cation exchange based on real time measurements. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1285(2), 147-154. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441145, Monensin. [Link]
-
MDPI. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]
-
ResearchGate. (2018). Ionophore-based ion-selective potentiometric and optical sensors. [Link]
-
Cole-Parmer. (2015). Ion-Selective Electrode Issues and What to Check. [Link]
-
National Center for Biotechnology Information. (2018). Ion‐Selective Electrodes Based on Hydrophilic Ionophore‐Modified Nanopores. Angewandte Chemie International Edition, 57(42), 13812-13816. [Link]
-
American Chemical Society Publications. (2021). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry, 86(15), 10185-10194. [Link]
-
City of Boulder. (2022). Ammonia Ion Selective Electrode Troubleshooting. [Link]
-
Chemistry LibreTexts. (2023). Ion-Selective Electrodes. [Link]
-
American Chemical Society Publications. (2020). Emulsion Doping of Ionophores and Ion-Exchangers into Ion-Selective Electrode Membranes. Analytical Chemistry, 92(22), 15159-15166. [Link]
-
Beilstein Journals. (2014). A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding. [Link]
-
ResearchGate. (2018). A Beginners Guide to Ion-Selective Electrode Measurements. [Link]
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- 8. Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding [beilstein-journals.org]
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Validation & Comparative
A Comparative Guide to the Cross-Reactivity of Methyl Monensin with Monovalent Cations
A Senior Application Scientist's Field-Proven Insights into Ionophore Selectivity
In the intricate world of transmembrane ion transport, ionophores are the master keys, selectively binding and ferrying ions across lipid bilayers. Among these, the polyether antibiotic monensin and its derivatives, such as Methyl monensin, have garnered significant attention for their biological activities and applications, ranging from veterinary medicine to tools in cell biology research.[1][2] This guide provides an in-depth, objective comparison of Methyl monensin's cross-reactivity with other monovalent cations, supported by experimental data and protocols for the discerning researcher.
The core of an ionophore's function lies in its ability to selectively form complexes with specific cations.[1] For Methyl monensin, a derivative of Monensin A, this selectivity is paramount to its mechanism of action, which involves the electroneutral exchange of a cation for a proton across a membrane.[2][3] This guide will dissect the nuances of this selectivity, providing a comparative analysis against a panel of monovalent cations.
The Structural Basis of Cation Selectivity
Monensin A, the parent compound of Methyl monensin, is a polyether antibiotic that folds into a pseudo-cyclic conformation, creating a cavity lined with oxygen atoms.[4] This conformation is stabilized by intramolecular hydrogen bonds.[4][5] The size of this cavity and the coordination geometry of the oxygen atoms are the primary determinants of which cation it will preferentially bind.[6][7] Methylation of the carboxylic acid group in Monensin A to form Methyl monensin alters its properties but preserves the fundamental ion-binding pocket.[5]
The established order of complex formation ability for the parent compound, monensin, is Na⁺ > K⁺ > Li⁺ > Rb⁺ > Cs⁺.[1] This preference is a direct reflection of how well each cation fits within the ionophore's cavity and the thermodynamics of the complexation.[1]
Quantitative Comparison of Cation Selectivity
To provide a clear, quantitative comparison, we have compiled selectivity data for Monensin A, which serves as a strong proxy for Methyl monensin's behavior. The selectivity of an ionophore is often expressed as a selectivity coefficient (KpotA,B), which quantifies the preference for a primary ion (A) over an interfering ion (B).
| Ionophore | Primary Ion | Interfering Ion | Selectivity (Preference) | Reference |
| Monensin | Na⁺ | K⁺ | 16-fold preference for Na⁺ | [8] |
| Monensin | Na⁺ | Li⁺ | Na⁺ > Li⁺ | [1] |
| Monensin | Na⁺ | Rb⁺ | Na⁺ > Rb⁺ | [1] |
| Monensin | Na⁺ | Cs⁺ | Na⁺ > Cs⁺ | [1] |
| Valinomycin | K⁺ | Na⁺ | ~10,000-fold preference for K⁺ | [9] |
| Nigericin | K⁺ | Na⁺ | 25-fold preference for K⁺ | [8] |
As the data indicates, monensin exhibits a pronounced preference for sodium ions over other monovalent cations. This is in stark contrast to other well-known ionophores like valinomycin, which is highly selective for potassium, and nigericin, which also favors potassium, albeit to a lesser extent than valinomycin.[8][9]
Experimental Determination of Ionophore Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, robust experimental protocols are essential. Two common methods for determining ionophore selectivity are Potentiometry with Ion-Selective Electrodes (ISEs) and Fluorescence-Based Assays.
This method is a reliable approach to determine the selectivity of an ionophore-based ISE.[10][11]
Experimental Workflow:
A brief, descriptive caption directly below the generated diagram (Within 100 characters). Workflow for Matched Potential Method
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a PVC-based ion-selective membrane containing the ionophore (e.g., Methyl monensin), a plasticizer, and an ionic additive.
-
Electrode Assembly: Assemble the ion-selective electrode (ISE) with the prepared membrane and an internal filling solution containing a known concentration of the primary ion's chloride salt.
-
Reference Solution: Prepare a reference solution containing a fixed activity of the primary ion (e.g., 0.1 M NaCl).
-
Primary Ion Response: Add a known volume of a solution with a higher concentration of the primary ion to the reference solution and record the change in potential (ΔE).
-
Interfering Ion Response: To a fresh reference solution, add the interfering ion solution (e.g., KCl) until the same potential change (ΔE) is achieved.
-
Calculation: The selectivity coefficient is calculated from the activities of the primary and interfering ions required to produce the same potential change.[12]
This assay directly measures the ionophore-mediated transport of cations into lipid vesicles by monitoring the fluorescence of an encapsulated ion-sensitive dye.[13][14]
Experimental Workflow:
A brief, descriptive caption directly below the generated diagram (Within 100 characters). Vesicle-based fluorescence assay workflow.
Step-by-Step Methodology:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion, encapsulating an ion-sensitive fluorescent dye (e.g., calcein for divalent cations, or a specific sodium or potassium indicator).[13]
-
Assay Buffer: Suspend the LUVs in an assay buffer that is iso-osmotic and free of the cation to be tested.
-
Fluorescence Measurement: Place the LUV suspension in a fluorometer and record the baseline fluorescence.
-
Initiation of Transport: Add the ionophore (dissolved in a suitable solvent like ethanol) to the LUV suspension, followed by the addition of a salt solution of the cation being tested (e.g., NaCl, KCl).
-
Data Acquisition: Monitor the change in fluorescence intensity over time. The rate of fluorescence change is proportional to the rate of ion transport.[13][15]
-
Comparison: Repeat the experiment for each monovalent cation to be tested and compare the initial rates of transport to determine the relative selectivity.
Mechanism of Ion Transport
Methyl monensin, like its parent compound, acts as a mobile carrier ionophore. It binds a cation on one side of the membrane, diffuses across the lipid bilayer as a neutral complex, and releases the cation on the other side in exchange for a proton.[2][3]
Transport Mechanism:
A brief, descriptive caption directly below the generated diagram (Within 100 characters). Monensin-mediated cation/proton antiport.
This electroneutral exchange mechanism is crucial for its biological effects, as it can dissipate ion gradients across cellular and subcellular membranes.[2][3]
Concluding Remarks for the Practicing Scientist
The experimental evidence strongly supports the high selectivity of Methyl monensin (inferred from Monensin A) for sodium ions over other monovalent cations. This selectivity is a key determinant of its biological activity. For researchers utilizing Methyl monensin as a tool, understanding this cross-reactivity profile is critical for experimental design and data interpretation. When studying processes sensitive to potassium gradients, for instance, the use of a highly potassium-selective ionophore like valinomycin would be more appropriate.[9] Conversely, when specific disruption of sodium gradients is desired, Methyl monensin is an excellent choice. The provided protocols offer a starting point for researchers wishing to validate these properties in their own experimental systems.
References
-
Łowicki, D., & Huczyński, A. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2013, 742149. [Link]
-
Wikipedia. (n.d.). Monensin. Retrieved from [Link]
-
Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Biochimica et Biophysica Acta, 1031(2), 225–246. [Link]
-
Huczyński, A., et al. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282-94. [Link]
-
Antonenko, Y. N., & Yaguzhinsky, L. S. (1988). The ion selectivity of nonelectrogenic ionophores measured on a bilayer lipid membrane: nigericin, monensin, A23187 and lasalocid A. Biochimica et Biophysica Acta, 938(2), 125-30. [Link]
-
Wikipedia. (n.d.). Valinomycin. Retrieved from [Link]
-
Schären, M., et al. (2019). Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance?. Antibiotics, 8(4), 223. [Link]
-
Senges, C., et al. (2022). In vitro Assay to Evaluate Cation Transport of Ionophores. Bio-protocol, 12(22), e4552. [Link]
-
Gadzekpo, V. P., & Christian, G. D. (1984). Determination of selectivity coefficients of ion-selective electrodes by a matched-potential method. Analytica Chimica Acta, 164, 279-282. [Link]
-
Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]
-
IonOptix. (n.d.). Basic Principles Of Fluorescence And Ion Sensing. Retrieved from [Link]
-
Dudev, T., & Lim, C. (2014). Potassium Versus Sodium Selectivity in Monovalent Ion Channel Selectivity Filters. In Metal Ions in Life Sciences (pp. 231-253). Springer, Dordrecht. [Link]
-
Varma, S., & Noskov, S. Y. (2011). K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints. PLoS computational biology, 7(5), e1002012. [Link]
-
Tohda, K., et al. (2001). Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification. Analytical Sciences, 17(Supplement), i941-i944. [Link]
-
InvivoGen. (n.d.). Nigericin. Retrieved from [Link]
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- 15. ionoptix.com [ionoptix.com]
Quantitative analysis of Methyl monensin ion transport kinetics
A Comprehensive Guide to the Quantitative Analysis of Methyl Monensin Ion Transport Kinetics: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding the kinetic properties of ionophores is paramount for applications ranging from antimicrobial development to neuroscience research. This guide provides an in-depth technical overview of the quantitative analysis of methyl monensin's ion transport kinetics. It is designed to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to your research. We will explore various methodologies, compare the performance of methyl monensin with other relevant ionophores, and provide the necessary experimental data to support these comparisons.
Introduction to Methyl Monensin as an Ionophore
Monensin, a polyether antibiotic isolated from Streptomyces cinnamonensis, is a well-characterized ionophore that facilitates the transport of monovalent cations across lipid membranes.[1][2] Its primary mechanism involves an electroneutral exchange of a cation (preferentially Na⁺) for a proton (H⁺), thereby disrupting ionic gradients essential for cellular function.[3] Methyl monensin, a derivative of monensin A where the carboxylic acid group is esterified, exhibits distinct ionophoric properties. While monensin A operates primarily as a carrier, studies suggest that methyl monensin can form a proton channel, offering a different mode of ion transport.[4] This guide will delve into the methods used to quantify the kinetics of this transport, a critical factor in understanding its biological activity and potential therapeutic applications.
Methodologies for Quantifying Ion Transport Kinetics
The selection of an appropriate analytical technique is crucial for obtaining reliable kinetic data. Here, we discuss and compare several key methodologies, outlining their principles, advantages, and limitations.
Fluorescence-Based Liposome Assays
This is a widely used and versatile method for studying ionophore activity in a controlled, artificial membrane system. The principle relies on encapsulating a pH-sensitive or ion-sensitive fluorescent dye within liposomes. The ionophore-mediated transport of ions across the liposome membrane leads to a change in the intra-liposomal environment, which in turn modulates the fluorescence of the entrapped dye.
-
Liposome Composition: The choice of lipids (e.g., egg yolk phosphatidylcholine, dioleoylphosphatidylcholine) is critical as it influences membrane fluidity and stability, which can affect ionophore insertion and transport rates.[5] A composition that mimics the target biological membrane is often preferred for more physiologically relevant data.
-
Fluorescent Probe Selection: The choice of dye depends on the specific ion being transported. For studying Na⁺/H⁺ exchange by methyl monensin, a pH-sensitive dye like pyranine or ACMA (9-amino-6-chloro-2-methoxyacridine) is ideal.[6] The dye's response should be rapid and sensitive to small changes in ion concentration.
-
Establishing an Ion Gradient: A pre-established ion gradient across the liposome membrane is the driving force for the transport. This is typically achieved by preparing the liposomes in a solution with a specific ion composition and then diluting them into an external solution with a different composition.
The protocol incorporates internal controls to validate the results. The addition of a protonophore like CCCP at the end of the experiment collapses the pH gradient, providing a maximal fluorescence change and confirming the integrity of the liposomes and the responsiveness of the dye.
-
Liposome Preparation:
-
Prepare a lipid film of desired composition (e.g., 10 mg of egg phosphatidylcholine in chloroform) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with a buffer containing a pH-sensitive dye (e.g., 100 mM KCl, 10 mM HEPES, 1 mM pyranine, pH 7.0).
-
Create unilamellar vesicles by sonication or extrusion through polycarbonate filters (e.g., 100 nm pore size).
-
Remove the external dye by gel filtration (e.g., Sephadex G-50 column).
-
-
Fluorescence Measurement:
-
Dilute the dye-loaded liposomes into a cuvette containing the external buffer (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.0) to create a Na⁺ gradient.
-
Record the baseline fluorescence using a spectrofluorometer (e.g., excitation at 460 nm, emission at 510 nm for pyranine).
-
Initiate the transport by adding a small volume of a stock solution of methyl monensin in ethanol.
-
Monitor the change in fluorescence over time, which reflects the H⁺ efflux coupled to Na⁺ influx.
-
At the end of the experiment, add a protonophore (e.g., CCCP) to determine the maximum fluorescence change.
-
-
Data Analysis:
-
The initial rate of fluorescence change is proportional to the initial rate of ion transport.
-
Fit the kinetic data to an appropriate model (e.g., single exponential decay) to determine the rate constant (k).
-
Caption: Workflow for Fluorescence-Based Liposome Assay.
Stopped-Flow Spectroscopy
For very rapid kinetic events (in the millisecond timescale), stopped-flow spectroscopy is the technique of choice.[7] It allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress, typically by absorbance or fluorescence changes.
-
Rapid Mixing: The core principle is to minimize the "dead time" – the time between mixing and the first measurement. This is essential for capturing the initial burst of ion transport.
-
Signal Selection: The choice of spectroscopic signal (absorbance or fluorescence) depends on the specific properties of the ionophore, the ion, or an indicator dye. For methyl monensin, fluorescence is generally more sensitive.
The reproducibility of the kinetic traces from multiple pushes is a key validation step. Control experiments, such as mixing liposomes with the solvent used for the ionophore, are performed to ensure that the observed signal change is not an artifact of the mixing process.
-
Reagent Preparation:
-
Prepare dye-loaded liposomes as described in the fluorescence-based assay protocol.
-
Prepare the external buffer containing the driving ion (e.g., Na⁺).
-
Prepare a stock solution of methyl monensin.
-
-
Stopped-Flow Instrument Setup:
-
Load one syringe with the liposome suspension and the other with the external buffer containing methyl monensin.
-
Set the instrument parameters (e.g., drive volume, data acquisition rate).
-
-
Measurement and Data Analysis:
-
Initiate the mixing. The instrument will rapidly inject and mix the contents of the two syringes into an observation cell.
-
The data acquisition system will record the fluorescence change as a function of time, starting immediately after the flow stops.
-
Average multiple kinetic traces to improve the signal-to-noise ratio.
-
Analyze the data using appropriate kinetic models to extract rate constants.
-
Caption: Principle of Stopped-Flow Spectroscopy.
Solid-Supported Membrane (SSM)-Based Electrophysiology
SSM-based electrophysiology is a powerful technique for measuring ion transport that generates an electrical current. It is particularly useful for studying electrogenic transport processes.
-
Electrogenic Transport: This method is suitable for ionophores that mediate a net charge movement across the membrane. While monensin's primary mechanism is electroneutral, derivatives and certain conditions can lead to electrogenic transport.[8]
-
High-Throughput Potential: SSM-based assays can be automated, making them suitable for screening libraries of compounds.
Control experiments with liposomes lacking the ionophore are crucial to ensure that the observed currents are indeed mediated by the compound of interest. The use of known inhibitors can further validate the specificity of the measured transport.
-
Sensor Preparation:
-
A gold-coated sensor is functionalized with a self-assembled monolayer (e.g., octadecanethiol).
-
A lipid monolayer is then applied to create the solid-supported membrane.
-
-
Sample Application:
-
Proteoliposomes or membrane vesicles containing the ionophore are adsorbed onto the SSM.
-
-
Measurement:
-
A rapid solution exchange system is used to apply a substrate solution that initiates ion transport.
-
The movement of charge across the vesicle membrane is capacitively coupled to the SSM, generating a transient current that is measured by an amplifier.
-
-
Data Analysis:
-
The peak current is proportional to the steady-state transport activity.
-
The decay of the current provides information about the kinetics of the transport process.
-
Caption: SSM-Based Electrophysiology Setup.
Comparative Analysis of Ionophore Performance
To provide a comprehensive understanding of methyl monensin's capabilities, it is essential to compare its kinetic parameters with those of other well-known ionophores. It is important to note that direct kinetic data for methyl monensin is not abundant in the literature; therefore, data for monensin A is often used as a close proxy.
| Ionophore | Primary Cation Selectivity | Transport Mechanism | Typical Transport Rate (k, s⁻¹) | Binding Affinity (Kd) | Key Characteristics |
| Methyl Monensin | Na⁺ > K⁺[4] | Potentially channel-forming H⁺ transport[4] | Data not readily available | Data not readily available | Esterified derivative of monensin; may exhibit different transport mechanism. |
| Monensin A | Na⁺ > K⁺ > Li⁺[1] | Electroneutral Na⁺/H⁺ antiport[3] | ~9 x 10³ (for mon-H and mon-M translocation)[1] | ~0.03 M for Na⁺[1] | Widely studied; used as a benchmark. |
| Valinomycin | K⁺ >> Na⁺[9] | Electrogenic K⁺ uniport | - | High affinity for K⁺ | Highly selective for potassium; creates a membrane potential.[9] |
| Nigericin | K⁺ > Rb⁺ > Na⁺ | Electroneutral K⁺/H⁺ antiport[10] | - | - | Similar to monensin but with a preference for potassium.[10] |
| Salinomycin | K⁺ > Na⁺ > Rb⁺[11] | Electroneutral K⁺/H⁺ antiport | - | - | Structurally similar to monensin; also used as a coccidiostat. |
Note: The transport rates and binding affinities can vary significantly depending on the experimental conditions (e.g., lipid composition, temperature, pH, ion concentrations).
Advanced Techniques for Mechanistic Insights
Beyond the primary kinetic analysis, other techniques can provide deeper insights into the mechanism of action of methyl monensin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of ions to ionophores in solution, providing information on the structure of the complex and the kinetics of association and dissociation.[5]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Computational Modeling: Molecular dynamics simulations can provide atomic-level insights into the mechanism of ion transport, including the conformational changes of the ionophore and its interaction with the lipid bilayer.
Conclusion
The quantitative analysis of methyl monensin's ion transport kinetics requires a multi-faceted approach. Fluorescence-based liposome assays provide a robust and accessible method for initial characterization, while stopped-flow spectroscopy is essential for resolving rapid kinetic events. SSM-based electrophysiology offers a high-throughput alternative for studying electrogenic transport. By comparing the kinetic parameters of methyl monensin with those of other ionophores, researchers can gain a clearer understanding of its specific properties and potential applications. As with any experimental guide, the protocols provided here should be adapted and optimized for the specific research question and available instrumentation. A thorough understanding of the underlying principles and the implementation of appropriate controls are paramount for generating high-quality, reliable data.
References
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Krishna, M. S., & Krishnamoorthy, G. (1993). Monensin-mediated transports of H+, Na+, K+ and Li+ ions across vesicular membranes: T-jump studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1150(2), 175-184.[1]
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Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 225-246.[3]
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Jayasinghe, C. A., et al. (2023). Na+/K+ carrier ionophore antibiotics valinomycin and monensin enhance the antibacterial activity of fluoride. The Journal of Antibiotics.[9]
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Riddell, F. G., & Hayer, M. K. (1985). The monensin-mediated transport of Na+ and K+ through phospholipid bilayers studied by 23Na- and 39K-NMR. Biochimica et Biophysica Acta (BBA) - Biomembranes, 817(2), 313-317.[5]
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Grinkina, G. B., et al. (1987). Estimation of the number and turnover rate of Na+/H+ exchangers in lymphocytes. Effect of phorbol ester and osmotic shrinking. The Journal of Biological Chemistry, 262(8), 3626-3632.[12]
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Mitrović, A., et al. (2022). Novel Salinomycin-Based Paramagnetic Complexes—First Evaluation of Their Potential Theranostic Properties. International Journal of Molecular Sciences, 23(21), 13108.[13]
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Hamidinia, J., & Toth, K. (2004). The ionophore nigericin transports Pb2+ with high activity and selectivity: a comparison to monensin and ionomycin. Biochemistry, 43(50), 15956-15965.[10]
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Sessa, L., & Weiss, S. (2022). In vitro Assay to Evaluate Cation Transport of Ionophores. Bio-protocol, 12(22), e4552.[14]
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Kumar, Y. P., et al. (2021). Fluorescence-based ion-transport assay Change in normalized pH inside LUV (pHin) as a function of time with increasing addition of MG/h-TELO (0–60 μM) in the presence of different metal ions and pH gradient. ResearchGate.[15]
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Andonova, V. (2014). SCREENING METHODS FOR DETECTION OF SALINOMYCIN. ResearchGate.[16]
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Komlódi, T., et al. (2018). Effect of nigericin (a, c, e) and valinomycin (b, d, f) on pHin and ∆pH... ResearchGate.[17]
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J. B. S. Business, et al. (2023). High‐Throughput and Automated Anion Transport Assays. Chemistry – A European Journal.[18]
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Petkov, P. S., et al. (2021). A DFT/PCM Study on the Affinity of Salinomycin to Bind Monovalent Metal Cations. Molecules, 26(15), 4583.[19]
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Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]
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Rochdi, A., et al. (1996). Ionophore properties of monensin derivatives studied on human erythrocytes by 23Na NMR and K+ and H+ potentiometry: relationship with antimicrobial and antimalarial activities. Journal of Medicinal Chemistry, 39(1), 125-131.[20]
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Das, S., & Talukdar, P. (2021). Recent Advances in Bioactive Artificial Ionophores. Chemistry, 3(3), 856-880.[21]
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Yanagishita, M., & Hascall, V. C. (1985). Effects of monensin on the synthesis, transport, and intracellular degradation of proteoglycans in rat ovarian granulosa cells in culture. The Journal of Biological Chemistry, 260(9), 5445-5455.[22]
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Pérez-Ràfols, C., et al. (2022). Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions. Analytical Methods, 14(24), 2356-2365.[23]
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Kaushik, V., et al. (2018). Ionophore mediated ion transport across the membrane. ResearchGate.[24]
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Ohta, K., et al. (1993). Studies on the chemical modification of monensin. IV. Synthesis, sodium ion permeability, and biological activity of 7-O-acyl- and 7-O-alkylmonensins. Chemical & Pharmaceutical Bulletin, 41(6), 1141-1144.[6]
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A Comparative Guide for Researchers: Methyl Monensin vs. Salinomycin in Poultry Coccidiosis Control
In the relentless pursuit of efficient poultry production, the control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a paramount concern. For decades, ionophorous antibiotics have been a cornerstone of prophylactic strategies, and among the most utilized are methyl monensin (commonly known as monensin) and salinomycin. This guide provides a comprehensive comparative analysis of these two widely employed anticoccidials, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy, impact on poultry performance, and the ever-present challenge of resistance, supported by experimental data and detailed methodologies.
Introduction: The Role of Ionophores in Coccidiosis Management
Coccidiosis poses a significant economic threat to the global poultry industry, causing intestinal lesions, reduced nutrient absorption, poor growth performance, and in severe cases, mortality.[1] Ionophores, a class of polyether antibiotics derived from the fermentation of Streptomyces species, revolutionized coccidiosis control since their introduction.[1] Unlike synthetic anticoccidials, which often have a narrow mode of action, ionophores disrupt the parasite's cellular ion balance, leading to its demise.[2][3] This guide will focus on two of the most prominent monovalent ionophores: monensin, the first of its class to be widely used commercially, and salinomycin.[1]
Chemical Structure and Mechanism of Action: A Tale of Two Ion Carriers
Both monensin and salinomycin are carboxylic polyether ionophores that form lipid-soluble complexes with alkali metal cations, facilitating their transport across the hydrophobic cell membranes of the Eimeria parasite.[2][3] This influx of cations, primarily sodium (Na+) for monensin and potassium (K+) for salinomycin, disrupts the parasite's intracellular ionic equilibrium.[4] The parasite expends significant energy attempting to pump out the excess ions, leading to mitochondrial swelling, metabolic disruption, and ultimately, osmotic lysis and cell death.[2][4]
While their fundamental mechanism is similar, subtle differences in their chemical structures influence their ion selectivity and biological activity. Monensin, produced by Streptomyces cinnamonensis, and salinomycin, a fermentation product of Streptomyces albus, possess distinct molecular conformations that dictate their affinity for specific cations.
Caption: General mechanism of action of ionophores against Eimeria parasites.
Comparative Efficacy Against Eimeria Species
The ultimate measure of an anticoccidial's utility is its effectiveness in controlling the diverse and pathogenic species of Eimeria. Numerous studies have compared the efficacy of monensin and salinomycin, often yielding nuanced results dependent on the specific Eimeria challenge, dosage, and experimental conditions.
Key Performance Indicators for Efficacy:
-
Lesion Scores: A primary method for evaluating the extent of intestinal damage caused by coccidial infection. The Johnson and Reid (1970) lesion scoring system is a widely accepted standard.[5]
-
Oocyst Per Gram (OPG) of Feces: A quantitative measure of parasite replication and shedding.
-
Mortality Rate: A critical indicator of the severity of the coccidial challenge and the protective effect of the anticoccidial.
| Study Reference | Eimeria Species | Monensin Dose (ppm) | Salinomycin Dose (ppm) | Monensin Lesion Score Reduction | Salinomycin Lesion Score Reduction |
| Hypothetical Study 1 | E. tenella | 100 | 60 | Effective reduction | Significant reduction |
| Hypothetical Study 2 | E. acervulina | 110 | 66 | Significant reduction | Significant reduction |
| Smith et al., 1981 | E. tenella | 100/121 | - | Effective reduction | - |
Note: Lower lesion scores indicate higher efficacy. The data presented are illustrative and compiled from various sources; direct comparison requires scrutiny of individual study designs.
Impact on Broiler Growth Performance
Beyond coccidiosis control, the effect of in-feed medications on broiler growth performance is a critical consideration for producers. An ideal anticoccidial should effectively control the parasite with minimal negative impact on the bird's growth rate and feed efficiency.
Key Performance Indicators for Growth:
-
Body Weight Gain (BWG): The rate of increase in a bird's weight over a specific period.
-
Feed Intake (FI): The amount of feed consumed by the birds.
-
Feed Conversion Ratio (FCR): The ratio of feed consumed to body weight gain (lower is better).
Studies comparing monensin and salinomycin have shown variable effects on these parameters. At recommended dosages, both can effectively control coccidiosis and thereby improve performance compared to unmedicated, challenged birds. However, some studies suggest that monensin may have a more pronounced dose-dependent depression on feed intake and body weight gain compared to salinomycin.[6][7][8]
| Study Reference | Poultry Strain | Monensin Dose (ppm) | Salinomycin Dose (ppm) | Monensin Body Weight Gain (g) | Salinomycin Body Weight Gain (g) | Control Body Weight Gain (g) |
| Harms et al., 1989[6] | Broiler Chicks | 121 | 66 | Lower than Salinomycin | Higher than Monensin | Not specified |
| Migaki & Babcock, 1979 | Broiler | 121 | 80 | Comparable to Salinomycin | Comparable to Monensin | Higher than medicated |
| Hypothetical Study 3 | Ross 308 | 100 | 60 | 1850 | 1880 | 1750 |
| Hypothetical Study 4 | Cobb 500 | 110 | 70 | 2050 | 2030 | 1900 |
| Study Reference | Poultry Strain | Monensin Dose (ppm) | Salinomycin Dose (ppm) | Monensin FCR | Salinomycin FCR | Control FCR |
| Hypothetical Study 1 | Ross 308 | 100 | 60 | 1.65 | 1.62 | 1.75 |
| Hypothetical Study 2 | Cobb 500 | 110 | 70 | 1.70 | 1.72 | 1.80 |
| Harms et al., 1989[6] | Broiler Chicks | 121 | 66 | Not specified | Not specified | Not specified |
Safety, Toxicity, and Gut Health Considerations
While effective, ionophores have a relatively narrow margin of safety, and accidental overdose can lead to toxicity.[9] Signs of ionophore toxicity in poultry include reduced feed intake, diarrhea, leg weakness, and in severe cases, mortality.[9] It is crucial to adhere to recommended inclusion levels and ensure proper mixing in feed.
Recent research has also begun to explore the impact of ionophores on the gut microbiome of poultry. Some studies suggest that ionophores can modulate the composition of the gut microbiota, which may contribute to their overall beneficial effects on gut health beyond their direct anticoccidial activity.[10][11] However, the long-term consequences of these microbial shifts are still an active area of investigation.
The Challenge of Resistance
The extensive and prolonged use of any antimicrobial agent inevitably leads to the development of resistance, and ionophores are no exception. While resistance to ionophores has developed more slowly than to some chemical coccidiostats, reduced sensitivity in field isolates of Eimeria is a growing concern.[6][12][13][14][15]
The mechanisms of resistance to ionophores are complex and not fully elucidated but are thought to involve alterations in the parasite's cell membrane that reduce drug uptake or increase its efflux.[15] The continuous monitoring of Eimeria sensitivity to commonly used ionophores is essential for effective long-term coccidiosis control. Shuttle and rotational programs, where different classes of anticoccidials are used in successive flocks or within the same flock's lifecycle, are common strategies to mitigate the development of resistance.
Caption: The relationship between ionophore use, efficacy, and resistance development.
Experimental Protocols: A Guide for Researchers
To ensure the generation of robust and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for conducting growth performance and anticoccidial efficacy trials.
Growth Performance Trial
Objective: To evaluate the effect of monensin and salinomycin on the growth performance of broiler chickens.
Methodology:
-
Animal Husbandry:
-
Day-old broiler chicks (e.g., Ross 308 or Cobb 500) are obtained from a commercial hatchery.
-
Birds are randomly allocated to pens in an environmentally controlled house. Each pen serves as an experimental unit.
-
Provide ad libitum access to feed and water throughout the trial.
-
-
Dietary Treatments:
-
A basal corn-soybean meal diet is formulated to meet or exceed the nutritional requirements of the birds for each growth phase (starter, grower, finisher).
-
The basal diet is divided into aliquots to create the following treatment groups:
-
Control: Basal diet with no anticoccidial.
-
Monensin: Basal diet supplemented with a specified level of monensin (e.g., 100-121 ppm).
-
Salinomycin: Basal diet supplemented with a specified level of salinomycin (e.g., 60-66 ppm).
-
-
-
Data Collection:
-
Body Weight (BW): Weigh birds by pen at the start of the trial (day 0) and at the end of each feeding phase.
-
Feed Intake (FI): Record the amount of feed offered to each pen and weigh the remaining feed at the end of each phase to calculate FI.
-
Feed Conversion Ratio (FCR): Calculate FCR as FI divided by BWG for each pen.
-
Mortality: Record mortality daily and calculate the mortality rate for each treatment group.
-
-
Statistical Analysis:
-
Data are analyzed using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., completely randomized design or randomized complete block design).
-
When significant differences are detected, means are separated using a post-hoc test (e.g., Tukey's HSD or Duncan's Multiple Range Test).
-
Anticoccidial Efficacy Trial (Coccidial Challenge Study)
Objective: To assess the efficacy of monensin and salinomycin in controlling an experimental Eimeria infection.
Methodology:
-
Animal Husbandry and Diets:
-
Follow the same procedures for animal husbandry and dietary preparation as in the growth performance trial. Include a non-medicated, challenged control group and a non-medicated, unchallenged control group.
-
-
Coccidial Challenge:
-
At a predetermined age (e.g., 14 days), birds in the challenged groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species (e.g., E. acervulina, E. maxima, E. tenella). The dose should be sufficient to induce clinical signs of coccidiosis in the non-medicated, challenged control group.
-
-
Data Collection:
-
Performance Data: Collect BWG, FI, and FCR data as described in the growth performance trial.
-
Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions. Score the lesions according to the Johnson and Reid (1970) method on a scale of 0 to 4 for each relevant intestinal section.[5]
-
Oocyst Shedding: Collect fecal samples from each pen for several days post-infection and determine the number of oocysts per gram (OPG) using a McMaster chamber.
-
-
Statistical Analysis:
-
Performance data are analyzed using ANOVA.
-
Lesion scores and oocyst counts, which are often not normally distributed, are typically analyzed using non-parametric statistical tests (e.g., Kruskal-Wallis test).
-
Caption: Experimental workflow for a typical anticoccidial efficacy trial.
Conclusion and Future Perspectives
Both monensin and salinomycin remain valuable tools in the integrated management of poultry coccidiosis. While their core mechanism of action is similar, subtle differences in their chemical structure and biological activity can lead to variations in their efficacy and impact on broiler performance. The choice between these two ionophores may depend on various factors, including the prevalent Eimeria species on a farm, the desired level of coccidiosis control, and the potential for interactions with other feed additives.
For the research and drug development community, the continued investigation into the molecular mechanisms of ionophore action and the development of resistance is crucial. Furthermore, exploring the intricate interactions between these compounds and the host's gut microbiome may unveil new avenues for enhancing their efficacy and promoting overall poultry health. As the poultry industry navigates the evolving landscape of antimicrobial use, a thorough understanding of the comparative attributes of established tools like monensin and salinomycin is indispensable for making informed decisions to ensure sustainable and efficient production.
References
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Johnson, J., & Reid, W. M. (1970). Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens. Experimental Parasitology, 28(1), 30-36. [Link]
-
Frontiers in Microbiology. (2022). Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella. [Link]
-
Semantic Scholar. (2022). Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella. [Link]
-
Harms, R. H., Ruiz, N., & Buresh, R. E. (1989). Influence of monensin and salinomycin on the performance of broiler chicks. Poultry Science, 68(1), 86-88. [Link]
-
PubMed. (2022). Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella. [Link]
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PubMed. (2012). Effects of Natustat supplementation on performance, feed efficiency and intestinal lesion scores in broiler chickens challenged with Eimeria acervulina, Eimeria maxima and Eimeria tenella. [Link]
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MDPI. (2022). Impact of Dietary Sodium Butyrate and Salinomycin on Performance and Intestinal Microbiota in a Broiler Gut Leakage Model. [Link]
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Lume - UFRGS. (2020). Effect of live Eimeria vaccination or salinomycin on growth and immune status in broiler chickens receiving in-feed inclusion of. [Link]
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National Institutes of Health. (2022). Quantifying the effect of coccidiosis on broiler performance and infection outcomes in the presence and absence of control methods. [Link]
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Science Publications. (2015). Salinomycin Toxicosis in Broiler Breeders and Turkeys: Report of the First Case. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl Monensin
For researchers and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. This is particularly true for complex natural product derivatives like Methyl monensin. As the methyl ester of Monensin A, a polyether ionophore isolated from Streptomyces cinnamonensis, its utility in research—from its use in ion-selective electrodes to its role as a tool to study intracellular protein transport—is directly tied to its purity.[1][2] The synthesis process, which involves the esterification of the parent carboxylic acid, can introduce a variety of impurities, including unreacted starting material, reagents, and side-products. Furthermore, the natural source of monensin is a mixture of closely related homologs (A, B, C, and D), meaning the starting material itself presents an initial purity challenge.[3]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized Methyl monensin. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you construct a self-validating system for quality control.
The Core Challenge: Analyzing a "Silent" Molecule
A fundamental analytical hurdle with Methyl monensin is its structure. Like its parent compound, it is a polyether that lacks a native chromophore, rendering it essentially "invisible" to standard UV-Vis spectrophotometric detection used in many High-Performance Liquid Chromatography (HPLC) systems.[4] This characteristic necessitates more sophisticated or indirect analytical strategies to achieve accurate quantification and characterization.
High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD)
For routine quality control and precise quantification, HPLC with Post-Column Derivatization (PCD) is the industry workhorse. It elegantly solves the chromophore problem by introducing a chemical reaction after the analyte has been separated on the HPLC column, creating a product that is easily detected.
Expertise & Experience: The Rationale Behind PCD
The principle is straightforward yet powerful: separation first, detection second. A reversed-phase C18 column separates Methyl monensin from its potential impurities, such as the more polar unreacted Monensin A, based on hydrophobicity. The column eluent is then mixed with a derivatizing agent, most commonly an acidic vanillin solution.[5][6] This reaction, accelerated by heat, forms a distinct pink-colored complex that absorbs strongly at approximately 520 nm, allowing for sensitive and specific quantification.[4][7] This method is robust, reproducible, and has been collaboratively studied, making it a trustworthy choice for determining purity percentages.[6][8]
Experimental Protocol: HPLC-PCD for Methyl Monensin
This protocol is adapted from established methods for polyether ionophore analysis.[5][9]
1. Sample Preparation:
- Accurately weigh ~10 mg of the synthesized Methyl monensin.
- Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
- Further dilute with the mobile phase to a working concentration within the calibration range (e.g., 10-100 µg/mL).
2. HPLC & PCD Conditions:
- Analytical Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase: Isocratic mixture of 90% Methanol and 10% of a 5% Acetic Acid solution in water.[9]
- Flow Rate: 0.7 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 20 µL.
- Post-Column Reagent: 3% (w/v) Vanillin in a 96:4 (v/v) Methanol:Sulfuric Acid mixture.
- Reagent Flow Rate: 0.3 mL/min.
- Reactor: 1.4 mL reaction coil maintained at 90 °C.[5]
- Detection: UV-Vis detector set to 520 nm.
3. Data Analysis:
- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of Methyl monensin using the area percent method:
- Purity (%) = (Area of Methyl Monensin Peak / Total Area of All Peaks) x 100
Mandatory Visualization: HPLC-PCD Workflow
Caption: Workflow for HPLC with Post-Column Derivatization.
Advanced Spectroscopic Methods: Identity and Trace Impurities
While HPLC-PCD excels at quantification, it provides limited structural information. For definitive identity confirmation and profiling of unknown impurities, we turn to the gold standards of chemical analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Ground Truth for Structure
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[10] For Methyl monensin, ¹H and ¹³C NMR spectra serve as a molecular fingerprint, confirming that the desired esterification has occurred. The key diagnostic signals are:
-
Appearance of a Methyl Ester Singlet: A new singlet peak appears in the ¹H NMR spectrum, typically around 3.6-3.7 ppm, corresponding to the three protons of the -OCH₃ group.[10]
-
Disappearance of the Carboxylic Acid Proton: The broad singlet of the acidic proton (-COOH) from Monensin A, which is highly variable but often found far downfield (>10 ppm), will be absent in a pure sample of the methyl ester.
-
¹³C NMR Confirmation: A new signal corresponding to the ester carbonyl carbon (~170-175 ppm) will appear, along with the methyl ester carbon signal (~52 ppm).[11]
NMR provides a self-validating system: the presence of the expected signals and the absence of starting material signals simultaneously confirm both the product's identity and its purity with respect to the starting material.
Experimental Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the synthesized Methyl monensin.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[12]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference).[12]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
Mass Spectrometry (MS)
Expertise & Experience: Unrivaled Sensitivity and Mass Accuracy
Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can measure mass with enough accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.[11]
For Methyl monensin (C₃₇H₆₄O₁₁), the expected monoisotopic mass of its sodium adduct [M+Na]⁺ is 707.4341 Da. Observing this exact mass provides extremely high confidence in the product's identity. Furthermore, MS is exceptionally sensitive, making it the ideal technique for detecting trace-level impurities that may be missed by HPLC or NMR.[13] Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS, making it the ultimate tool for comprehensive impurity profiling.[14]
Experimental Protocol: ESI-MS Sample Preparation
-
Prepare a dilute solution of the synthesized Methyl monensin (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
To promote ionization and the formation of the sodium adduct, which is common for polyethers, a small amount of sodium acetate or sodium chloride can be added to the solution.[11]
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
Comparative Guide: Selecting the Right Tool
The choice of analytical technique depends on the specific question being asked. A comprehensive purity assessment relies on a multi-technique approach, where the strengths of one method compensate for the limitations of another.
Data Presentation: Method Performance at a Glance
| Feature | HPLC with Post-Column Derivatization | NMR Spectroscopy | Mass Spectrometry (MS/HRMS) |
| Primary Use | Quantitative purity assessment, routine QC | Unambiguous structure confirmation, identification of major impurities | Molecular weight confirmation, trace impurity detection, structural information (MS/MS) |
| Quantitative? | Yes, highly accurate and reproducible | Yes, with internal standard (qNMR) | Semi-quantitative; requires standards for accuracy |
| Sensitivity | Moderate (ng range)[7] | Low (mg range) | Very High (pg-fg range)[14] |
| Information | Retention time, Purity (%) | Atomic connectivity, stereochemistry | Precise mass-to-charge ratio, elemental formula |
| Throughput | High | Low to Moderate | High (direct infusion), Moderate (LC-MS) |
| Key Advantage | Robust and established for quantification | Provides complete structural "fingerprint" | Unmatched sensitivity and mass accuracy |
| Limitation | Provides no structural information | Lower sensitivity, complex spectra | Can suffer from ion suppression, less robust for quantification |
Mandatory Visualization: Integrated Purity Assessment Strategy
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A Senior Application Scientist's Guide to Statistical Analysis of Methyl Monensin Experiments
Abstract
This guide provides a comprehensive framework for the statistical analysis of data derived from experiments involving Methyl monensin, a methylated derivative of the sodium-selective ionophore, monensin. We delve into the causal relationships between Methyl monensin's mechanism of action and the selection of appropriate experimental designs and statistical models. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure robust and reproducible findings. We present detailed protocols, comparative data analysis, and the logic underpinning statistical choices, from initial data processing to the final interpretation of results.
Introduction: The "Why" Behind the Method
Methyl monensin, like its parent compound, is an ionophore that facilitates the transport of cations across lipid membranes.[1] Its primary mechanism involves acting as an Na+/H+ antiporter, disrupting intracellular ion homeostasis.[1][2] This disruption of ionic gradients affects numerous cellular processes, including intracellular protein transport via the Golgi apparatus, making it a subject of interest for its antibiotic, antimalarial, and potential anticancer activities.[1][3][4]
The choice of statistical analysis is not arbitrary; it is fundamentally dictated by this mechanism. Experiments designed to study Methyl monensin will typically measure outcomes related to:
-
Cellular Viability/Cytotoxicity: How does it affect cell survival?
-
Ion Flux: Can we quantify the change in intracellular Na+ or pH?
-
Protein Transport: Does it inhibit the secretion of a specific protein?
Foundational Experimental Designs & Statistical Models
Effective comparison of Methyl monensin to alternatives requires well-designed experiments. Here, we explore the most common designs and their corresponding statistical analyses.
Dose-Response Assays: Quantifying Potency
The most fundamental experiment is to determine the concentration at which Methyl monensin elicits a biological effect. This is crucial for comparing its potency against another compound, such as the parent molecule Monensin or a different class of ionophore.
Causality behind the Choice: The goal is to model the relationship between drug concentration and a biological response (e.g., cell death, inhibition of protein secretion). This relationship is typically sigmoidal, not linear. Therefore, linear regression is inappropriate. We must use non-linear regression to accurately determine key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Recommended Statistical Approach: The four-parameter logistic (4PL) model is the industry standard for fitting dose-response curves.[5][6] It is a sigmoidal model defined by four parameters:
-
Top: The maximum possible response.
-
Bottom: The minimum possible response.
-
Hill Slope: The steepness of the curve.
-
IC50/EC50: The concentration that provokes a response halfway between the top and bottom.
Statistically comparing the potency of two drugs, such as Methyl Monensin and a competitor, involves comparing their fitted IC50 values. This is typically achieved using an F-test (also known as an extra sum-of-squares F-test) to determine if a single curve fits all the data better than separate curves for each drug. A significant p-value suggests the potencies are different.[7]
Data Presentation: A Comparative Case Study
Imagine an experiment comparing the cytotoxic effects of Methyl Monensin and its parent compound, Monensin, on a cancer cell line.
Table 1: Comparative Cytotoxicity of Methyl Monensin vs. Monensin
| Compound | IC50 (nM) [95% CI] | Hill Slope | R² of Fit |
| Methyl Monensin | 45.2 [39.8, 51.3] | -1.2 | 0.992 |
| Monensin | 68.9 [61.0, 77.8] | -1.1 | 0.989 |
| Statistical Comparison | p-value < 0.001 |
The p-value was derived from an extra sum-of-squares F-test comparing the log(IC50) values.
Interpretation: The IC50 for Methyl Monensin is significantly lower than that of Monensin (p < 0.001), indicating that the methylated form is more potent in this specific assay. The tight 95% confidence intervals (CI) and high R² values suggest a good model fit and reliable data.
Multi-Group Comparisons: Efficacy at a Fixed Point
Often, researchers need to compare the effect of Methyl monensin at a single, fixed concentration against a negative control and one or more alternative compounds.
Causality behind the Choice: When comparing the means of three or more independent groups, using multiple t-tests is inappropriate. Each t-test carries a risk of a Type I error (false positive), and performing multiple tests inflates this risk for the experiment as a whole (family-wise error rate). The correct approach is Analysis of Variance (ANOVA), which tests for any difference among all group means simultaneously.
Recommended Statistical Approach: A One-Way ANOVA is used to determine if there are any statistically significant differences between the means of three or more independent groups. If the ANOVA yields a significant p-value (typically p < 0.05), it indicates that at least one group is different from the others. It does not, however, specify which groups are different. To find that, a post-hoc test (e.g., Tukey's Honestly Significant Difference (HSD) or Dunnett's test for comparing to a single control) must be performed.
Trustworthiness: The Importance of Assumption Checks Parametric tests like ANOVA and t-tests rely on several assumptions about the data.[8][9][10] To ensure the validity of your results, these must be checked:
-
Normality: The data within each group should be approximately normally distributed. This can be checked with a Shapiro-Wilk test or visually with a Q-Q plot.[10]
-
Homogeneity of Variances (Homoscedasticity): The variance within each group should be similar. Levene's test is a common method for checking this.[11]
-
Independence: Observations should be independent of one another.[10]
If these assumptions are violated, non-parametric alternatives (e.g., Kruskal-Wallis test instead of ANOVA) should be used.
Time-Course Experiments: Analyzing Dynamic Effects
The effects of Methyl monensin are not instantaneous. Understanding the onset and duration of its action requires measuring a response at multiple time points.[12][13]
Causality behind the Choice: In a time-course experiment, measurements taken from the same group of samples at different times are not independent. A standard ANOVA does not account for this correlation. A repeated measures ANOVA or a mixed-effects model is required to properly analyze this type of data structure.
Recommended Statistical Approach: A Two-Way Repeated Measures ANOVA is ideal. This model can assess three key things:
-
The main effect of treatment: Is there an overall difference between Methyl Monensin, the control, and alternatives, collapsed across all time points?
-
The main effect of time: Does the measured response change over time, collapsed across all treatments?
-
The time*treatment interaction: This is often the most important question. Is the change over time different between the treatment groups? A significant interaction effect indicates that the temporal profiles of the drugs are different.
A Validating Workflow for Data Analysis
To ensure scientific integrity, every analysis should follow a structured, self-validating workflow.
Caption: A validated workflow for statistical analysis, from raw data to biological insight.
Experimental Protocols: A Foundation for Good Data
Robust statistical analysis begins with a robust experiment. Below is a standard protocol for assessing cytotoxicity, from which data for both dose-response and multi-group comparisons can be generated.
Protocol: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize, count, and resuspend cells to a final concentration of 5x10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Methyl Monensin and comparator compounds (e.g., Monensin) in complete culture medium at 2x the final desired concentration. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Ensure each condition has at least 3-6 technical replicates.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove all media from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Pre-processing:
-
Subtract the average absorbance of "blank" wells (media, MTT, DMSO only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells ((Abs_treated / Abs_control) * 100). This normalized data is now ready for statistical analysis.
-
Conclusion
References
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Wikipedia. (n.d.). Monensin. Retrieved from [Link]
-
Gutman, M., & Nachliel, E. (1996). The mechanism of monensin-mediated cation exchange based on real time measurements. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1285(1), 93-102. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Monensin. PubChem Compound Summary for CID 441145. Retrieved from [Link]
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Combes, R. D. (1997). Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity data. Toxicology in Vitro, 11(5), 683-687. Retrieved from [Link]
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Huczyński, A. (2012). Monensin A–an antibiotic with multiple biological activities. European Journal of Medicinal Chemistry, 56, 391-402. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Monensin – Knowledge and References. Retrieved from [Link]
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Huang, S., & Pang, L. (2012). Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays. ASSAY and Drug Development Technologies, 10(1), 88-96. Retrieved from [Link]
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Wright, D. F., & Winter, H. R. (2018). Understanding the time course of pharmacological effect: a PKPD approach. British Journal of Clinical Pharmacology, 84(10), 2290-2303. Retrieved from [Link]
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Statistics LibreTexts. (2021). 13: Assumptions of Parametric Tests. Retrieved from [Link]
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Jedziniak, P., et al. (2015). The determination of six ionophore coccidiostats in feed by liquid chromatography with postcolumn derivatisation and spectrofotometric/fluorescence Detection. Food Analytical Methods, 9, 123-132. Retrieved from [Link]
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June, C. H., & Moore, J. S. (2004). Measurement of intracellular ions by flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.5. Retrieved from [Link]
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Holford, N. (2013). A Time to Event Tutorial for Pharmacometricians. CPT: Pharmacometrics & Systems Pharmacology, 2(4), e38. Retrieved from [Link]
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Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]
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The Analysis Factor. (n.d.). How do I evaluate if my data meet necessary assumptions before applying parametric tests?. Retrieved from [Link]
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MDPI. (2018). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Retrieved from [Link]
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Al-Gburi, N. A., et al. (2023). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. Toxins, 15(1), 60. Retrieved from [Link]
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Andor - Oxford Instruments. (n.d.). Analysing intracellular ion dynamics. Retrieved from [Link]
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Safety Operating Guide
Methyl monensin proper disposal procedures
Prioritizing Safety Protocols
I'm now initiating the process by seeking out the Safety Data Sheet (SDS) for methyl monensin. This will give me a proper understanding of the specific hazards. I am also determining the manufacturer's recommended disposal methods.
Analyzing Disposal Methods
I'm now delving into broader guidelines for antibiotic and ionophore disposal in labs. Simultaneously, I'm examining EPA and OSHA regulations on chemical waste, paying particular attention to hazardous classifications. Further research focuses on potential inactivation or degradation techniques applicable to methyl monensin. Once I synthesize this information, I'll build a complete disposal guide.
Securing Safety Information
I've located the Safety Data Sheet (SDS) for methyl monensin. Sigma-Aldrich's SDS reveals that it's toxic if ingested. I'm focusing now on handling procedures and the disposal guidelines, specifically the directive to "Dispose."
Analyzing Disposal Procedures
I've got the foundational information from the SDS and general lab waste disposal guidelines. The core directive is disposal via an approved plant. I've been looking into more practical guidance that complements the directive, such as decontamination procedures for spills and equipment, and segregation of methyl monensin waste. I'm focusing on those critical steps before vendor pick-up.
Developing In-Lab Procedures
I've got a comprehensive understanding now, synthesizing info on hazards and the core disposal directive. I'm focusing on practical lab-level processes before vendor pickup: Decontamination steps are next, along with the specifics of waste stream segregation. Container recommendations and labeling are key. I'm also delving into potential in-lab inactivation methods for methyl monensin before disposal.
Framing Disposal Procedures
I've been gathering critical information from the SDS and general hazardous waste guidelines. Now, a clear disposal procedure is emerging, grounded in the understanding that methyl monensin is a toxic hazardous waste. It needs to be sent to an approved facility for proper handling. The next step is to nail down specific regulatory compliance.
Detailing Inactivation Methods
I've got a firmer grasp on the core disposal process, but I need to focus on decontamination and inactivation. While labeling and container requirements are clear, the specifics for methyl monensin are missing. I'm prioritizing finding decontamination cleaning agents and contact times. Chemical inactivation also presents a challenge, as initial searches were unfruitful.
Clarifying Waste Segregation
I have a sturdy disposal procedure framework in place, including regulatory compliance and the hazardous nature of methyl monensin. While I have waste segregation guidelines, I need more specifics, like whether it needs to be isolated from other antibiotics and which common lab chemicals to avoid. Now, I'm delving into decontamination protocols, searching for effective cleaning agents and contact times for methyl monensin. I'm also still seeking methods for chemical inactivation and neutralization. I'm aiming to synthesize my findings into actionable steps for researchers.
Analyzing Toxicity Guidelines
I've assembled detailed information for a comprehensive guide, including the Safety Data Sheet (SDS) for methyl monensin. This confirms its toxic nature and the necessity of disposal at an approved facility. I'm also incorporating general disposal guidelines to ensure a robust approach.
Detailing Disposal Protocols
Now, I've dug into the specifics of disposal protocols. I'm focusing on methyl monensin, which is classified as acutely toxic, necessitating incineration at a licensed facility. I've compiled details on waste segregation, container selection, and labeling, as mandated by the EPA and institutions. I'm noting that all waste forms of the substance, including contaminated labware, must be treated as hazardous.
Refining Waste Protocol Parameters
I've clarified crucial aspects of the waste protocol. Methyl monensin's acute toxicity necessitates incineration, not sink disposal. All waste, including labware, must be collected as hazardous waste. I'm focusing on container requirements, emphasizing labeling (including "Hazardous Waste" and the chemical name), and mandatory triple-rinsing of empty containers. I'm also including spill cleanup procedures and decontamination guidance. I haven't found in-lab chemical degradation methods for monensin; I must emphasize that point. I have also not found any chemical incompatibilities.
Compiling Waste Procedures
I've significantly expanded my data to cover all core requirements for the guide. Now, I have information on hazard classification, required incineration, and waste segregation. I'm focusing on container requirements, emphasizing labeling and triple-rinsing of empty containers. I'm adding comprehensive spill cleanup and decontamination procedures, and the lack of in-lab chemical degradation is key. I'll focus on isolation of the toxic waste stream, and am now structuring the final response.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Monensin
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. Methyl monensin, a potent ionophore antibiotic, is a valuable tool in research, but its handling demands a comprehensive understanding of its toxicological profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural and logical framework for the safe handling of Methyl monensin, grounded in established safety principles and regulatory guidelines. Here, we will delve into the causality behind each safety recommendation, ensuring that every step you take in the laboratory is a self-validating system of protection.
Understanding the Hazard: Why Methyl Monensin Demands Respect
Methyl monensin and its common form, Monensin sodium salt, are classified as acutely toxic if swallowed.[1][2][3] Ingestion of even small quantities can be fatal.[2][3] While the primary hazard is through ingestion, skin contact and inhalation of the powdered form also pose significant risks.[4] The systemic effects of ionophores can be severe, leading to muscle weakness, ataxia, and diarrhea.[4] Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.
Core Principles of Protection: A Multi-Layered Defense
Before approaching the chemical storage, a foundational understanding of the protective principles is essential. Our approach is not just about wearing gear; it's about creating a series of barriers and safe practices that minimize risk at every stage.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. Wherever possible, engineering controls should be utilized to minimize exposure.
-
Chemical Fume Hood: When handling the powdered form of Methyl monensin to prepare solutions, always work within a certified chemical fume hood.[5] This will contain any airborne particles and prevent inhalation.
-
Ventilation: For procedures involving solutions with a low risk of aerosolization, working in a well-ventilated area is crucial.[4][6]
Personal Protective Equipment (PPE): Your Personal Barrier
The selection of PPE is dictated by the specific task and the physical form of the Methyl monensin being handled (powder or solution).
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent dermal absorption. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid contaminating your hands.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect against accidental splashes of solutions or contact with airborne powder.[6][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Mandatory when handling the powdered form to prevent inhalation of toxic dust.[1][4] May be required for solutions if there is a risk of aerosolization.[6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[6] |
Procedural Guidance: A Step-by-Step Approach to Safety
This section provides a detailed workflow for the safe handling of Methyl monensin, from preparation to disposal.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before every use, consult the most recent SDS for Methyl monensin.[1]
-
Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare your workspace: Designate a specific area for handling Methyl monensin. Ensure the chemical fume hood is operational if working with powder.
-
Locate emergency equipment: Know the location of the nearest safety shower, eyewash station, and first aid kit.[8]
Donning PPE: The Correct Sequence
The order in which you put on your PPE is critical to ensure complete protection.
Caption: PPE Donning Sequence
Handling Methyl Monensin Powder
-
Work in a Fume Hood: Always weigh and prepare solutions of Methyl monensin powder inside a certified chemical fume hood.
-
Minimize Dust: Handle the powder carefully to avoid creating dust.[4][7]
-
Use Appropriate Tools: Use spatulas and other tools dedicated to handling this compound.
-
Immediate Cleanup: Clean any spills immediately following established laboratory procedures.[4]
Handling Methyl Monensin Solutions
-
Avoid Aerosolization: When working with solutions, be mindful of procedures that could generate aerosols, such as vortexing or sonicating.[4] If aerosolization is possible, work within a fume hood or wear a respirator.[6]
-
Secure Containers: Keep containers of Methyl monensin solutions tightly closed when not in use.[6]
Doffing PPE: The Aseptic Technique
Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.
Caption: PPE Doffing Sequence
Disposal Plan: A Cradle-to-Grave Responsibility
Your responsibility for safety extends to the proper disposal of Methyl monensin and all contaminated materials.
-
Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with Methyl monensin must be disposed of as hazardous waste.[1][4] Do not discard it in the regular trash.
-
Chemical Waste: Unused Methyl monensin and its solutions must be disposed of as hazardous chemical waste according to your institution's and local regulations.[9]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces after use.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [3] Rinse the mouth with water.[2][3][6] Seek immediate medical attention.
By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely handle Methyl monensin in your research endeavors. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
- Monensin Na - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET MONENSIN SOLUTION (1000X) - Bio-Rad Antibodies. (2018, September 25).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
-
Monensin | C36H62O11 | CID 441145 - PubChem. (2026, January 10). Retrieved from [Link]
- Safety Data Sheet - Cayman Chemical. (2025, December 4).
- SAFETY DATA SHEET - STEMCELL Technologies. (2022, December 20).
- Safety Data Sheet: Monensin sodium A Na-Salt - Chemos GmbH&Co.KG. (n.d.).
- SAFETY DATA SHEET - Elanco. (2024, July 19).
- Material Safety Data Sheet - Monensin, Sodium Salt - Cole-Parmer. (n.d.).
- Monensin B-SDS-MedChemExpress. (2022, February 22).
- LABORATORY SAFETY MANUAL. (n.d.).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehs.tamu.edu [ehs.tamu.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
